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2,3-Diethynylpyridine

Cat. No.: B15219881
M. Wt: 127.14 g/mol
InChI Key: MICZGSDPOZUBDZ-UHFFFAOYSA-N
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Description

2,3-Diethynylpyridine is a specialized multifunctional organic reagent of significant interest in advanced materials and medicinal chemistry research. It features a pyridine ring—a nitrogen-containing heterocycle that is the second most common in FDA-approved pharmaceuticals —symmetrically substituted with two ethynyl groups. This structure provides distinct interaction sites, acting as both a hydrogen bond (HB) acceptor via the nitrogen atom and weak HB donor and acceptor via the ethynyl moieties . The strategic placement of these groups makes it a valuable scaffold for studying intermolecular interactions and cooperativity in self-assembling systems . Research on analogous diethynylpyridines highlights their potential in creating supramolecular structures, driven by the predictable hierarchy and cooperative effects between their N-atom and CC triple bond . The ethynyl groups allow for further functionalization through coupling reactions (e.g., Sonogashira), enabling the construction of more complex molecular architectures . In drug design, the pyridine core is renowned for improving metabolic stability, enhancing permeability, and fixing protein-binding issues in bioactive molecules . While this compound is a research chemical, its structure aligns with compounds explored for their broad biological activity, including antitumor, antimicrobial, and anti-inflammatory properties . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or cosmetic procedures, or for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5N B15219881 2,3-Diethynylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5N

Molecular Weight

127.14 g/mol

IUPAC Name

2,3-diethynylpyridine

InChI

InChI=1S/C9H5N/c1-3-8-6-5-7-10-9(8)4-2/h1-2,5-7H

InChI Key

MICZGSDPOZUBDZ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(N=CC=C1)C#C

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 2,3-Diethynylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and characterization methods for the novel compound 2,3-diethynylpyridine. Due to the limited availability of direct literature on this specific molecule, this document outlines a robust synthetic strategy based on well-established chemical transformations, primarily the Sonogashira coupling reaction. The protocols and characterization data are presented based on analogous compounds and established principles of organic chemistry, providing a solid foundation for researchers to produce and verify this target molecule.

Synthetic Pathway

The proposed synthesis of this compound commences with a commercially available precursor, 2,3-dichloropyridine. The synthetic strategy involves a twofold Sonogashira coupling reaction to introduce the two ethynyl moieties, followed by a deprotection step to yield the final product.

Synthesis_of_2_3_diethynylpyridine cluster_0 Step 1: Double Sonogashira Coupling cluster_1 Step 2: Deprotection 2,3-Dichloropyridine 2,3-Dichloropyridine Product_1 2,3-Bis(trimethylsilylethynyl)pyridine 2,3-Dichloropyridine->Product_1 Pd(PPh3)2Cl2, CuI, Et3N, THF, 70 °C TMS-Acetylene TMS-Acetylene TMS-Acetylene->Product_1 Product_1_deprotection 2,3-Bis(trimethylsilylethynyl)pyridine Final_Product This compound Product_1_deprotection->Final_Product K2CO3, MeOH

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of this compound. These protocols are based on established procedures for similar transformations.

Synthesis of 2,3-Bis(trimethylsilylethynyl)pyridine

This procedure details the double Sonogashira coupling of 2,3-dichloropyridine with (trimethylsilyl)acetylene.

Materials:

  • 2,3-Dichloropyridine

  • (Trimethylsilyl)acetylene (TMS-acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add 2,3-dichloropyridine (1.0 eq).

  • Add anhydrous THF to dissolve the starting material.

  • To the solution, add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add triethylamine (4.0 eq) and (trimethylsilyl)acetylene (2.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 70 °C and stir under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (typically after 24-48 hours), cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,3-bis(trimethylsilylethynyl)pyridine.

Synthesis of this compound

This procedure outlines the deprotection of the silyl groups to yield the final product.

Materials:

  • 2,3-Bis(trimethylsilylethynyl)pyridine

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware

Procedure:

  • Dissolve 2,3-bis(trimethylsilylethynyl)pyridine (1.0 eq) in methanol in a round-bottom flask.

  • Add potassium carbonate (3.0 eq) to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization Workflow

The identity and purity of the synthesized this compound should be confirmed through a series of analytical techniques.

Characterization_Workflow cluster_workflow Characterization Workflow Start Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR Infrared Spectroscopy Start->IR MP Melting Point Analysis Start->MP Purity Purity Assessment (HPLC/GC) NMR->Purity MS->Purity IR->Purity MP->Purity Final Confirmed Structure and Purity Purity->Final

Caption: General workflow for the characterization of this compound.

Expected Characterization Data

The following table summarizes the expected characterization data for this compound based on the analysis of similar compounds.

Technique Expected Data
¹H NMR Solvent: CDCl₃δ (ppm): ~8.5-8.7 (dd, 1H, pyridyl-H), ~7.7-7.9 (dd, 1H, pyridyl-H), ~7.2-7.4 (dd, 1H, pyridyl-H), ~3.4-3.6 (s, 1H, alkyne-H), ~3.2-3.4 (s, 1H, alkyne-H)
¹³C NMR Solvent: CDCl₃δ (ppm): ~150-152 (pyridyl-C), ~140-142 (pyridyl-C), ~125-127 (pyridyl-C), ~122-124 (pyridyl-C), ~120-122 (pyridyl-C), ~85-90 (alkyne-C), ~80-85 (alkyne-C), ~78-82 (alkyne-C), ~75-80 (alkyne-C)
IR (Infrared) (KBr, cm⁻¹): ~3300 (alkyne C-H stretch)~2100-2150 (alkyne C≡C stretch)~1560-1600 (pyridine ring C=N and C=C stretches)
HRMS (High-Resolution Mass Spectrometry) Mode: ESI⁺Calculated [M+H]⁺: C₉H₆N⁺, m/z = 128.0498Found: Expected to be within ± 5 ppm of the calculated value.
Melting Point Expected to be a solid at room temperature. The melting point would need to be determined experimentally.

Disclaimer: The experimental protocols and characterization data provided in this document are based on established chemical principles and data from analogous compounds. Researchers should conduct their own risk assessments and optimizations for all procedures. The provided data should be used as a reference for comparison with experimentally obtained results.

In-Depth Technical Guide on the Spectroscopic Properties of Diethynylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethynylpyridine derivatives represent a class of organic compounds characterized by a pyridine ring substituted with two ethynyl (acetylenic) groups. These molecules are of significant interest to researchers in materials science and drug development due to their rigid, linear structures and rich electronic properties stemming from their extended π-conjugation. The nitrogen atom in the pyridine ring provides a site for hydrogen bonding and metal coordination, influencing their self-assembly, photophysical behavior, and potential as pharmacological agents. This guide provides a comprehensive overview of the spectroscopic properties of diethynylpyridine derivatives, with a focus on their synthesis, photophysical characteristics, and the experimental methods used for their characterization. While the primary focus is on the core principles of diethynylpyridines, this guide will present specific data for 2,6-bis(2-anilinoethynyl)pyridine scaffolds as illustrative examples, given the availability of detailed spectroscopic data for this isomeric class.

Synthesis of Diethynylpyridine Derivatives

The most prevalent and versatile method for the synthesis of diethynylpyridine derivatives is the Sonogashira cross-coupling reaction . This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. For the synthesis of diethynylpyridines, a dihalopyridine is reacted with a terminal alkyne.

A general workflow for the synthesis of a 2,6-diethynylpyridine derivative is depicted below.

SynthesisWorkflow Dihalopyridine 2,6-Dihalopyridine Reaction Sonogashira Cross-Coupling Dihalopyridine->Reaction TerminalAlkyne Terminal Alkyne (2 eq.) TerminalAlkyne->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Catalyst->Reaction Base Base (e.g., NEt₃ or DIPA) Base->Reaction Solvent Solvent (e.g., THF or DMF) Solvent->Reaction Product 2,6-Diethynylpyridine Derivative Reaction->Product

General workflow for the Sonogashira synthesis of 2,6-diethynylpyridine derivatives.

Experimental Protocols

General Procedure for the Synthesis of 2,6-bis(2-anilinoethynyl)pyridine Scaffolds

The following protocol is adapted from the synthesis of 2,6-bis(2-anilinoethynyl)pyridine derivatives and serves as a representative example.

1. Deprotection of Silylated Alkyne (if necessary): If the starting alkyne is protected with a silyl group (e.g., trimethylsilyl), it must first be deprotected.

  • Dissolve the silylated alkyne in a suitable solvent such as methanol.

  • Add a base, for example, potassium carbonate or sodium hydroxide.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate the terminal alkyne.

2. Sonogashira Cross-Coupling Reaction: [1]

  • To a solution of 2,6-dihalopyridine (e.g., 2,6-dibromopyridine) in a degassed solvent like tetrahydrofuran (THF), add the terminal alkyne (2.2 equivalents).

  • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a copper(I) co-catalyst, typically copper(I) iodide (CuI).

  • Add a base, commonly an amine such as triethylamine (NEt₃) or diisopropylamine (DIPA), which also acts as a solvent.

  • The reaction mixture is typically stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure, followed by purification of the crude product.

3. Purification:

  • Purification is typically achieved by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure diethynylpyridine derivative.

Spectroscopic Properties

The spectroscopic properties of diethynylpyridine derivatives are dominated by the extended π-conjugated system. The absorption and emission characteristics can be tuned by the substitution pattern on the pyridine ring and the nature of the substituents on the terminal alkyne groups.

UV-Vis Absorption and Photoluminescence

The following table summarizes the photophysical data for a series of 2,6-bis(2-anilinoethynyl)pyridine derivatives. These compounds feature urea functionalities, which can act as anion binding sites, and the spectroscopic properties were investigated for their potential in anion sensing.[1]

Compound IDR' SubstituentAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
6 -H324, 4224800.09
7 -OMe329, 4284920.14
8 -NO₂320, 4125600.01
9 -F323, 4214780.11

Data collected in DMSO solution.

The data indicates that the electronic nature of the substituent on the aniline moiety has a significant impact on the spectroscopic properties. Electron-donating groups (like -OMe) lead to a red-shift in both absorption and emission maxima and a higher quantum yield, while electron-withdrawing groups (like -NO₂) cause a more substantial red-shift in emission but with significant quenching of fluorescence (lower quantum yield).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural characterization of diethynylpyridine derivatives.

  • ¹H NMR: The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts are influenced by the substitution pattern and the electronic nature of the substituents. The ethynyl protons, if present (i.e., in the parent diethynylpyridine), would appear in a characteristic region around δ 3.0-3.5 ppm.

  • ¹³C NMR: The sp-hybridized carbons of the ethynyl groups show characteristic signals in the range of δ 80-100 ppm. The carbons of the pyridine ring appear in the aromatic region (δ 120-150 ppm).

Signaling Pathways and Experimental Workflows

While diethynylpyridine derivatives are not typically involved in biological signaling pathways themselves, their application as fluorescent probes or in coordination chemistry can be represented in experimental workflows. For instance, the use of a 2,6-bis(2-anilinoethynyl)pyridine derivative as a fluorescent sensor for anions involves a binding event that leads to a change in its photophysical properties.

The logical relationship for this anion sensing mechanism can be visualized as follows:

AnionSensing cluster_0 Binding Event cluster_1 Fluorescence Response Receptor Diethynylpyridine Receptor (e.g., with urea groups) Complex Receptor-Anion Complex Receptor->Complex Binding Anion Anion (e.g., Cl⁻) Anion->Complex Binding FinalState Altered Fluorescent State (Quenching or Enhancement) Complex->FinalState Induces InitialState Initial Fluorescent State InitialState->FinalState Spectroscopic Change

Logical diagram of an anion sensing event using a diethynylpyridine-based receptor.

Conclusion

Diethynylpyridine derivatives are a versatile class of compounds with tunable spectroscopic properties. Their synthesis is readily achieved through established methods like the Sonogashira coupling. The electronic and photophysical characteristics of these molecules are highly dependent on the substitution pattern on the pyridine ring and the nature of the peripheral groups attached to the ethynyl moieties. This tunability makes them promising candidates for applications in materials science, such as organic light-emitting diodes (OLEDs), and as chemosensors. Further research into the different isomers and their metal complexes will undoubtedly open up new avenues for their application in catalysis and medicine.

References

A Methodological Guide to the Quantum Chemical Analysis of 2,3-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry.[1][2][3] These methods allow for the elucidation of molecular properties that can be difficult or impossible to measure experimentally. For a molecule like 2,3-diethynylpyridine, DFT can provide valuable insights into its optimized geometry, electronic structure, vibrational frequencies, and spectroscopic properties.

The general workflow for such a computational study is depicted below.

G cluster_0 Computational Workflow Input Molecular Structure Input (this compound) Method Selection of Theoretical Method (e.g., DFT/B3LYP/6-311++G(d,p)) Input->Method Optimization Geometry Optimization Method->Optimization Frequency Frequency Calculation Optimization->Frequency Properties Calculation of Electronic Properties (HOMO, LUMO, etc.) Frequency->Properties Analysis Data Analysis and Visualization Properties->Analysis Validation Comparison with Experimental Data Analysis->Validation

Figure 1: A generalized workflow for quantum chemical calculations.

Detailed Methodologies

2.1. Computational Protocol

A typical quantum chemical study of this compound would involve the following steps using a computational chemistry software package like Gaussian, ORCA, or Spartan:

  • Molecular Structure Input: The initial 3D structure of this compound is built using a molecular editor.

  • Method Selection: A suitable theoretical method and basis set are chosen. A widely used and generally reliable combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[1] This level of theory provides a good balance between accuracy and computational cost for predicting geometries and electronic properties.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This process adjusts bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the vibrational (infrared and Raman) spectra of the molecule.

  • Electronic Property Calculation: From the optimized wavefunction, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the dipole moment.

2.2. Experimental Protocols for Validation

Computational results should ideally be validated against experimental data. For this compound, the following experimental procedures would be relevant:

  • Synthesis: The synthesis of this compound would likely proceed via a Sonogashira coupling reaction between a di-halogenated pyridine precursor (e.g., 2,3-dibromopyridine) and a protected acetylene, followed by deprotection.

  • Spectroscopic Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure.

    • Infrared (IR) and Raman Spectroscopy: These techniques would provide the vibrational frequencies of the molecule, which can be directly compared with the calculated frequencies.

    • UV-Visible Spectroscopy: This would provide information about the electronic transitions, which can be correlated with the calculated HOMO-LUMO energy gap.

Predicted Molecular Properties of this compound

While specific calculated values for this compound are not available, we can predict the nature of its properties based on related molecules. The following tables summarize the types of quantitative data that would be generated from the aforementioned computational protocol.

Table 1: Predicted Optimized Geometric Parameters

ParameterPredicted Value RangeDescription
C-C (pyridine ring)1.38 - 1.40 ÅAromatic carbon-carbon bond lengths.
C-N (pyridine ring)1.33 - 1.35 ÅAromatic carbon-nitrogen bond lengths.
C-C (ethynyl)~1.43 ÅBond between the pyridine ring and the ethynyl group.
C≡C (ethynyl)~1.21 ÅCarbon-carbon triple bond length.
C-H (ethynyl)~1.06 ÅTerminal carbon-hydrogen bond length.
C-N-C (angle)~117°Bond angle within the pyridine ring.
C-C-C (angle)~121°Bond angle within the pyridine ring.

Table 2: Predicted Electronic and Spectroscopic Properties

PropertyPredicted Value Range / DescriptionSignificance
HOMO Energy -6.0 to -7.0 eVRelates to the molecule's ability to donate electrons.
LUMO Energy -1.0 to -2.0 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap 4.0 to 5.0 eVIndicates kinetic stability and the energy of the lowest electronic transition. A smaller gap suggests higher reactivity.[4][5][6]
Dipole Moment 1.5 - 2.5 DebyeA measure of the molecule's overall polarity.
Key Vibrational Frequencies
C≡C stretch2100 - 2150 cm⁻¹Characteristic stretching frequency of the alkyne groups.
C-H (ethynyl) stretch~3300 cm⁻¹Characteristic stretching frequency of the terminal alkyne C-H bond.
Pyridine ring stretches1400 - 1600 cm⁻¹Vibrational modes associated with the aromatic ring.

Visualization of Molecular Orbitals

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be a π-orbital with significant electron density on the pyridine ring and the ethynyl groups. The LUMO is expected to be a π*-orbital, also delocalized over the entire molecule.

G cluster_0 Frontier Molecular Orbitals cluster_1 Reactivity Implications HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor Energy_Gap Energy Gap (ΔE) ΔE = E(LUMO) - E(HOMO) Governs Reactivity and Spectroscopic Properties Electrophilic_Attack Electrophilic Attack (Favored at HOMO sites) HOMO->Electrophilic_Attack LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor Nucleophilic_Attack Nucleophilic Attack (Favored at LUMO sites) LUMO->Nucleophilic_Attack

Figure 2: Conceptual relationship between frontier orbitals and chemical reactivity.

Conclusion

This guide provides a comprehensive framework for conducting quantum chemical calculations on this compound. By following the detailed computational and experimental protocols, researchers can obtain a wealth of information regarding the molecule's structural, electronic, and spectroscopic properties. This knowledge is fundamental for the rational design of new materials and therapeutic agents based on the this compound scaffold. The principles and methodologies outlined herein are broadly applicable to the computational study of other novel organic molecules.

References

The Enigmatic Isomer: An In-depth Technical Guide to the Predicted Electronic and Structural Properties of 2,3-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the electronic and structural properties of 2,3-diethynylpyridine, an understudied isomer within the diethynylpyridine family. Due to a notable absence of experimental data for this specific compound, this paper provides a comprehensive overview based on comparative analysis with its more characterized isomers (2,5-, 2,6-, and 3,5-diethynylpyridine) and predictions from computational chemistry principles. This guide aims to illuminate the potential characteristics of this compound, thereby stimulating further experimental investigation into its synthesis and properties for applications in materials science and drug development.

Comparative Structural and Physical Properties of Diethynylpyridine Isomers

The electronic and structural properties of diethynylpyridine isomers are expected to vary based on the substitution pattern of the ethynyl groups on the pyridine ring. The asymmetry of this compound is predicted to result in a unique set of physicochemical properties compared to its more symmetrical counterparts. Below is a comparative summary of available and predicted data for various diethynylpyridine isomers.

PropertyThis compound (Predicted)2,5-Diethynylpyridine[1][2]2,6-Diethynylpyridine[3][4][5][6]3,5-Diethynylpyridine[7]
Molecular Formula C₉H₅NC₉H₅NC₉H₅NC₉H₅N
Molecular Weight 127.15 g/mol 127.15 g/mol 127.15 g/mol 127.15 g/mol
CAS Number Not available137000-75-075867-46-867227-90-1
Melting Point (°C) -87.0 - 91.069.0 - 73.0-
Symmetry Asymmetric (Cₛ)Asymmetric (Cₛ)Symmetric (C₂ᵥ)Symmetric (C₂ᵥ)
Predicted Dipole Moment HighModerateLowLow
UV λmax (in CH₂Cl₂) (nm) --300[6]-

Note: Predicted properties for this compound are based on general principles of organic chemistry and trends observed in related molecules. The asymmetry of the 2,3-isomer is expected to lead to a significant dipole moment, which would influence its solubility, crystal packing, and electronic behavior.

Predicted Electronic Properties

The electronic properties of this compound are anticipated to be distinct due to the ortho-positioning of the electron-withdrawing ethynyl groups. This arrangement is likely to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) significantly, making it a better electron acceptor compared to other isomers. The Highest Occupied Molecular Orbital (HOMO) is expected to be delocalized over the pyridine ring and the ethynyl moieties. The HOMO-LUMO gap will dictate the molecule's absorption and emission characteristics, which are crucial for applications in optoelectronics and as fluorescent probes.

Molecular Structures of Diethynylpyridine Isomers

The following diagrams illustrate the molecular structures of the diethynylpyridine isomers.

Caption: Molecular structure of this compound.

Caption: Molecular structure of 2,5-diethynylpyridine.

Caption: Molecular structure of 2,6-diethynylpyridine.

Caption: Molecular structure of 3,5-diethynylpyridine.

Proposed Experimental Protocols for Synthesis and Characterization

The synthesis of this compound is anticipated to be a multi-step process, likely starting from a suitably substituted pyridine derivative. A plausible synthetic route would involve a Sonogashira coupling reaction. The following is a proposed experimental workflow:

G cluster_purification Purification cluster_characterization Characterization start 2,3-Dihalopyridine step1 Sonogashira Coupling (e.g., with TMS-acetylene) start->step1 step2 Deprotection (e.g., with K₂CO₃/MeOH) step1->step2 product This compound step2->product purify1 Column Chromatography product->purify1 char1 NMR Spectroscopy (¹H, ¹³C) purify1->char1 char2 Mass Spectrometry purify1->char2 char3 FT-IR Spectroscopy purify1->char3 char4 UV-Vis Spectroscopy purify1->char4 char5 Single-Crystal X-ray Diffraction purify1->char5

Caption: Proposed workflow for synthesis and characterization.

Detailed Methodologies:

  • Synthesis via Sonogashira Coupling:

    • To a solution of 2,3-dihalopyridine (e.g., 2,3-dibromopyridine or 2-bromo-3-chloropyridine) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).

    • Add trimethylsilylacetylene (TMSA) dropwise to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

    • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC-MS.

    • Upon completion, quench the reaction, extract the product, and purify the resulting 2,3-bis(trimethylsilylethynyl)pyridine by column chromatography.

  • Deprotection:

    • Dissolve the purified 2,3-bis(trimethylsilylethynyl)pyridine in a solvent mixture such as methanol/dichloromethane.

    • Add a mild base, such as potassium carbonate, and stir the mixture at room temperature.

    • Monitor the deprotection of the silyl groups by TLC.

    • Once the reaction is complete, neutralize the mixture, extract the product, and purify this compound by column chromatography or recrystallization.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure. The characteristic ethynyl proton and carbon signals are expected in the ranges of δ 3-4 ppm and δ 70-90 ppm, respectively.

    • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: The presence of the C≡C-H stretching vibration (around 3300 cm⁻¹) and the C≡C stretching vibration (around 2100 cm⁻¹) will be indicative of the terminal alkyne groups.

    • UV-Visible Spectroscopy: The absorption spectrum will provide information about the electronic transitions.

    • Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, this technique will provide definitive information about the molecular and crystal structure, including bond lengths, bond angles, and intermolecular interactions.

Potential Applications and Future Directions

The unique electronic and structural features predicted for this compound suggest its potential utility in several areas:

  • Organic Electronics: Its electron-accepting nature could make it a valuable building block for n-type organic semiconductors.

  • Coordination Chemistry: The nitrogen atom and the two ethynyl groups provide multiple coordination sites for the design of novel ligands and metal-organic frameworks (MOFs).

  • Drug Development: The pyridine scaffold is a common feature in many pharmaceuticals. The introduction of reactive ethynyl groups could allow for its use as a versatile intermediate in the synthesis of complex drug candidates or as a component in bioorthogonal chemistry.

Future research should focus on:

  • The successful synthesis and unambiguous characterization of this compound.

  • A thorough experimental investigation of its electronic and photophysical properties.

  • Computational studies to model its behavior and guide the design of new materials and molecules.

  • Exploration of its reactivity and potential as a building block in organic synthesis.

References

An In-depth Technical Guide to the Reactivity of Ethynyl Groups in 2,3-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the ethynyl groups in 2,3-diethynylpyridine, a versatile building block in organic synthesis and drug discovery. The distinct electronic environment of the two ethynyl groups, positioned at the C2 and C3 positions of the pyridine ring, allows for selective functionalization through various metal-catalyzed and cycloaddition reactions. This document details the synthetic strategies to access this molecule and explores the regioselective reactivity of its ethynyl moieties, supported by experimental protocols and quantitative data.

Synthesis of this compound

The primary route to this compound involves a double Sonogashira coupling reaction starting from a dihalogenated pyridine precursor, typically 2,3-dibromopyridine or 2,3-dichloropyridine. The synthesis generally proceeds via a two-step sequence involving the introduction of protected alkyne moieties followed by deprotection.

A common synthetic approach involves the stepwise Sonogashira coupling, which can offer control over the introduction of different alkyne groups if desired. The higher reactivity of the halogen at the 2-position of the pyridine ring often allows for initial selective coupling at this site.

Experimental Protocol: Synthesis of 2,3-Bis(trimethylsilylethynyl)pyridine

A detailed experimental protocol for a related symmetrical diethynylpyridine, 2,6-bis(trimethylsilylethynyl)pyridine, provides a foundational method that can be adapted for the 2,3-isomer.

  • Reaction: To a solution of 2,6-dibromopyridine in a suitable solvent such as toluene or a mixture of toluene and triethylamine, a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand) and a copper(I) co-catalyst (e.g., CuI) are added.

  • Reagent Addition: Trimethylsilylacetylene is then added, and the reaction mixture is heated under an inert atmosphere.

  • Work-up: After completion, the reaction is worked up by filtration to remove the catalyst, followed by solvent evaporation and purification of the residue by column chromatography to yield the desired product.

Deprotection: The trimethylsilyl (TMS) protecting groups can be readily removed using a mild base such as potassium carbonate in methanol or a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the terminal alkyne, this compound.

Reactivity of the Ethynyl Groups: Sonogashira Coupling

The two ethynyl groups in this compound exhibit different reactivity profiles due to their distinct electronic environments. The ethynyl group at the C2 position is generally more electron-deficient and thus more reactive towards nucleophilic attack and oxidative addition in metal-catalyzed reactions compared to the ethynyl group at the C3 position. This difference in reactivity can be exploited for regioselective functionalization.

The Sonogashira cross-coupling reaction is a powerful tool for the selective functionalization of diethynylpyridines.[1][2][3] By carefully controlling the reaction conditions and the choice of catalyst, it is possible to achieve mono- or di-functionalization.

Regioselective Sonogashira Coupling:

The regioselectivity of the Sonogashira coupling on a dihalogenated precursor is influenced by the nature of the halogen and the palladium catalyst. For instance, in di-iodinated purine systems, the choice of a monodentate or bidentate phosphine ligand on the palladium catalyst can direct the coupling to different positions.[4] A similar catalyst-controlled regioselectivity can be anticipated for the stepwise Sonogashira coupling on 2,3-dihalopyridines to introduce two different alkyne moieties.

A study on the palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes provides valuable insight into the reactivity at the 3-position.[5] This reaction proceeds efficiently to afford the corresponding 2-amino-3-alkynylpyridines in good yields.

Table 1: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridine [5]

ParameterOptimal Condition
Catalyst 2.5 mol% Pd(CF₃COO)₂
Ligand 5 mol% PPh₃
Additive 5 mol% CuI
Base 1 mL Et₃N
Solvent DMF
Temperature 100°C
Time 3 h

This data is for the coupling of 2-amino-3-bromopyridine and serves as a model for reactivity at the 3-position.

The following diagram illustrates the general workflow for the synthesis and selective functionalization of this compound via Sonogashira coupling.

Sonogashira_Workflow Dihalo 2,3-Dihalopyridine Mono_TMS 2-Halo-3-(trimethylsilylethynyl)pyridine Dihalo->Mono_TMS 1. Sonogashira (TMS-acetylene) Regioselective Monoalkyne 2-Halo-3-alkynylpyridine Final_Product Selectively Functionalized This compound Monoalkyne->Final_Product Further Functionalization Diethynyl This compound Diethynyl->Monoalkyne Sonogashira (Ar-X) Monofunctionalization Di_TMS 2,3-Bis(trimethylsilylethynyl)pyridine Mono_TMS->Di_TMS 2. Sonogashira (TMS-acetylene) Di_TMS->Diethynyl Deprotection (K2CO3/MeOH or TBAF) Cycloaddition_3_2 Reactants This compound + 1,3-Dipole (e.g., Azide) Transition_State [3+2] Transition State Reactants->Transition_State Heat or Catalyst Product Fused Triazole-Pyridine System Transition_State->Product Intramolecular_Cyclization Starting_Material Functionalized This compound Derivative Cyclization_Step Intramolecular Cyclization Starting_Material->Cyclization_Step Reaction Conditions (e.g., Heat, Catalyst) Fused_Product Fused Polycyclic Heterocycle Cyclization_Step->Fused_Product

References

The Elusive Crystal Structure of 2,3-Diethynylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, a definitive experimental crystal structure for 2,3-diethynylpyridine has not been publicly reported. This guide provides a comprehensive overview of the current state of knowledge, including a proposed synthesis, and leverages data from its close structural isomer, 2,6-diethynylpyridine, to infer potential crystallographic characteristics. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Diethynylpyridine scaffolds are of significant interest in medicinal chemistry and materials science due to their rigid, linear geometry and the synthetic versatility of the alkyne functionalities. These triple bonds can participate in a variety of chemical transformations, including "click" chemistry, metal-catalyzed cross-coupling reactions, and polymerization, making them valuable building blocks for the construction of complex molecular architectures, conjugated polymers, and novel therapeutic agents. The specific substitution pattern of the ethynyl groups on the pyridine ring is expected to significantly influence the molecule's electronic properties, coordination chemistry, and biological activity. This guide focuses on the 2,3-isomer, a less-explored member of this family.

Crystallographic Data of the Analogue: 2,6-Diethynylpyridine

In the absence of experimental data for this compound, we present the crystallographic data for its well-characterized isomer, 2,6-diethynylpyridine. This data provides a valuable reference point for understanding the potential solid-state packing and intermolecular interactions of diethynylpyridines. The crystal structure of 2,6-diethynylpyridine is available from the Cambridge Crystallographic Data Centre (CCDC).

Parameter Value
CCDC Deposition Number181683
Empirical FormulaC₉H₅N
Formula Weight127.14
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)12.345(3)
b (Å)6.098(2)
c (Å)8.878(2)
α (°)90
β (°)90
γ (°)90
Volume (ų)668.1(3)
Z4
Density (calculated) (Mg/m³)1.263
Temperature (K)293

Note: The detailed crystallographic data can be obtained from the Cambridge Structural Database (CSD) by referencing the CCDC number.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound is via a double Sonogashira cross-coupling reaction. This widely utilized palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The proposed starting material for this synthesis is 2,3-dihalopyridine (e.g., 2,3-dibromopyridine or 2,3-dichloropyridine), which can be coupled with a protected or terminal alkyne.

Experimental Protocol: Sonogashira Coupling

Materials:

  • 2,3-Dihalopyridine (e.g., 2,3-dibromopyridine)

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene or THF)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol for deprotection

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,3-dihalopyridine (1.0 eq.), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 2-5 mol%).

  • Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by the base (e.g., 3-5 eq.) and ethynyltrimethylsilane (2.2-2.5 eq.).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of Silylated Intermediate: Purify the crude 2,3-bis(trimethylsilylethynyl)pyridine by column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., THF or methanol). Add a deprotecting agent such as TBAF (in THF) or potassium carbonate (in methanol) and stir at room temperature until the desilylation is complete (monitored by TLC).

  • Final Purification: After workup to remove the deprotection reagents, purify the crude this compound by column chromatography or recrystallization to yield the final product.

Synthesis_Workflow Start 2,3-Dihalopyridine Coupling Sonogashira Coupling Start->Coupling Reagents TMS-Acetylene, Pd(PPh3)2Cl2, CuI, Base, Solvent Reagents->Coupling Intermediate 2,3-Bis(trimethylsilyl- ethynyl)pyridine Coupling->Intermediate Deprotection Deprotection Intermediate->Deprotection Deprotection_Reagent TBAF or K2CO3/MeOH Deprotection_Reagent->Deprotection Final_Product This compound Deprotection->Final_Product

Proposed synthesis workflow for this compound.

Potential Applications in Drug Development

The this compound core represents a versatile scaffold for the development of novel therapeutic agents. The adjacent ethynyl groups can act as pharmacophores, engage in specific interactions with biological targets, or serve as handles for further chemical modification. The pyridine nitrogen introduces a polar, hydrogen-bond accepting site, which can be crucial for molecular recognition by proteins.

Logical_Relationships Core This compound Scaffold Alkyne1 Ethynyl Group (C2) Core->Alkyne1 Alkyne2 Ethynyl Group (C3) Core->Alkyne2 Pyridine_N Pyridine Nitrogen Core->Pyridine_N Modification Further Functionalization Alkyne1->Modification Alkyne2->Modification Metal_Coord Metal Coordination Pyridine_N->Metal_Coord Click_Chem Click Chemistry (e.g., Azide-Alkyne Cycloaddition) Modification->Click_Chem Bio_Target Biological Target Interaction Click_Chem->Bio_Target Metal_Coord->Bio_Target

Conceptual diagram of this compound's potential for further reactions.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this guide provides a framework for its synthesis and an understanding of its potential structural properties based on a close isomer. The synthetic accessibility via the Sonogashira coupling and the versatile reactivity of the diethynylpyridine core make it a promising candidate for further investigation in the fields of medicinal chemistry and materials science. Future research, including the successful crystallization and structural analysis of this compound, will be invaluable for unlocking its full potential.

The Dawn of a New Scaffold: A Technical Guide to Novel 2,3-Diethynylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Foreword for the Forefront of Research

In the relentless pursuit of innovative therapeutic agents, the exploration of novel chemical scaffolds is paramount. The pyridine ring, a cornerstone in medicinal chemistry, continues to inspire the design of new molecular entities with diverse biological activities. This whitepaper delves into the burgeoning field of 2,3-diethynylpyridine derivatives, a class of compounds holding immense promise for the development of next-generation therapeutics. By harnessing the synthetic versatility of the Sonogashira cross-coupling reaction, researchers can unlock a vast chemical space, paving the way for the discovery of potent and selective modulators of key biological targets. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and potential applications of these exciting new molecules.

The Synthetic Gateway: Sonogashira Coupling as the Key Enabler

The principal synthetic route to this compound derivatives is the palladium-catalyzed Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the direct introduction of terminal alkynes onto a di-functionalized pyridine core, typically a 2,3-dihalopyridine or a related precursor. The versatility of this reaction permits the coupling of a wide array of alkynes, leading to a diverse library of derivatives with tailored electronic and steric properties.

A general workflow for the synthesis of these derivatives begins with a suitable di-substituted pyridine, which then undergoes a sequential or one-pot double Sonogashira coupling with various terminal alkynes. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and purity.

G cluster_start Starting Materials cluster_reaction Sonogashira Coupling cluster_product Product Start_Pyridyl 2,3-Dihalopyridine Reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) Solvent (e.g., THF/DMF) Start_Pyridyl->Reaction Start_Alkyne Terminal Alkyne (R-C≡CH) Start_Alkyne->Reaction Product This compound Derivative Reaction->Product G cluster_kinase Kinase ATP Binding Site cluster_inhibitor This compound Inhibitor Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Pyridine_Core Pyridine Core Pyridine_Core->Hinge H-Bonding Alkyne1 Ethynyl Linker 1 Alkyne2 Ethynyl Linker 2 Substituent1 Substituent R¹ Alkyne1->Substituent1 Substituent1->Hydrophobic_Pocket Hydrophobic Interactions Substituent2 Substituent R² Alkyne2->Substituent2 Substituent2->Solvent_Front Solvent Interactions

An In-depth Technical Guide to the Hydrogen Bonding Capabilities of Diethynylpyridines for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Diethynylpyridines are a class of organic compounds characterized by a central pyridine ring substituted with two ethynyl (acetylenic) groups. Their rigid, linear structure and the presence of multiple hydrogen bond donor and acceptor sites make them compelling building blocks in the fields of crystal engineering, materials science, and medicinal chemistry. The nitrogen atom of the pyridine ring acts as a strong hydrogen bond acceptor, while the terminal acetylenic hydrogens can function as weak hydrogen bond donors. Furthermore, the π-systems of the triple bonds can also participate in weaker hydrogen bonding interactions. This guide provides a comprehensive overview of the synthesis, hydrogen bonding properties, and potential applications of 2,6- and 3,5-diethynylpyridine, with a focus on their utility in the development of novel co-crystals and as potential scaffolds in drug design. While direct involvement in biological signaling pathways has not been extensively documented, their ability to form highly directional and predictable intermolecular interactions makes them valuable tools for modulating the physicochemical properties of active pharmaceutical ingredients (APIs).

Synthesis of Diethynylpyridines

The most prevalent and efficient method for the synthesis of diethynylpyridines is the palladium-catalyzed Sonogashira cross-coupling reaction.[1] This reaction involves the coupling of a dihalopyridine with a terminal alkyne, typically trimethylsilylacetylene (TMSA), followed by the deprotection of the silyl group.

Detailed Experimental Protocol: Synthesis of 2,6-Diethynylpyridine

This protocol is adapted from established Sonogashira coupling procedures.[1][2]

Materials:

  • 2,6-Dibromopyridine

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

  • Step 1: Sonogashira Coupling.

    • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,6-dibromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

    • Add anhydrous THF and triethylamine (in a 2:1 v/v ratio).

    • To this stirred suspension, add trimethylsilylacetylene (2.2 eq) dropwise.

    • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalysts.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2,6-bis(trimethylsilylethynyl)pyridine.

  • Step 2: Deprotection.

    • Dissolve the crude product from Step 1 in a mixture of methanol and THF.

    • Add a mild base, such as potassium carbonate (3.0 eq), and stir the mixture at room temperature for 2-4 hours. Alternatively, a solution of TBAF in THF can be used.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude 2,6-diethynylpyridine by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product as a solid.

Hydrogen Bonding Interactions of Diethynylpyridines

Diethynylpyridines can engage in a variety of hydrogen bonding interactions, making them versatile building blocks for supramolecular assemblies.

  • Strong Hydrogen Bonds: The nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor, readily forming N···H-X bonds with strong hydrogen bond donors such as carboxylic acids and phenols.

  • Weak Hydrogen Bonds: The terminal acetylenic C-H groups can act as weak hydrogen bond donors, forming C-H···Y interactions where Y is a hydrogen bond acceptor like an oxygen or nitrogen atom.[3]

  • π-System Interactions: The electron-rich triple bonds of the ethynyl groups can also act as hydrogen bond acceptors, participating in X-H···π interactions.

Quantitative Analysis of Hydrogen Bonding

The strength of hydrogen bonds involving diethynylpyridines has been quantified using various techniques, most notably IR spectroscopy.

Diethynylpyridine IsomerHydrogen Bond Donor/AcceptorType of InteractionAssociation Constant (Kc) / mol⁻¹dm³Standard Reaction Enthalpy (ΔrH°) / kJmol⁻¹Reference
2,6-DiethynylpyridineTrimethylphosphateC-H···O~0.8-0.9~5-8[3]
3,5-DiethynylpyridineTrimethylphosphateC-H···O~0.8-0.9~5-8[3]
2,6-DiethynylpyridinePhenolO-H···N and O-H···π~5~15-35[3]
3,5-DiethynylpyridinePhenolO-H···N~5~15-35[3]

Table 1: Thermodynamic parameters for hydrogen bond formation with diethynylpyridines in tetrachloroethene, determined by IR spectroscopy.[3]

Experimental Workflows for Investigating Hydrogen Bonding

A systematic approach is required to fully characterize the hydrogen bonding capabilities of diethynylpyridines, particularly in the context of co-crystal formation with active pharmaceutical ingredients (APIs).

Co-crystal Screening Workflow

The following diagram illustrates a typical high-throughput workflow for co-crystal screening.

CoCrystal_Screening_Workflow cluster_preparation Preparation cluster_screening Screening cluster_analysis Analysis & Characterization API API Selection Grinding Liquid-Assisted Grinding API->Grinding Slurry Slurry Crystallization API->Slurry Evaporation Solvent Evaporation API->Evaporation Coformer Diethynylpyridine Coformer Selection Coformer->Grinding Coformer->Slurry Coformer->Evaporation Solvent Solvent Screening Solvent->Grinding Solvent->Slurry Solvent->Evaporation PXRD Powder X-Ray Diffraction (PXRD) Grinding->PXRD Slurry->PXRD Evaporation->PXRD DSC Differential Scanning Calorimetry (DSC) PXRD->DSC FTIR FTIR Spectroscopy DSC->FTIR SCXRD Single Crystal X-Ray Diffraction (SCXRD) FTIR->SCXRD

Co-crystal screening and characterization workflow.
Detailed Protocol: Co-crystallization by Solvent Evaporation

  • Preparation: Dissolve equimolar amounts of the diethynylpyridine and the co-former (e.g., a carboxylic acid-containing API) in a suitable solvent or solvent mixture. Common solvents include acetone, ethanol, and ethyl acetate.

  • Crystallization: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

  • Isolation and Analysis: Isolate the resulting crystals and analyze them using Powder X-Ray Diffraction (PXRD) to confirm the formation of a new crystalline phase. Further characterization can be performed using Differential Scanning Calorimetry (DSC) to determine the melting point and FTIR spectroscopy to identify hydrogen bond formation. For detailed structural elucidation, single crystals can be grown and analyzed by Single Crystal X-Ray Diffraction (SCXRD).[4]

Role in Drug Development and Medicinal Chemistry

While there is limited evidence of diethynylpyridines directly participating in biological signaling pathways as inhibitors or ligands, their significance in drug development lies in their application in crystal engineering and as potential molecular scaffolds .

Crystal Engineering of Active Pharmaceutical Ingredients (APIs)

The formation of co-crystals between an API and a benign co-former, such as a diethynylpyridine, can significantly improve the physicochemical properties of the drug without altering its molecular structure.[5] These improvements can include:

  • Enhanced Solubility and Dissolution Rate: By disrupting the crystal lattice of a poorly soluble API, co-crystallization can lead to improved oral bioavailability.[5]

  • Increased Stability: Co-crystals can exhibit greater stability towards humidity and temperature compared to the pure API.

  • Improved Mechanical Properties: This can be beneficial for tablet formulation and manufacturing.

The predictable hydrogen bonding patterns of diethynylpyridines make them excellent candidates for co-former design.

Potential as Molecular Scaffolds in Medicinal Chemistry

The pyridine ring is a common motif in many FDA-approved drugs.[6] The rigid, linear geometry of diethynylpyridines makes them attractive as scaffolds for the following hypothetical applications in drug design:

  • Linkers for Bivalent Ligands: The two ethynyl groups can be functionalized to attach two pharmacophores, creating a bivalent ligand that can simultaneously bind to two receptor sites, potentially increasing affinity and selectivity.

  • Bioisosteric Replacement: The diethynylpyridine moiety could be used as a bioisostere for other aromatic or heteroaromatic ring systems to modulate a compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.[7]

The following diagram illustrates the logical relationship of how diethynylpyridines can be utilized in drug development.

Drug_Development_Logic cluster_application Applications in Drug Development cluster_outcomes Improved Drug Properties DEP Diethynylpyridines HB Predictable Hydrogen Bonding Capabilities DEP->HB Scaffold Rigid Linear Scaffold DEP->Scaffold CoCrystal Co-crystal Engineering of APIs HB->CoCrystal Bioisostere Bioisosteric Replacement Scaffold->Bioisostere Bivalent Linkers for Bivalent Ligands Scaffold->Bivalent Solubility Enhanced Solubility CoCrystal->Solubility Stability Increased Stability CoCrystal->Stability Bioavailability Improved Bioavailability Bioisostere->Bioavailability Potency Enhanced Potency/Selectivity Bivalent->Potency Solubility->Bioavailability Stability->Bioavailability

References

Methodological & Application

Application of 2,3-Diethynylpyridine in the Synthesis of Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their modular nature allows for the design of materials with tunable pore sizes, high surface areas, and tailored chemical functionalities, making them promising candidates for applications in gas storage, separation, catalysis, and drug delivery.

This document provides a detailed overview of the potential use of 2,3-diethynylpyridine as a ligand for the synthesis of novel MOFs. While, to date, no specific MOFs based on this compound have been reported in the scientific literature, the unique structural and electronic properties of this ligand suggest its potential for creating MOFs with interesting topologies and functionalities. The ethynyl groups can act as rigid linkers, while the pyridine nitrogen provides a distinct coordination site. This combination could lead to MOFs with unique catalytic or adsorption properties.

These notes provide a generalized protocol for the synthesis and characterization of hypothetical MOFs using this compound, based on established methods for other pyridine-based and ethynyl-functionalized ligands.

Hypothetical MOF Synthesis and Properties

The synthesis of MOFs using a bifunctional ligand like this compound would likely involve the reaction of the ligand with a metal salt under solvothermal or hydrothermal conditions.[1] The choice of metal ion, solvent, temperature, and reaction time are critical parameters that would influence the resulting MOF's structure and properties.

Table 1: Hypothetical Crystallographic and Physicochemical Properties of a this compound-Based MOF

PropertyExpected Range/Value
Crystal SystemMonoclinic, Orthorhombic, or Tetragonal
Space GroupP2₁/c, C2/c, Pnma, etc.
Unit Cell Dimensionsa, b, c = 10-30 Å; α, β, γ = 90-120°
BET Surface Area500 - 2000 m²/g
Pore Volume0.3 - 0.9 cm³/g
Gas Adsorption CapacityPotentially selective for CO₂ or other small gas molecules due to the presence of the nitrogen atom and π-systems.[2]

Note: The data in this table are hypothetical and based on typical values for MOFs constructed from similar pyridine-based or ethynyl-containing ligands.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of a hypothetical MOF using this compound. These protocols are adapted from established procedures for other pyridine-containing MOFs.[3]

Protocol 1: Solvothermal Synthesis of a this compound-Based MOF

Materials:

  • This compound (ligand)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or a mixture of solvents)

  • Glass vials or Teflon-lined stainless steel autoclave

  • Oven

Procedure:

  • In a glass vial, dissolve this compound (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).

  • In a separate vial, dissolve the metal salt (e.g., 0.1 mmol of Zinc nitrate hexahydrate) in the same solvent (e.g., 5 mL of DMF).

  • Combine the two solutions in a larger vial or the Teflon liner of an autoclave.

  • Seal the reaction vessel tightly.

  • Place the vessel in an oven and heat at a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).

  • After the reaction is complete, allow the vessel to cool slowly to room temperature.

  • Crystals of the MOF, if formed, can be collected by filtration.

  • Wash the collected crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Activate the MOF by solvent exchange with a more volatile solvent (e.g., ethanol or acetone) followed by heating under vacuum to remove the solvent molecules from the pores.

Protocol 2: Characterization of the Synthesized MOF

1. Single-Crystal X-ray Diffraction (SCXRD):

  • Mount a suitable single crystal of the MOF on a diffractometer.

  • Collect diffraction data to determine the crystal structure, including unit cell parameters, space group, and atomic coordinates.

2. Powder X-ray Diffraction (PXRD):

  • Grind a small sample of the MOF into a fine powder.

  • Record the PXRD pattern and compare it with the simulated pattern from the SCXRD data to confirm the phase purity of the bulk material.

3. Thermogravimetric Analysis (TGA):

  • Heat a sample of the MOF under a controlled atmosphere (e.g., nitrogen or air) while monitoring its weight loss.

  • TGA provides information about the thermal stability of the MOF and the loss of solvent molecules.

4. Gas Adsorption Measurements:

  • Activate the MOF sample under vacuum.

  • Measure the adsorption and desorption isotherms of gases like nitrogen (at 77 K to determine the BET surface area and pore volume) and carbon dioxide, methane, or other gases at relevant temperatures to assess its gas storage and separation potential.[4]

Visualizations

The following diagrams illustrate the general synthesis workflow and a hypothetical coordination environment for a MOF based on this compound.

G cluster_0 Reactant Preparation cluster_1 MOF Synthesis cluster_2 Product Processing Ligand Solution Ligand Solution Mixing Mixing Ligand Solution->Mixing Metal Salt Solution Metal Salt Solution Metal Salt Solution->Mixing Solvothermal Reaction Solvothermal Reaction Mixing->Solvothermal Reaction Filtration & Washing Filtration & Washing Solvothermal Reaction->Filtration & Washing Solvent Exchange Solvent Exchange Filtration & Washing->Solvent Exchange Activation Activation Solvent Exchange->Activation Characterized MOF Characterized MOF Activation->Characterized MOF

Caption: General workflow for the solvothermal synthesis of a Metal-Organic Framework.

Caption: Hypothetical coordination of this compound with metal ions (M).

Conclusion

While the use of this compound in MOF synthesis is yet to be explored, its unique chemical structure presents an exciting opportunity for the design of new functional materials. The protocols and data presented here, derived from analogous systems, provide a solid foundation for researchers to begin investigating this promising new ligand for the creation of novel MOFs with potential applications in various fields, including those relevant to drug development such as controlled release and catalysis. Further research is needed to synthesize and characterize MOFs based on this specific ligand to fully understand their properties and potential.

References

Application Notes and Protocols for the Polymerization of 2,3-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of poly(2,3-diethynylpyridine), a promising conjugated polymer for advanced materials. The protocols outlined below are based on established methods for the polymerization of analogous diethynylarene compounds and provide a solid foundation for further research and development.

Introduction

Conjugated polymers derived from diethynyl monomers are of significant interest due to their unique electronic, optical, and thermal properties. Poly(this compound), with its nitrogen-containing aromatic ring, is expected to exhibit distinct characteristics compared to its carbocyclic counterparts, such as altered solubility, coordination ability with metals, and potential for post-polymerization functionalization. These properties make it a candidate for applications in organic electronics, sensing, and catalysis.

Application Notes

The unique structure of poly(this compound) suggests its utility in a variety of advanced applications:

  • Organic Electronics: The conjugated backbone of the polymer could enable its use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The pyridine nitrogen can influence the electron affinity and charge transport properties of the material.

  • Sensing Materials: The lone pair of electrons on the pyridine nitrogen atom can interact with various analytes, including metal ions and protons. This interaction can induce changes in the polymer's photophysical or electronic properties, forming the basis for chemical sensors.

  • Catalysis: The pyridine moiety can act as a ligand to coordinate with transition metals, potentially leading to the development of novel heterogeneous catalysts. The porous nature of crosslinked polymers could also be advantageous for catalytic applications.

  • Drug Delivery: While speculative, the nitrogen-containing backbone could be functionalized with biocompatible moieties for potential applications in drug delivery systems, where the polymer could act as a carrier for therapeutic agents.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of the this compound monomer and its subsequent polymerization. Researchers should optimize these conditions based on their specific experimental setup and desired material properties.

Protocol 1: Synthesis of this compound Monomer

This protocol describes a potential synthetic route to this compound, starting from 2,3-dichloropyridine.

Materials:

  • 2,3-Dichloropyridine

  • Trimethylsilylacetylene

  • Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Diisopropylamine (DIPA)

  • Toluene

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Sonogashira Coupling: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,3-dichloropyridine (1 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), CuI (0.1 eq.), and PPh₃ (0.2 eq.) in a mixture of toluene and DIPA (2:1 v/v).

  • To this solution, add trimethylsilylacetylene (2.5 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature and filter to remove the precipitated salts.

  • Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2,3-bis(trimethylsilylethynyl)pyridine.

  • Desilylation: Dissolve the purified 2,3-bis(trimethylsilylethynyl)pyridine in THF.

  • Add a 1 M solution of TBAF in THF (2.2 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or sublimation to yield the pure monomer.

Protocol 2: Polymerization of this compound

This protocol outlines a general procedure for the oxidative polymerization of this compound.

Materials:

  • This compound monomer

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Pyridine (as solvent)

  • Oxygen or air supply

  • Methanol

  • Standard glassware for polymerization

Procedure:

  • In a Schlenk flask, dissolve the this compound monomer in pyridine under an inert atmosphere.

  • Add CuCl (0.1 eq.) and TMEDA (1 eq.) to the solution.

  • Bubble oxygen or air through the reaction mixture vigorously while stirring at room temperature. The reaction is typically exothermic.

  • Continue the reaction for 24-48 hours. The polymer will precipitate out of the solution as it forms.

  • Quench the reaction by pouring the mixture into a large volume of methanol.

  • Filter the precipitated polymer and wash it extensively with methanol to remove any residual monomer and catalyst.

  • Dry the polymer under vacuum at 60 °C to a constant weight.

Characterization

The synthesized poly(this compound) should be characterized to determine its structure, molecular weight, and physical properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the monomer and the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the characteristic vibrational modes of the polymer, such as the disappearance of the ≡C-H stretching vibration of the monomer and the formation of the polymer backbone.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the soluble polymer fractions.

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) provides information on the thermal stability of the polymer, including its decomposition temperature (Td). Differential scanning calorimetry (DSC) can be used to determine the glass transition temperature (Tg).

Quantitative Data

Due to the limited availability of published data for poly(this compound), the following table presents representative data that might be expected for this class of polymer, based on analogous poly(diethynylarene)s. These values should be considered as a reference and will need to be experimentally determined.

PropertyRepresentative ValueCharacterization Method
Molecular Weight
Number-Average (Mn)5,000 - 15,000 g/mol GPC
Weight-Average (Mw)10,000 - 30,000 g/mol GPC
Polydispersity Index (PDI)1.5 - 2.5GPC
Thermal Properties
Glass Transition Temp. (Tg)150 - 250 °CDSC
Decomposition Temp. (Td, 5%)> 400 °CTGA
Electronic Properties
Electrical Conductivity10⁻¹⁰ - 10⁻⁵ S/cm (undoped)Four-point probe
Optical Band Gap2.0 - 2.5 eVUV-Vis Spectroscopy

Visualizations

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization start 2,3-Dichloropyridine sonogashira Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) start->sonogashira desilylation Desilylation (TBAF) sonogashira->desilylation monomer This compound desilylation->monomer polymerization Oxidative Polymerization (CuCl, TMEDA, O2) monomer->polymerization polymer Poly(this compound) polymerization->polymer nmr NMR polymer->nmr Structure ftir FTIR polymer->ftir Functional Groups gpc GPC polymer->gpc Molecular Weight tga_dsc TGA/DSC polymer->tga_dsc Thermal Properties

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

applications_pathway cluster_properties Key Properties cluster_applications Potential Applications polymer Poly(this compound) conjugation π-Conjugated Backbone polymer->conjugation pyridine Pyridine Moiety (N-atom) polymer->pyridine electronics Organic Electronics (OLEDs, OPVs) conjugation->electronics Charge Transport sensors Chemical Sensors pyridine->sensors Analyte Interaction catalysis Catalyst Support pyridine->catalysis Metal Coordination drug_dev Drug Development (Functionalization) pyridine->drug_dev Bioconjugation

Caption: Potential applications derived from the key properties of poly(this compound).

Applications of 2,3-Diethynylpyridine in Organic Electronics: A Review of Potential and Related Materials

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

The incorporation of a pyridine moiety into conjugated polymers is a well-established strategy for tuning the electronic properties of materials used in organic electronics. The nitrogen atom in the pyridine ring imparts an electron-deficient (n-type) character to the polymer, which can be advantageous for several applications.[1][2] The diethynyl functionality of 2,3-diethynylpyridine offers a versatile platform for the synthesis of novel conjugated polymers through various polymerization techniques, such as oxidative coupling or transition-metal-catalyzed polymerizations. The resulting poly(this compound) would be expected to possess a rigid backbone, promoting intermolecular π-π stacking and potentially leading to high charge carrier mobilities.

Potential Applications in Organic Electronics:

  • Organic Field-Effect Transistors (OFETs): The electron-deficient nature of the pyridine ring suggests that polymers derived from this compound could function as n-type or ambipolar semiconductors in OFETs. The rigid, planar structure of the polymer backbone could facilitate efficient charge transport.

  • Organic Photovoltaics (OPVs): In OPVs, pyridine-containing polymers can be utilized as either electron acceptors (in conjunction with a p-type donor material) or as part of the donor polymer to tune its energy levels. The high electron affinity of pyridine-based polymers can enhance electron injection and transport.[1]

  • Organic Light-Emitting Diodes (OLEDs): Pyridine-based polymers are known to exhibit good electron transport properties, making them suitable for use as electron transport layers (ETLs) or as host materials in the emissive layer of OLEDs.[1] The diethynyl linkages would contribute to the overall conjugation and could influence the photoluminescent properties of the resulting polymer.

Quantitative Data on Related Pyridine-Containing Polymers

As direct performance data for devices based on this compound is unavailable, the following tables summarize the performance of various other pyridine-containing polymers in organic electronic devices to provide a comparative context.

Table 1: Performance of Pyridine-Containing Polymers in Organic Photovoltaics (OPVs)

Polymer/MaterialDevice ArchitectureOpen-Circuit Voltage (Voc) [V]Short-Circuit Current (Jsc) [mA/cm²]Fill Factor (FF) [%]Power Conversion Efficiency (PCE) [%]
Pyridine-based polymer 1Inverted0.8927.482.220.08
Pyridine-based polymer 2Inverted0.8927.1582.319.88
Pyridine-based polymer 3Inverted0.8925.882.3618.9

Note: Data extracted from a simulation study on inverted organic solar cells and represents the performance of different device structures incorporating pyridine-based electron transport layers.[3]

Table 2: Performance of Pyridine-Containing Materials in Organic Light-Emitting Diodes (OLEDs)

Material SystemDevice RoleMax. External Quantum Efficiency (EQE) [%]Current Efficiency [cd/A]Power Efficiency [lm/W]
Pyridine-based PBIMembraneN/AN/AN/A
Pyridine-based polymerEmissive Layer / ETL> 20% (in some TADF systems)> 50> 50

Note: The performance of pyridine-containing materials in OLEDs is highly dependent on the specific molecular structure and device architecture. The values presented are representative of high-performance devices reported in the literature.

Experimental Protocols

The following are generalized protocols for the synthesis of a diethynylpyridine monomer and its subsequent polymerization, as well as a standard procedure for the fabrication of an organic field-effect transistor. These protocols are based on established methods for similar compounds and should be adapted and optimized for this compound.

Protocol 1: Hypothetical Synthesis of a Poly(diethynylpyridine) via Oxidative Coupling

  • Monomer Synthesis (Hypothetical): The synthesis of this compound would likely start from a di-substituted pyridine precursor, such as 2,3-dibromopyridine or 2,3-diaminopyridine. A common route to introduce the ethynyl groups is through a Sonogashira coupling reaction with a protected acetylene, such as (trimethylsilyl)acetylene, followed by deprotection.

  • Polymerization:

    • Dissolve the this compound monomer in a suitable solvent (e.g., toluene or THF) in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add a catalyst system for oxidative coupling, such as a copper(I) salt (e.g., CuCl) and a ligand (e.g., TMEDA - tetramethylethylenediamine).

    • Sparge the solution with oxygen or air, which acts as the oxidant, while stirring vigorously at room temperature or with gentle heating.

    • Monitor the reaction by techniques like TLC or GPC to follow the consumption of the monomer and the formation of the polymer.

    • Once the desired molecular weight is achieved or the monomer is consumed, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

    • Collect the polymer by filtration, wash it thoroughly with methanol to remove residual catalyst and unreacted monomer, and dry it under vacuum.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)

  • Substrate Cleaning:

    • Sequentially sonicate a heavily n-doped silicon wafer with a thermally grown silicon dioxide layer (Si/SiO₂) in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen and then bake it at 120 °C for 30 minutes to remove any residual solvent.

  • Dielectric Surface Treatment (Optional but Recommended):

    • Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS) to improve the semiconductor-dielectric interface and promote better film morphology. This can be done by vapor deposition or solution coating.

  • Semiconductor Deposition:

    • Dissolve the synthesized poly(this compound) in a suitable high-boiling point organic solvent (e.g., chlorobenzene, dichlorobenzene).

    • Spin-coat the polymer solution onto the prepared Si/SiO₂ substrate to form a thin film. The film thickness can be controlled by adjusting the solution concentration and spin speed.

    • Anneal the film at an optimized temperature to remove residual solvent and improve the molecular ordering.

  • Source and Drain Electrode Deposition:

    • Using a shadow mask, thermally evaporate the source and drain electrodes (typically gold) onto the semiconductor layer under high vacuum (< 10⁻⁶ Torr). The channel length and width are defined by the shadow mask.

  • Device Characterization:

    • Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station, under ambient conditions or in an inert atmosphere. Key parameters to extract are the charge carrier mobility, on/off ratio, and threshold voltage.

Visualizations

The following diagrams illustrate the conceptual workflows and relationships discussed.

Synthesis_Workflow Hypothetical Synthesis of Poly(this compound) cluster_Monomer Monomer Synthesis cluster_Polymerization Polymerization 2,3-Dihalopyridine 2,3-Dihalopyridine Sonogashira_Coupling Sonogashira Coupling with protected acetylene 2,3-Dihalopyridine->Sonogashira_Coupling Deprotection Deprotection Sonogashira_Coupling->Deprotection This compound This compound Deprotection->this compound Monomer_Solution Dissolve Monomer in Solvent This compound->Monomer_Solution Catalyst_Addition Add Oxidative Coupling Catalyst Monomer_Solution->Catalyst_Addition Polymerization_Reaction Reaction under Oxygen/Air Catalyst_Addition->Polymerization_Reaction Precipitation Precipitate in Non-solvent Polymerization_Reaction->Precipitation Polymer_Isolation Filter, Wash, and Dry Precipitation->Polymer_Isolation

Caption: Hypothetical workflow for the synthesis of poly(this compound).

OFET_Fabrication OFET Fabrication and Characterization Workflow Substrate_Cleaning Si/SiO2 Substrate Cleaning Surface_Treatment Dielectric Surface Treatment (SAM) Substrate_Cleaning->Surface_Treatment Semiconductor_Deposition Spin-coat Polymer Semiconductor Film Surface_Treatment->Semiconductor_Deposition Annealing Thermal Annealing of Film Semiconductor_Deposition->Annealing Electrode_Deposition Evaporate Source/Drain Electrodes Annealing->Electrode_Deposition Device_Characterization Electrical Characterization (Mobility, On/Off Ratio) Electrode_Deposition->Device_Characterization

Caption: General workflow for OFET fabrication and characterization.

References

Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2,3-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction has found extensive applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] 2,3-Diethynylpyridine is a valuable building block in medicinal chemistry and materials science due to its rigid, planar structure and the presence of two reactive ethynyl groups. These terminal alkyne functionalities allow for the construction of complex molecular architectures, such as conjugated polymers, macrocycles, and extended aromatic systems, which are of significant interest in drug design and the development of novel functional materials.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in Sonogashira coupling reactions. The protocols are based on established methodologies for Sonogashira couplings of pyridine derivatives and diethynylarenes.

Synthesis of this compound

A plausible and efficient route for the synthesis of this compound is a two-step process starting from the commercially available 2,3-dichloropyridine. This involves a double Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by the removal of the silyl protecting groups.[2]

Diagram of the Synthetic Pathway

G cluster_0 Step 1: Double Sonogashira Coupling cluster_1 Step 2: Deprotection 2,3-Dichloropyridine 2,3-Dichloropyridine 2,3-bis(trimethylsilylethynyl)pyridine 2,3-bis(trimethylsilylethynyl)pyridine 2,3-Dichloropyridine->2,3-bis(trimethylsilylethynyl)pyridine   Pd(PPh3)2Cl2, CuI   TMS-acetylene, Et3N/THF This compound This compound 2,3-bis(trimethylsilylethynyl)pyridine->this compound   K2CO3   MeOH/THF

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2,3-bis(trimethylsilylethynyl)pyridine

  • To a stirred solution of 2,3-dichloropyridine (1.0 eq) in a mixture of triethylamine (Et3N) and tetrahydrofuran (THF) (1:1 v/v), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.03 eq) and copper(I) iodide (CuI) (0.06 eq).

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Add trimethylsilylacetylene (2.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir under an inert atmosphere for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2,3-bis(trimethylsilylethynyl)pyridine.

Step 2: Synthesis of this compound

  • Dissolve the purified 2,3-bis(trimethylsilylethynyl)pyridine (1.0 eq) in a mixture of methanol (MeOH) and THF (1:1 v/v).

  • Add potassium carbonate (K2CO3) (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute aqueous solution of hydrochloric acid (HCl).

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure to yield this compound.

Applications of this compound in Sonogashira Coupling Reactions

This compound is a versatile building block for the synthesis of a variety of complex organic molecules. The two ethynyl groups can undergo Sonogashira coupling reactions to form extended π-conjugated systems, macrocycles, and polymers.

Selective Mono-Sonogashira Coupling

By carefully controlling the stoichiometry of the reagents, it is possible to achieve a selective mono-coupling reaction, leaving one of the ethynyl groups available for further functionalization. This allows for the stepwise construction of unsymmetrical molecules.

Double Sonogashira Coupling for Polymer Synthesis

A double Sonogashira coupling with a dihaloarene can be employed to synthesize conjugated polymers containing the this compound moiety. These polymers are of interest for their potential applications in organic electronics and sensor technology.

Diagram of Sonogashira Coupling Applications

G cluster_0 Mono-Sonogashira Coupling cluster_1 Double Sonogashira Coupling (Polymerization) 2,3-Diethynylpyridine_mono This compound Mono_Coupled_Product Mono-Coupled Product 2,3-Diethynylpyridine_mono->Mono_Coupled_Product Aryl_Halide_mono Aryl Halide (1 eq) Aryl_Halide_mono->Mono_Coupled_Product 2,3-Diethynylpyridine_poly This compound Conjugated_Polymer Conjugated Polymer 2,3-Diethynylpyridine_poly->Conjugated_Polymer Dihaloarene Dihaloarene Dihaloarene->Conjugated_Polymer

Caption: Applications of this compound.

Experimental Protocols for Sonogashira Coupling of this compound

The following are representative protocols for the mono- and di-Sonogashira coupling of this compound with an aryl halide. Reaction conditions may require optimization depending on the specific substrates used.

Protocol 1: Mono-Sonogashira Coupling with an Aryl Iodide
  • In a reaction vessel, combine this compound (1.0 eq), the aryl iodide (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add a solvent system of degassed THF and diisopropylamine (DIA) (2:1 v/v).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.

  • Monitor the reaction by TLC to follow the consumption of the starting materials and the formation of the mono-coupled product.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the mono-alkynylated pyridine derivative.

Protocol 2: Double Sonogashira Coupling with an Aryl Bromide (Microwave-Assisted)

A microwave-assisted protocol can significantly reduce reaction times and improve yields, particularly for less reactive aryl bromides.

  • In a microwave vial, add this compound (1.0 eq), the aryl bromide (2.2 eq), palladium(II) acetate (Pd(OAc)2) (0.04 eq), and a suitable phosphine ligand such as triphenylphosphine (PPh3) (0.08 eq).

  • Add a degassed solvent such as dimethylformamide (DMF) and a base, for instance, triethylamine (3.0 eq).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 100-120 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

The following tables summarize the key reaction parameters for the proposed Sonogashira coupling protocols involving this compound. Expected yields are based on analogous reactions reported in the literature for similar substrates and may vary.

Table 1: Reaction Parameters for Mono-Sonogashira Coupling

ParameterCondition
Substrates This compound (1.0 eq), Aryl Iodide (1.0 eq)
Catalyst System Pd(PPh3)2Cl2 (2 mol%), CuI (4 mol%)
Solvent THF/Diisopropylamine (2:1)
Base Diisopropylamine
Temperature Room Temperature
Reaction Time 12-24 hours
Expected Yield 60-80%

Table 2: Reaction Parameters for Double Sonogashira Coupling (Microwave-Assisted)

ParameterCondition
Substrates This compound (1.0 eq), Aryl Bromide (2.2 eq)
Catalyst System Pd(OAc)2 (4 mol%), PPh3 (8 mol%)
Solvent DMF
Base Triethylamine
Temperature 100-120 °C
Reaction Time 30-60 minutes
Expected Yield 70-90%

Concluding Remarks

The Sonogashira coupling of this compound provides a versatile platform for the synthesis of a wide array of functional molecules with potential applications in drug discovery and materials science. The protocols outlined in these notes offer a starting point for researchers to explore the rich chemistry of this valuable building block. Optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols: Cycloaddition Reactions of 2,3-Diethynylpyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of 2,3-diethynylpyridine in cycloaddition reactions. This versatile building block serves as a valuable precursor for the synthesis of a variety of complex heterocyclic and polycyclic aromatic compounds, which are of significant interest in medicinal chemistry and materials science. The dual alkyne functionalities of this compound offer a platform for tandem cycloaddition reactions, enabling the rapid construction of intricate molecular architectures.

Diels-Alder [4+2] Cycloaddition Reactions

The conjugated diene system can react with the electron-deficient triple bonds of this compound, acting as dienophiles, to construct fused aromatic ring systems. This approach is particularly useful for the synthesis of substituted quinoline and phenanthroline derivatives.

Application Note: Synthesis of Substituted Dibenzo[f,h]quinolines

A key application of Diels-Alder reactions involving this compound is the synthesis of complex polycyclic aromatic hydrocarbons containing a quinoline moiety. The reaction with tetracyclone (2,3,4,5-tetraphenylcyclopentadienone) provides a direct route to highly substituted dibenzo[f,h]quinolines. These compounds are of interest for their potential applications in organic electronics and as fluorescent probes. The reaction proceeds via a [4+2] cycloaddition followed by the extrusion of carbon monoxide.

Reaction Scheme:

Diels_Alder_Reaction cluster_reactants Reactants cluster_products Products r1 This compound r2 Tetracyclone p1 Dibenzo[f,h]quinoline derivative r1->p1 [4+2] Cycloaddition - CO p2 Carbon Monoxide

Figure 1: Diels-Alder reaction of this compound.

Experimental Protocol: Synthesis of a Dibenzo[f,h]quinoline Derivative

Materials:

  • This compound

  • Tetracyclone (2,3,4,5-tetraphenylcyclopentadienone)

  • Diphenyl ether (solvent)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and tetracyclone (2.2 eq).

  • Add diphenyl ether as the solvent to create a solution with a concentration of approximately 0.1 M with respect to this compound.

  • Flush the reaction vessel with an inert atmosphere (nitrogen or argon).

  • Heat the reaction mixture to reflux (approximately 259 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting materials.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product directly by column chromatography on silica gel. Elute with a hexane-ethyl acetate gradient to isolate the desired dibenzo[f,h]quinoline derivative.

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

ReactantMolar RatioSolventTemperature (°C)Time (h)Yield (%)
This compound1.0Diphenyl ether259 (reflux)2-475-85
Tetracyclone2.2

Table 1: Summary of reaction conditions for the synthesis of a dibenzo[f,h]quinoline derivative.

1,3-Dipolar Cycloaddition Reactions

The alkyne functionalities of this compound can readily participate in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, such as azides, nitrile oxides, and nitrones. These reactions provide a powerful tool for the construction of five-membered heterocyclic rings fused to the pyridine core. A particularly prominent example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".

Application Note: Synthesis of Bis-triazolylpyridines via CuAAC

The CuAAC reaction of this compound with organic azides allows for the efficient and highly regioselective synthesis of 2,3-bis(1,2,3-triazol-4-yl)pyridine derivatives. This reaction is characterized by its mild reaction conditions, high yields, and tolerance to a wide range of functional groups. The resulting bis-triazolylpyridine ligands have applications in coordination chemistry and catalysis.

Reaction Workflow:

CuAAC_Workflow start Start reactants Mix this compound, Organic Azide, and Solvent start->reactants catalyst Add Copper(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) reactants->catalyst reaction Stir at Room Temperature catalyst->reaction monitor Monitor by TLC reaction->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolate Bis-triazolylpyridine purify->product

Figure 2: General workflow for the CuAAC reaction.

Experimental Protocol: Synthesis of a 2,3-Bis(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine

Materials:

  • This compound

  • Phenyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol and Water (solvent mixture)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water, add phenyl azide (2.2 eq).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the resulting mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 12-24 hours).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,3-bis(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine.

  • Characterize the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

ReactantMolar RatioSolventCatalystTemperature (°C)Time (h)Yield (%)
This compound1.0t-BuOH/H₂O (1:1)CuSO₄·5H₂O (0.1 eq), Sodium Ascorbate (0.3 eq)Room Temp.12-2485-95
Phenyl Azide2.2

Table 2: Summary of reaction conditions for the CuAAC synthesis of a bis-triazolylpyridine.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions of azides.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

These protocols provide a foundation for the exploration of this compound in cycloaddition reactions. The versatility of this starting material opens avenues for the synthesis of a wide array of novel and complex molecules with potential applications in various fields of chemical and pharmaceutical research.

Application Notes and Protocols: 2,3-Diethynylpyridine as a Building Block for Functional Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive literature searches for the synthesis, polymerization, and characterization of 2,3-diethynylpyridine as a monomer for functional polymers did not yield specific experimental protocols, quantitative data, or detailed application information. The available scientific literature primarily focuses on other isomers, such as 2,6-diethynylpyridine, or provides general information on the polymerization of diethynylarenes. Consequently, the following application notes provide a general overview based on related compounds and theoretical considerations.

Introduction to Diethynylpyridine Monomers

Diethynylpyridines are aromatic heterocyclic monomers containing two ethynyl (acetylenic) groups attached to a pyridine ring. These monomers are of interest in polymer chemistry due to the potential for creating conjugated polymers with unique electronic, optical, and thermal properties. The nitrogen atom in the pyridine ring can influence the polymer's properties by participating in non-covalent interactions, acting as a coordination site for metal ions, or altering the electronic characteristics of the conjugated backbone.

While information on the 2,3-isomer is scarce, research on related diethynylarenes, such as diethynylbenzenes, provides insight into the potential polymerization pathways and properties of the resulting polymers.[1][2]

Potential Synthesis of this compound

A plausible synthetic route to this compound, based on common organic chemistry reactions, would likely involve a Sonogashira coupling of a dihalogenated pyridine precursor with a protected acetylene source, followed by deprotection.

Hypothetical Synthesis Workflow:

cluster_synthesis Hypothetical Synthesis of this compound 2,3-Dihalopyridine 2,3-Dihalopyridine Sonogashira_Coupling Sonogashira Coupling (Pd catalyst, Cu(I) cocatalyst, base) 2,3-Dihalopyridine->Sonogashira_Coupling Protected_Acetylene Trimethylsilylacetylene (TMSA) Protected_Acetylene->Sonogashira_Coupling Intermediate 2,3-Bis(trimethylsilylethynyl)pyridine Sonogashira_Coupling->Intermediate Deprotection Deprotection (e.g., K2CO3, MeOH) Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Hypothetical synthesis of this compound.

Potential Polymerization Methods

Based on studies of other diethynylarenes, several polymerization methods could potentially be employed for this compound. The choice of method would significantly impact the resulting polymer's structure (linear, branched, or cross-linked) and properties.

Potential Polymerization Pathways:

cluster_polymerization Potential Polymerization Routes for this compound Monomer This compound Transition_Metal_Catalysis Transition-Metal Catalysis (e.g., Rh, Ni, Co complexes) Monomer->Transition_Metal_Catalysis Thermal_Polymerization Thermal Polymerization Monomer->Thermal_Polymerization High_Pressure_Polymerization High-Pressure Polymerization Monomer->High_Pressure_Polymerization Linear_Polymer Linear Poly(this compound) Transition_Metal_Catalysis->Linear_Polymer Crosslinked_Polymer Cross-linked Network Thermal_Polymerization->Crosslinked_Polymer High_Pressure_Polymerization->Crosslinked_Polymer

Caption: Potential polymerization pathways for this compound.

Characterization of Poly(this compound)

Should poly(this compound) be synthesized, a variety of analytical techniques would be necessary to characterize its structure and properties.

Table 1: Potential Characterization Methods

TechniqueInformation Obtained
Spectroscopy
FT-IRConfirmation of polymerization through disappearance of ≡C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹), and appearance of new bonds.
NMR (¹H, ¹³C)Elucidation of the polymer's microstructure (e.g., degree of branching, end groups).
UV-Vis SpectroscopyDetermination of the electronic absorption properties and estimation of the optical band gap.
Fluorescence SpectroscopyInvestigation of the polymer's emission properties for potential applications in optoelectronics.
Chromatography
Gel Permeation (GPC)Determination of molecular weight and polydispersity index for soluble polymer fractions.
Thermal Analysis
Thermogravimetric (TGA)Evaluation of thermal stability and decomposition temperature.
Differential Scanning (DSC)Determination of glass transition temperature and other thermal transitions.
Electrochemical Analysis
Cyclic Voltammetry (CV)Determination of HOMO and LUMO energy levels and the electrochemical band gap.

Potential Applications

Polymers derived from this compound could have a range of applications, leveraging the properties of a conjugated backbone and the presence of a pyridine nitrogen.

  • Electronics: As semiconductor materials in organic field-effect transistors (OFETs) or as components in organic light-emitting diodes (OLEDs).

  • Sensing: The pyridine nitrogen could act as a binding site for metal ions or other analytes, leading to changes in the polymer's optical or electronic properties, forming the basis of a chemical sensor.

  • Catalysis: The polymer could serve as a support for catalytic metal nanoparticles, with the pyridine units helping to stabilize the nanoparticles.

  • Gas Storage/Separation: Cross-linked polymers could form microporous networks with potential for gas storage and separation applications.

Case Study: High-Pressure Polymerization of 2,6-Diethynylpyridine

While data for the 2,3-isomer is unavailable, a study on the high-pressure polymerization of 2,6-diethynylpyridine (2,6-DEP) provides a valuable point of comparison.[3]

  • Methodology: 2,6-DEP was subjected to high pressure (up to 30.7 GPa).

  • Results: Polymerization of the ethynyl groups was observed to begin at 4-5 GPa, leading to the formation of one-dimensional ordered polymers at pressures below 10 GPa.

  • Significance: This study demonstrates that diethynylpyridine monomers can be polymerized to form ordered nanostructures, suggesting that the 2,3-isomer might exhibit similar reactivity under high pressure, potentially leading to novel carbon materials.[3]

Conclusion

This compound represents a theoretically promising but currently underexplored monomer for the synthesis of functional polymers. While direct experimental data is lacking, knowledge from related diethynylarenes suggests that its polymers could possess valuable thermal, electronic, and optical properties. Further research into the synthesis and polymerization of this monomer is needed to unlock its potential for applications in materials science and drug development. Researchers interested in this area should focus on developing a reliable synthesis for the monomer and exploring its polymerization under various catalytic and physical conditions.

References

Application Notes and Protocols: 2,3-Diethynylpyridine in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the utilization of 2,3-diethynylpyridine as a novel building block for sensitizing dyes in Dye-Sensitized Solar Cells (DSSCs). While this compound is an emerging scaffold in materials science, its potential in photovoltaic applications is significant due to its rigid, planar structure and the ability to extend electronic conjugation through its ethynyl linkages. The pyridine nitrogen atom also offers a potential anchoring site to the semiconductor surface. These characteristics make it an attractive candidate for the development of efficient metal-free organic sensitizers.

These notes will cover the proposed synthesis of a D-A-π-A type sensitizer incorporating a this compound core, followed by detailed protocols for the fabrication and characterization of DSSCs employing this novel dye.

Proposed Sensitizer: Synthesis and Design

The design of an efficient sensitizer for DSSCs requires careful consideration of the donor (D), acceptor (A), and π-bridge components. Here, we propose a hypothetical sensitizer, DEP-TPA-BTA , incorporating a this compound core.

dot

Caption: Proposed synthesis of DEP-TPA-BTA dye.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from methods for the synthesis of diethynyltriptycene.

Materials:

  • 2,3-dibromopyridine

  • Trimethylsilylacetylene (TMSA)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Sonogashira Coupling:

    • To a dried Schlenk flask under an argon atmosphere, add 2,3-dibromopyridine (1 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).

    • Add anhydrous toluene and TEA (5 eq.).

    • Add TMSA (2.5 eq.) dropwise to the stirring solution.

    • Heat the reaction mixture to 80°C and stir for 24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the mixture, filter through Celite, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2,3-bis((trimethylsilyl)ethynyl)pyridine.

  • Desilylation:

    • Dissolve the silylated intermediate in a mixture of THF and methanol.

    • Add K₂CO₃ (3 eq.) and stir at room temperature for 4 hours.

    • Monitor the reaction by TLC.

    • After completion, add water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield this compound.

Protocol 2: DSSC Fabrication

This protocol outlines the fabrication of a dye-sensitized solar cell using the synthesized dye.

Materials:

  • FTO-coated glass (Fluorine-doped Tin Oxide)

  • Titanium dioxide (TiO₂) paste (e.g., P25)

  • Synthesized DEP-TPA-BTA dye

  • Chenodeoxycholic acid (CDCA) as a co-adsorbent

  • Electrolyte solution (e.g., 0.6 M BMII, 0.03 M I₂, 0.1 M guanidinium thiocyanate, 0.5 M 4-tert-butylpyridine in acetonitrile/valeronitrile)

  • Platinized counter electrodes

  • Surlyn sealant

Procedure:

  • Photoanode Preparation:

    • Clean FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.

    • Dry the TiO₂ film at 125°C for 5 minutes.

    • Sinter the TiO₂ film at 500°C for 30 minutes in a furnace.

    • After cooling to 80°C, immerse the TiO₂ electrode in a dye solution containing 0.3 mM DEP-TPA-BTA and 0.3 mM CDCA in a suitable solvent (e.g., chloroform/ethanol 1:1 v/v) for 12 hours.

    • Rinse the dye-sensitized photoanode with the same solvent to remove non-adsorbed dye molecules and dry it.

  • DSSC Assembly:

    • Assemble the dye-sensitized photoanode with a platinized counter electrode using a Surlyn sealant as a spacer.

    • Heat the assembly at 100°C to seal the cell.

    • Introduce the electrolyte into the cell through a pre-drilled hole in the counter electrode via vacuum backfilling.

    • Seal the hole with a small piece of Surlyn and a coverslip.

Characterization and Data Presentation

The performance of the fabricated DSSCs should be evaluated under standard conditions (AM 1.5G illumination, 100 mW/cm²). The key photovoltaic parameters are the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).

Table 1: Expected Photovoltaic Performance of DEP-TPA-BTA based DSSC

SensitizerJsc (mA/cm²)Voc (V)FFPCE (%)
DEP-TPA-BTA 12.50.680.705.95
N719 (Reference)18.20.720.688.90

Table 2: Photophysical and Electrochemical Properties of DEP-TPA-BTA

PropertyValue
Absorption λmax (nm)480
Emission λmax (nm)620
HOMO (eV)-5.3
LUMO (eV)-3.1
Band Gap (eV)2.2

Logical Workflow for DSSC Fabrication and Characterization

dot

DSSC_Workflow cluster_Preparation Preparation cluster_Assembly Assembly cluster_Characterization Characterization FTO_Cleaning FTO Substrate Cleaning TiO2_Deposition TiO2 Paste Deposition FTO_Cleaning->TiO2_Deposition Doctor Blading Sintering Sintering of TiO2 Film TiO2_Deposition->Sintering High Temperature Dye_Sensitization Dye Loading (Sensitization) Sintering->Dye_Sensitization Immersion in Dye Solution Cell_Assembly Sandwich Cell Assembly Dye_Sensitization->Cell_Assembly Electrolyte_Filling Electrolyte Injection Cell_Assembly->Electrolyte_Filling Sealing Cell Sealing Electrolyte_Filling->Sealing IV_Measurement Current-Voltage (I-V) Measurement Sealing->IV_Measurement Under Illumination IPCE_Measurement IPCE Spectroscopy IV_Measurement->IPCE_Measurement EIS_Measurement Electrochemical Impedance Spectroscopy (EIS) IPCE_Measurement->EIS_Measurement

Caption: Workflow for DSSC fabrication and testing.

Signaling Pathway: Electron Transfer Processes in the DSSC

dot

DSSC_Electron_Transfer Dye_ES Dye* (S*) TiO2_CB TiO2 Conduction Band Dye_ES->TiO2_CB Electron Injection External_Circuit External Circuit TiO2_CB->External_Circuit Electron Transport Redox_Ox I3- TiO2_CB->Redox_Ox Recombination Counter_Electrode Counter Electrode External_Circuit->Counter_Electrode Load Counter_Electrode->Redox_Ox Reduction Redox_Red I- Dye_GS Dye_GS Redox_Red->Dye_GS Dye Regeneration

Caption: Electron transfer pathway in a DSSC.

Conclusion

The use of this compound as a core for DSSC sensitizers presents a promising avenue for the development of novel, efficient, and cost-effective photovoltaic devices. The rigid and conjugated nature of this building block is expected to facilitate intramolecular charge transfer and improve light-harvesting properties. The provided protocols offer a comprehensive guide for the synthesis of a model sensitizer and the subsequent fabrication and characterization of DSSCs. Further optimization of the donor and acceptor moieties, as well as the device fabrication parameters, is anticipated to lead to enhanced photovoltaic performance.

Application Notes and Protocols for the Ring-Opening Metathesis Polymerization of Pyridine-Containing Monomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyridine-containing polymers are of significant interest for a wide range of applications, including metal capture, self-assembly of block copolymers, and as functional materials in drug delivery systems.[1] Ring-Opening Metathesis Polymerization (ROMP) offers a powerful method for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[2] However, the Lewis basicity of the pyridine nitrogen can pose challenges by coordinating to the metal catalyst, potentially inhibiting or impeding control over the polymerization.[1][3]

Recent advancements have demonstrated that by carefully designing the monomer structure, specifically by introducing steric hindrance around the pyridine nitrogen, a well-controlled "living" polymerization can be achieved.[1][4] This allows for the precise synthesis of pyridine-containing polymers with high glass transition and decomposition temperatures, making them suitable for high-temperature applications.[1][5]

These notes provide a detailed overview of the synthesis of pyridinonorbornene monomers and their subsequent polymerization via ROMP, based on published literature.[1][4]

Monomer Synthesis: Pyridinonorbornenes

A key route to pyridinonorbornene monomers is through a [4+2] cycloaddition reaction between an in-situ generated 2,3-pyridyne and a diene, such as cyclopentadiene.[1][4][6] The synthesis of a tert-butyl-substituted pyridinonorbornene is outlined below as a representative example.

Experimental Protocol: Synthesis of 6-(tert-butyl)-1,4-dihydro-1,4-methanopyridin[2,3-b]pyridine (Monomer 1c)

This protocol is adapted from Hancock et al.[4]

Step 1: Synthesis of 2-amino-6-(tert-butyl)-3-iodopyridine

  • To a solution of 2-amino-6-(tert-butyl)pyridine (1.0 g, 6.66 mmol) in glacial acetic acid (20 mL) is added N-iodosuccinimide (1.65 g, 7.32 mmol).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The mixture is then poured into a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of 6-(tert-butyl)-3-iodo-2-(trimethylsilyl)aminopyridine

  • To a solution of 2-amino-6-(tert-butyl)-3-iodopyridine (1.0 g, 3.62 mmol) in anhydrous tetrahydrofuran (THF) (15 mL) at 0 °C is added n-butyllithium (1.6 M in hexanes, 2.5 mL, 4.0 mmol).

  • The mixture is stirred for 30 minutes at 0 °C, followed by the addition of chlorotrimethylsilane (0.55 mL, 4.34 mmol).

  • The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be used in the next step without further purification.

Step 3: Generation of 2,3-pyridyne and [4+2] Cycloaddition

  • To a solution of the crude 6-(tert-butyl)-3-iodo-2-(trimethylsilyl)aminopyridine from the previous step in anhydrous THF (10 mL) at -78 °C is added n-butyllithium (1.6 M in hexanes, 2.5 mL, 4.0 mmol).

  • The mixture is stirred for 30 minutes at -78 °C, followed by the addition of freshly cracked cyclopentadiene (1.0 mL, 12.1 mmol).

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with water and extracted with ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography to yield monomer 1c .

Monomer Synthesis Workflow

Monomer_Synthesis cluster_step1 Step 1: Iodination cluster_step2 Step 2: Silylation cluster_step3 Step 3: Cycloaddition A 2-amino-6-(tert-butyl)pyridine C 2-amino-6-(tert-butyl)-3-iodopyridine A->C AcOH B N-iodosuccinimide B->C D 2-amino-6-(tert-butyl)-3-iodopyridine F TMS-protected amine D->F THF E 1. n-BuLi 2. TMSCl E->F G TMS-protected amine I Monomer 1c G->I THF H 1. n-BuLi 2. Cyclopentadiene H->I

Caption: Synthesis of pyridinonorbornene monomer 1c .

Ring-Opening Metathesis Polymerization (ROMP)

The ROMP of pyridinonorbornenes is typically carried out using a Grubbs' 3rd generation catalyst.[1][4] The steric bulk on the monomer is critical for achieving a controlled polymerization. Monomers with smaller substituents (e.g., H or n-hexyl) have shown little to no conversion, whereas a tert-butyl group allows for a living polymerization process.[4]

Experimental Protocol: ROMP of Monomer 1c

This protocol is a general procedure adapted from the literature.[1][4][7]

  • In a nitrogen-filled glovebox, a stock solution of Grubbs' 3rd generation catalyst (Ru-1) in anhydrous 1,2-dichloroethane (DCE) is prepared.

  • In a separate vial, the pyridinonorbornene monomer 1c is dissolved in anhydrous DCE.

  • The desired amount of the catalyst stock solution is added to the monomer solution to achieve the target monomer-to-catalyst ratio (e.g., 50:1).

  • The reaction is stirred at room temperature, and the progress is monitored by ¹H NMR spectroscopy by taking aliquots at different time intervals.

  • Upon reaching full monomer conversion (typically within 5 hours for a 50:1 ratio), the polymerization is terminated by adding an excess of ethyl vinyl ether (EVE).[4]

  • The polymer is precipitated by adding the reaction mixture to a large volume of cold methanol.

  • The precipitated polymer is collected by filtration, washed with cold methanol, and dried under vacuum to a constant weight.

ROMP Mechanism

ROMP_Mechanism Catalyst Ru Catalyst (e.g., Grubbs' 3rd Gen) Intermediate Metallocyclobutane Intermediate Catalyst->Intermediate + Monomer Monomer Pyridinonorbornene Monomer Monomer->Intermediate Propagating Propagating Polymer Chain Intermediate->Propagating Ring Opening Propagating->Intermediate + n Monomers Polymer Poly(pyridinonorbornene) Propagating->Polymer Termination

Caption: General mechanism of ROMP.

Quantitative Data Summary

The following tables summarize the quantitative data for the ROMP of pyridinonorbornene monomers as reported in the literature.[4]

Table 1: ROMP of Pyridinonorbornene Monomers with Grubbs' 3rd Generation Catalyst (Ru-1)
EntryMonomerMonomer/Catalyst RatioTime (h)Conversion (%)Mₙ ( kg/mol )Đ (Mₙ/Mₙ)
11a (R=H)50:124trace--
21b (R=nHex)50:124trace--
31c (R=tBu)50:15>9910.41.12
41c (R=tBu)100:110>9919.81.15

Mₙ and Đ were determined by Size Exclusion Chromatography (SEC) in THF against polystyrene standards.

Table 2: ROMP of Monomer 1c with Different Catalysts
EntryCatalystMonomer/Catalyst RatioTime (h)Conversion (%)Mₙ ( kg/mol )Đ (Mₙ/Mₙ)
1Ru-1 (3rd Gen)50:15>9910.41.12
2Ru-2 (2nd Gen)50:15>9910.11.21

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Isolation cluster_characterization Characterization Monomer_Prep Prepare Monomer Solution in Anhydrous Solvent Initiation Add Catalyst to Monomer Solution Monomer_Prep->Initiation Catalyst_Prep Prepare Catalyst Stock Solution in Anhydrous Solvent Catalyst_Prep->Initiation Stirring Stir at Room Temperature Initiation->Stirring Monitoring Monitor Conversion (e.g., by NMR) Stirring->Monitoring Termination Terminate with Ethyl Vinyl Ether Monitoring->Termination Precipitation Precipitate Polymer in Methanol Termination->Precipitation Isolation Filter and Dry Polymer Precipitation->Isolation SEC SEC (for Mₙ and Đ) Isolation->SEC NMR NMR Spectroscopy Isolation->NMR Thermal Thermal Analysis (TGA/DSC) Isolation->Thermal

Caption: General workflow for ROMP of pyridinonorbornenes.

Conclusion

The successful ROMP of pyridinonorbornenes demonstrates a viable strategy for the synthesis of well-defined pyridine-containing polymers. The key to a controlled polymerization lies in the steric protection of the pyridine nitrogen to prevent catalyst inhibition. The protocols and data presented herein, based on published findings, provide a solid foundation for researchers to explore the synthesis and applications of this important class of functional polymers. While these notes focus on pyridinonorbornenes, the principles of monomer design and polymerization conditions can likely be adapted for other pyridine-containing cyclic olefins.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of 2,3-diethynylpyridine synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during this synthetic process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, primarily through the Sonogashira coupling of a 2,3-dihalopyridine with a protected or terminal alkyne.

Q1: Why is my Sonogashira coupling reaction yielding no or very little of the desired this compound product?

A1: A low or nonexistent yield in a Sonogashira coupling can stem from several factors. A primary cause can be the deactivation of the palladium catalyst. This is often observed as the formation of a black precipitate, known as palladium black. Catalyst deactivation can be triggered by the presence of oxygen in the reaction mixture. Therefore, it is crucial to ensure all reagents and the reaction setup are thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

Another common issue is the quality of the reagents. The copper(I) iodide (CuI) co-catalyst is particularly susceptible to oxidation to copper(II), which is ineffective. Freshly purchased or properly stored CuI should be used. Similarly, the amine base (e.g., triethylamine or diisopropylethylamine) should be distilled and dry, as impurities or water can interfere with the reaction.

Finally, the choice of starting material is critical. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. If you are using a less reactive halide, you may need to employ higher temperatures, longer reaction times, or a more active catalyst system.

Q2: I am observing a significant amount of a side product that appears to be the homocoupled alkyne (Glaser-Hay coupling product). How can I minimize this?

A2: The formation of homocoupled alkynes is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used. This side reaction is promoted by the presence of oxygen. Therefore, rigorous degassing of the reaction mixture and maintaining an inert atmosphere are the first and most critical steps to minimize this unwanted product.

Reducing the amount of the copper co-catalyst can also help, though this may require optimization to avoid a significant decrease in the rate of the desired cross-coupling reaction. In some cases, a "copper-free" Sonogashira protocol may be a suitable alternative, although this often requires the use of more specialized and expensive palladium catalysts and ligands.

Q3: My reaction appears to stall before completion, even after an extended period. What could be the cause?

A3: A stalled reaction can be due to several factors. As mentioned previously, catalyst deactivation over the course of the reaction is a common culprit. If you observe the formation of palladium black, this is a likely cause.

Inhibition of the catalyst by the pyridine nitrogen of the starting material or product can also occur. The lone pair of electrons on the nitrogen can coordinate to the palladium center, hindering its catalytic activity. The use of bulky phosphine ligands on the palladium catalyst can sometimes mitigate this effect.

Insufficiently strong base can also lead to a stalled reaction. The base is required to deprotonate the terminal alkyne, and if this step is not efficient, the catalytic cycle will be impeded. Ensure your amine base is of high quality and used in a sufficient stoichiometric amount.

Q4: The deprotection of my silyl-protected 2,3-bis((trimethylsilyl)ethynyl)pyridine is giving a low yield of the final this compound. What are the best conditions for this step?

A4: The deprotection of trimethylsilyl (TMS) groups from alkynes is typically achieved using a fluoride source or a base. For this specific substrate, a mild and effective method is the use of potassium carbonate in methanol. This method is generally high-yielding and avoids harsh conditions that could lead to degradation of the diethynylpyridine product. Another common reagent is tetrabutylammonium fluoride (TBAF) in a solvent like THF. It is important to carefully monitor the reaction progress by TLC to avoid over-reaction or degradation. The workup for this step is also critical; an aqueous workup followed by extraction with an organic solvent is standard. The final product can be sensitive, so it's advisable to handle it with care and store it under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting material for the synthesis of this compound?

A: The most common starting materials are 2,3-dihalopyridines. 2,3-dibromopyridine is a good compromise between reactivity and availability. 2,3-dichloropyridine can also be used, but it will likely require more forcing reaction conditions (higher temperatures, more active catalyst).

Q: What is the role of the copper co-catalyst in the Sonogashira reaction?

A: The copper(I) co-catalyst is believed to facilitate the deprotonation of the terminal alkyne and the subsequent transmetalation step to the palladium center, thereby accelerating the overall catalytic cycle. However, it can also promote the undesirable homocoupling of the alkyne.

Q: Can I perform this reaction without a protecting group on the acetylene?

A: While it is possible to use acetylene gas directly, it is often more convenient and safer to use a protected form of acetylene, such as (trimethylsilyl)acetylene. The TMS group is easily removed in a subsequent step. Using a protected alkyne also helps to avoid side reactions associated with the acidity of the terminal alkyne proton.

Q: How can I purify the final this compound product?

A: Purification is typically achieved by column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is commonly used. It is important to note that diethynylpyridines can be somewhat unstable, so it is advisable to perform the purification promptly after the reaction and to handle the purified product with care, minimizing exposure to air and light.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the synthesis of this compound via a Sonogashira coupling reaction. These values are based on literature precedents for similar reactions and should be used as a starting point for optimization.

Table 1: Sonogashira Coupling Reaction Parameters

ParameterTypical RangeNotes
Starting Material 2,3-dibromopyridine2,3-dichloropyridine can be used but may require harsher conditions.
Alkyne (Trimethylsilyl)acetylene1.2 - 2.0 equivalents per halide.
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂1 - 5 mol%.
Copper Co-catalyst CuI1 - 10 mol%.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)2 - 4 equivalents per halide.
Solvent Toluene, THF, or DMFAnhydrous and degassed.
Temperature Room Temperature to 100 °CDependent on the reactivity of the halide.
Reaction Time 2 - 24 hoursMonitored by TLC or GC-MS.

Table 2: Deprotection of TMS-protected Alkyne

ParameterReagent and ConditionsNotes
Deprotection Reagent K₂CO₃ in Methanol or TBAF in THFK₂CO₃ is a milder and often preferred option.
Temperature Room Temperature
Reaction Time 1 - 4 hoursMonitored by TLC.

Experimental Protocols

Protocol 1: Synthesis of 2,3-bis((trimethylsilyl)ethynyl)pyridine

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,3-dibromopyridine (1.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) and copper(I) iodide (0.06 eq).

  • Add anhydrous and degassed solvent (e.g., toluene or THF).

  • Add the amine base (e.g., triethylamine, 4.0 eq).

  • Add (trimethylsilyl)acetylene (2.2 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Deprotection of 2,3-bis((trimethylsilyl)ethynyl)pyridine

  • Dissolve the purified 2,3-bis((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol.

  • Add potassium carbonate (2.5 eq) to the solution.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product further by column chromatography on silica gel.

Visualizations

Synthesis_Workflow Start Start: 2,3-Dihalopyridine Sonogashira Sonogashira Coupling - Pd Catalyst - Cu(I) Co-catalyst - Base - (TMS)Acetylene Start->Sonogashira Protected_Product 2,3-bis((trimethylsilyl)ethynyl)pyridine Sonogashira->Protected_Product Purification1 Purification (Column Chromatography) Protected_Product->Purification1 Deprotection TMS Deprotection - K2CO3/MeOH or TBAF/THF Final_Product This compound Deprotection->Final_Product Purification2 Purification (Column Chromatography) Final_Product->Purification2 Purification1->Deprotection

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield of This compound Check_Catalyst Check Catalyst Activity - Formation of Pd black? Start->Check_Catalyst Check_Reagents Check Reagent Quality - Fresh CuI? - Dry/Distilled Base? Start->Check_Reagents Check_Conditions Check Reaction Conditions - Inert atmosphere? - Temperature adequate? Start->Check_Conditions Check_Side_Products Analyze Side Products - Homocoupling observed? Start->Check_Side_Products Solution_Catalyst Solution: - Ensure rigorous degassing - Use fresh catalyst/ligands Check_Catalyst->Solution_Catalyst Solution_Reagents Solution: - Use fresh, high-purity reagents Check_Reagents->Solution_Reagents Solution_Conditions Solution: - Improve degassing technique - Optimize temperature/time Check_Conditions->Solution_Conditions Solution_Side_Products Solution: - Rigorous degassing - Reduce Cu(I) concentration - Consider copper-free conditions Check_Side_Products->Solution_Side_Products

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: Purification of Crude 2,3-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,3-diethynylpyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Issue 1: Low recovery after column chromatography.

  • Question: I am experiencing significant loss of my this compound product on the silica gel column. What could be the cause and how can I mitigate this?

  • Answer: Pyridine-containing compounds can sometimes interact strongly with the acidic surface of silica gel, leading to irreversible adsorption or decomposition. This can be particularly problematic with diethynylpyridines which may be sensitive compounds.

    • Recommendation 1: Deactivate the silica gel. Before preparing your column, you can neutralize the acidic sites on the silica gel by treating it with a solution of triethylamine in your eluent (e.g., 1-2% triethylamine in a hexane/ethyl acetate mixture). This is a common technique for the chromatography of amine-containing compounds.

    • Recommendation 2: Use an alternative stationary phase. If deactivation of silica gel is not effective, consider using a less acidic stationary phase such as neutral alumina (Brockmann activity I-III).[1] You may need to re-optimize your solvent system for alumina.

    • Recommendation 3: Minimize contact time. Use flash column chromatography to reduce the time your compound spends on the stationary phase.

Issue 2: Persistent yellow or brown color in the purified product.

  • Question: My this compound is still colored even after column chromatography. What are these colored impurities and how can I remove them?

  • Answer: The color may be due to polymeric byproducts or degradation of your compound. Diynes can be susceptible to polymerization, especially when exposed to air, light, or heat.

    • Recommendation 1: Recrystallization. If your compound is a solid, recrystallization can be a highly effective method for removing colored impurities. You will need to screen for a suitable solvent or solvent system.

    • Recommendation 2: Activated carbon treatment. During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities.[2] Be aware that activated carbon can also adsorb your product, so use it sparingly and perform a hot filtration to remove it.

    • Recommendation 3: Work under an inert atmosphere. To prevent further degradation, perform all purification steps under an inert atmosphere (e.g., nitrogen or argon) and protect your compound from light.

Issue 3: Presence of residual palladium catalyst.

  • Question: I have detected residual palladium in my this compound after a Sonogashira coupling reaction. How can I effectively remove it?

  • Answer: Palladium catalysts can be challenging to remove completely. Several methods can be employed, often in combination.

    • Recommendation 1: Filtration through Celite. After the reaction, filtering the crude mixture through a pad of Celite can help remove a significant portion of the precipitated palladium.[3]

    • Recommendation 2: Silica gel plug. Passing your crude product through a short plug of silica gel, eluting with an appropriate solvent, can trap the palladium catalyst.[3]

    • Recommendation 3: Use of scavengers. There are commercially available scavenger resins designed to bind and remove residual palladium from organic solutions. These can be very effective for achieving low ppm levels of palladium.

Issue 4: An unexpected side product is co-eluting with my desired compound.

  • Question: I am having difficulty separating my this compound from a persistent impurity of a similar polarity. What could this impurity be?

  • Answer: A common side product in Sonogashira reactions is the homocoupling product of the terminal alkyne (Glaser coupling), which can often have a similar polarity to the desired cross-coupled product.

    • Recommendation 1: Optimize chromatography conditions. A careful optimization of the eluent system for your column chromatography, perhaps using a shallower gradient, may improve separation.

    • Recommendation 2: Recrystallization. If the impurity has a different solubility profile than your product, recrystallization may be an effective purification method.

    • Recommendation 3: Re-evaluate reaction conditions. To minimize the formation of this byproduct in future syntheses, consider using copper-free Sonogashira conditions or adjusting the stoichiometry of your reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most common and effective purification techniques for compounds like this compound are column chromatography and recrystallization.

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase (the eluent). It is a versatile method for separating a wide range of impurities.

  • Recrystallization: This method is used for the purification of solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures.[2][4][5]

Q2: How do I choose between column chromatography and recrystallization?

A2: The choice of purification method depends on the nature of your crude product and the impurities present.

  • Choose column chromatography when you have a complex mixture of impurities with varying polarities, or if your product is an oil.

  • Choose recrystallization when you have a solid product with a relatively small amount of impurities, or when impurities are either much more or much less soluble than your product in a given solvent. It is often a good final purification step after chromatography to obtain highly pure crystalline material.

Q3: What are some recommended starting conditions for column chromatography of this compound?

A3: Based on protocols for similar compounds, a good starting point for column chromatography of this compound is:

  • Stationary Phase: Silica gel. If you experience issues with product degradation or poor recovery, consider using deactivated silica gel or neutral alumina.

  • Eluent: A mixture of a non-polar and a polar solvent. A common choice is a gradient of ethyl acetate in hexane.[1] You can determine the optimal ratio by first running a thin-layer chromatography (TLC) analysis.

Q4: How do I find a suitable solvent for the recrystallization of this compound?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. You will likely need to perform a solvent screen with small amounts of your crude product.

  • Common single solvents to test: Ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and hexane.

  • Common solvent mixtures to test: Hexane/ethyl acetate, hexane/dichloromethane, ethanol/water. For pyridine-containing compounds, mixtures like n-hexane/acetone or n-hexane/THF can be effective.[6]

Q5: Is this compound stable during purification?

A5: Diethynyl compounds can be sensitive to heat, light, and air, which can lead to decomposition or polymerization. Pyridine derivatives can also be sensitive to acidic conditions. It is therefore recommended to:

  • Work under an inert atmosphere (nitrogen or argon) when possible.

  • Avoid prolonged heating.

  • Protect the compound from light by wrapping flasks in aluminum foil.

  • Use neutral or deactivated stationary phases for chromatography if acidity is a concern.

Data Presentation

Purification TechniqueAdvantagesDisadvantagesTypical Purity
Column Chromatography - Versatile for a wide range of impurities- Can be used for both solid and oily products- Scalable- Can be time-consuming and solvent-intensive- Potential for product loss or decomposition on the stationary phase- May not effectively remove impurities with very similar polarity>95% (can be lower or higher depending on separation)
Recrystallization - Can yield highly pure crystalline material- Effective for removing small amounts of impurities- Relatively simple and inexpensive- Only applicable to solid compounds- Requires finding a suitable solvent- Can have lower yields due to product solubility in the mother liquor>98% (if a suitable solvent is found)

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of your crude material. Aim for a retention factor (Rf) of 0.2-0.4 for the desired product. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in your starting eluent and pour it into the column, allowing it to pack evenly without air bubbles.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or your eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting with your chosen solvent system, collecting fractions in test tubes or flasks.

    • If using a solvent gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis:

    • Monitor the elution of your compound by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude solid. Add a few drops of a test solvent. If the solid dissolves immediately at room temperature, the solvent is too polar. If it does not dissolve, heat the mixture. If the solid dissolves when hot but reappears upon cooling, you have found a potentially suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a very small amount of activated carbon and briefly heat the solution.

  • Hot Filtration (if necessary): If there are insoluble impurities or if you used activated carbon, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow crude Crude this compound tlc TLC Analysis crude->tlc solid Is the product a solid? tlc->solid chromatography Column Chromatography solid->chromatography No recrystallization Recrystallization solid->recrystallization Yes pure_oil Pure Product (Oil) chromatography->pure_oil pure_solid Pure Product (Solid) recrystallization->pure_solid

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree cluster_chrom Column Chromatography Issues cluster_impurity Impurity Issues start Purification Issue low_yield Low Yield / Streaking start->low_yield pd_catalyst Residual Palladium start->pd_catalyst homocoupling Homocoupling Byproduct start->homocoupling deactivate_silica Deactivate Silica with Et3N low_yield->deactivate_silica use_alumina Use Neutral Alumina low_yield->use_alumina celite_filtration Filter through Celite pd_catalyst->celite_filtration scavenger_resin Use Scavenger Resin pd_catalyst->scavenger_resin optimize_chrom Optimize Chromatography homocoupling->optimize_chrom recrystallize_impurity Recrystallize homocoupling->recrystallize_impurity

Caption: Troubleshooting decision tree for common purification problems.

References

Overcoming challenges in the polymerization of 2,3-diethynylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in the synthesis of poly(2,3-diethynylpyridine). Given the monomer's bifunctional nature and the presence of a coordinating pyridine ring, specific issues such as polymer insolubility and catalyst inhibition are common.

Troubleshooting Guide

This section addresses common problems observed during the polymerization of this compound, offering potential causes and solutions.

Q1: My polymerization reaction produced an insoluble, gel-like material immediately or upon workup. How can I obtain a soluble polymer?

A1: The formation of an insoluble product is a frequent challenge in the polymerization of diethynylarenes and is typically due to extensive cross-linking.[1] Both ethynyl groups on the monomer can participate in the polymerization, leading to a rigid, three-dimensional network instead of linear or soluble branched polymer chains.

Potential Causes & Solutions:

  • High Monomer Concentration: High concentrations favor intermolecular reactions, leading to cross-linking. Try reducing the monomer concentration in the reaction mixture.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the extent of cross-linking. Monitor the reaction and quench it once a soluble polymer has formed, but before it gels. For some rhodium-catalyzed systems, soluble polymers may only be obtainable within the first few minutes of the reaction.

  • Inappropriate Catalyst Choice: The catalyst system significantly influences the polymer structure. Some catalysts may promote undesirable side reactions or cyclotrimerization, which acts as a cross-linking point.

  • High Temperature: Elevated temperatures can provide the activation energy for side reactions and cross-linking. Attempt the polymerization at a lower temperature (e.g., room temperature).

Troubleshooting Workflow for Insolubility:

G start Insoluble Polymer Formed c1 Is Monomer Concentration High? start->c1 s1 Reduce Monomer Concentration c1->s1 Yes c2 Was Reaction Time Prolonged? c1->c2 No s1->c2 s2 Quench Reaction Earlier (e.g., < 1 hour) c2->s2 Yes c3 Is Catalyst Prone to Cross-linking? c2->c3 No s2->c3 s3 Screen Different Catalysts (e.g., Rh vs. Ni systems) c3->s3 Possibly c4 Was Reaction Temperature High? c3->c4 Unsure s3->c4 s4 Conduct Polymerization at Room Temperature or Below c4->s4 Yes end Soluble Polymer Obtained c4->end No s4->end

Caption: Troubleshooting logic for obtaining soluble polymer.

Q2: The polymerization reaction is very slow or stalls completely, resulting in low monomer conversion. What could be the issue?

A2: Low or no reactivity often points to catalyst inhibition or deactivation. The pyridine nitrogen's lone pair of electrons can coordinate strongly to the transition metal center (e.g., Rh, Ni), effectively poisoning the catalyst and preventing it from participating in the polymerization cycle.[2][3]

Potential Causes & Solutions:

  • Catalyst Poisoning by Pyridine: The pyridine moiety of the monomer or the resulting polymer can act as a ligand, binding to the active metal center and inhibiting its function.

    • Increase Catalyst Loading: A higher catalyst concentration may be necessary to overcome partial inhibition.

    • Use of Additives/Co-catalysts: Certain Lewis acids may interact with the pyridine nitrogen, reducing its coordinating ability towards the catalytic center.[4]

    • Ligand Modification: Employing catalysts with bulky ligands can sterically hinder the coordination of the pyridine nitrogen to the metal.

  • Impure Reagents: Impurities in the monomer or solvent (e.g., water, oxygen, other coordinating species) can deactivate the catalyst. Ensure all reagents and solvents are rigorously purified and dried, and that the reaction is performed under an inert atmosphere.

  • Low Reaction Temperature: While beneficial for preventing cross-linking, very low temperatures may result in an insufficient rate of polymerization. A modest increase in temperature may be required.

Frequently Asked Questions (FAQs)

Q1: What catalyst systems are typically used for the polymerization of diethynylarenes like this compound?

A1: Transition metal catalysts are most common. Rhodium-based catalysts, such as [Rh(nbd)Cl]₂/Et₃N or [Rh(nbd)acac], and Nickel-based systems, like Ni(C₅H₇O₂)₂·Ph₃P, have been successfully used for the polymerization of various diethynylarenes.[1] The choice of catalyst and associated ligands is critical as it influences polymer yield, solubility, and structure.

Catalyst SystemTypical Solvent(s)Temperature (°C)Common Outcome
[Rh(nbd)acac]CH₂Cl₂Room Temp.Often rapid polymerization, can lead to insoluble, cross-linked polymers.[1]
[Rh(nbd)Cl]₂/Et₃NCH₂Cl₂Room Temp.Similar to [Rh(nbd)acac], yields of 77-85% for insoluble polymers have been reported.[1]
Ni(C₅H₇O₂)₂ · Ph₃PDMF, DMA, N-MP70 - 120Can achieve high conversion (up to 96%) to produce polymers capable of forming fibers.[1]
[(C₂H₅O)₃P]₄ · CoBrBenzene, Toluene50 - 100Yields a mix of soluble (20-44%) and insoluble (15-68%) products.[1]

Q2: How can I control the molecular weight of the resulting polymer?

A2: Controlling the molecular weight of poly(diethynylarenes) is challenging due to the nature of the step-growth polymerization and competing side reactions. However, some control can be exerted by:

  • Monomer to Initiator/Catalyst Ratio: In living polymerization systems, this ratio is the primary determinant of molecular weight. While true living polymerization of this compound is not well-established, adjusting the catalyst ratio can still influence the final molecular weight.

  • Reaction Time: As discussed, longer reaction times can lead to higher molecular weight and eventually cross-linking. Stopping the reaction at an earlier stage will generally yield lower molecular weight, more soluble polymers.

  • Use of Chain Transfer Agents: While not commonly reported for this specific monomer, the addition of a chain transfer agent is a general strategy in polymer chemistry to limit chain growth.

Q3: What are the expected spectroscopic characteristics of poly(this compound)?

A3: Characterization is key to confirming the polymer structure.

  • FT-IR Spectroscopy: You should observe a significant decrease or disappearance of the characteristic ethynyl C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100-2200 cm⁻¹) from the monomer. The appearance of new peaks corresponding to the polyene backbone (C=C stretches, ~1600 cm⁻¹) would be expected. The pyridine ring vibrations (~1580, 1470 cm⁻¹) should remain.

  • NMR Spectroscopy (¹H and ¹³C): For a soluble polymer, NMR is invaluable. The ethynyl proton signal in the ¹H NMR spectrum should diminish. New, broad signals in the olefinic region (5.5-7.5 ppm) will appear, corresponding to the protons on the polyene backbone. The aromatic signals from the pyridine ring will also be present, likely broadened compared to the monomer. ¹³C NMR would show the disappearance of the alkyne carbons and the appearance of sp² carbons from the polymer backbone.

Experimental Protocols

General Protocol for Rh-Catalyzed Polymerization of this compound

This is a representative protocol based on methods for similar diethynylarene monomers and should be optimized for your specific research goals.

Materials:

  • This compound (monomer)

  • Rhodium catalyst (e.g., [Rh(nbd)acac])

  • Anhydrous, degassed solvent (e.g., Dichloromethane (CH₂Cl₂), Toluene, or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Monomer Preparation: Dissolve a specific amount of this compound (e.g., 100 mg) in the chosen anhydrous solvent (e.g., 10 mL) in a Schlenk flask under an inert atmosphere to achieve the desired monomer concentration.

  • Catalyst Preparation: In a separate Schlenk flask or vial inside a glovebox, dissolve the rhodium catalyst in a small amount of the same solvent to create a stock solution (e.g., 1-5 mg/mL). The monomer-to-catalyst molar ratio can be varied (e.g., from 50:1 to 200:1) to target different outcomes.

  • Initiation of Polymerization: Vigorously stir the monomer solution at the desired temperature (e.g., 25 °C). Using a syringe, rapidly inject the required volume of the catalyst solution into the monomer solution. An immediate color change is often observed.

  • Reaction Monitoring: Allow the reaction to proceed for a predetermined time (e.g., 15 minutes to 3 hours). To monitor for the formation of soluble polymer and avoid gelation, small aliquots can be periodically removed, quenched (e.g., with a small amount of methanol), and analyzed (e.g., by TLC or NMR if possible).

  • Termination and Isolation: Quench the polymerization by adding a non-solvent that precipitates the polymer but dissolves the catalyst and unreacted monomer. Methanol or hexane are common choices.

  • Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer repeatedly with the non-solvent to remove residual catalyst and monomer.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Experimental Workflow Diagram:

G cluster_prep Preparation (Inert Atmosphere) cluster_rxn Polymerization cluster_workup Workup & Purification Monomer_Sol Dissolve Monomer in Anhydrous Solvent Initiate Inject Catalyst into Monomer Solution Monomer_Sol->Initiate Cat_Sol Prepare Catalyst Stock Solution Cat_Sol->Initiate React Stir at Controlled Temperature & Time Initiate->React Precipitate Precipitate Polymer in Non- Solvent React->Precipitate Filter Filter & Wash Polymer Precipitate->Filter Dry Dry Under Vacuum Filter->Dry Final_Polymer Characterize Final Polymer Dry->Final_Polymer

Caption: General workflow for this compound polymerization.

References

Technical Support Center: Stabilizing 2,3-diethynylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 2,3-diethynylpyridine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through several pathways, primarily due to the high reactivity of its terminal alkyne groups. The main degradation routes are:

  • Polymerization: The ethynyl groups can react with each other, leading to the formation of oligomers and polymers. This process can be initiated by heat, light, or the presence of trace metal impurities.

  • Oxidative Cleavage: In the presence of oxygen or other oxidizing agents, the triple bonds can be cleaved, leading to the formation of carboxylic acids and other oxidized species.

  • Hydration: Although less common under anhydrous conditions, the addition of water across the triple bond can occur, especially in the presence of acid or metal catalysts, forming carbonyl compounds.

Q2: What is the recommended procedure for long-term storage of this compound?

A2: To ensure the stability of this compound for long-term storage, the following conditions are recommended:

  • Inert Atmosphere: Store the compound under a dry, inert atmosphere such as argon or nitrogen. This minimizes contact with oxygen and moisture.

  • Low Temperature: Storage at low temperatures significantly reduces the rate of potential degradation reactions. Recommended storage is at -20°C.

  • Light Protection: The compound should be stored in an amber vial or a container wrapped in aluminum foil to protect it from light, which can catalyze polymerization.

  • High Purity: Ensure the compound is of high purity, as impurities can act as catalysts for degradation.

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation of this compound can be indicated by several physical and analytical signs:

  • Change in Appearance: The pure compound is typically a white to off-white solid. The appearance of discoloration (e.g., yellowing or browning) can indicate degradation and polymerization.

  • Decreased Solubility: The formation of polymers will lead to a decrease in the solubility of the material in organic solvents.

  • Spectroscopic Changes:

    • ¹H NMR: A decrease in the intensity of the signal corresponding to the acetylenic protons and the appearance of new, broad signals in the aromatic or aliphatic regions can indicate polymerization.

    • FT-IR: A decrease in the intensity of the characteristic C≡C-H stretching vibration (around 3300 cm⁻¹) and the C≡C stretching vibration (around 2100 cm⁻¹) can be observed.

    • HPLC/GC-MS: The appearance of new peaks in the chromatogram indicates the presence of degradation products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Discoloration of the solid (yellowing/browning) Exposure to air (oxidation) or light (photopolymerization).Store the compound under an inert atmosphere (argon or nitrogen) and protect it from light by using an amber vial or wrapping the container in foil. For future use, handle the compound in a glovebox.
Poor solubility in common organic solvents Polymerization has occurred.The polymerized material is generally not usable for most applications. Prevention is key. Ensure stringent anaerobic and anhydrous storage conditions at low temperatures.
Inconsistent results in reactions (e.g., lower yields) Partial degradation of the starting material.Purify the this compound by recrystallization or column chromatography before use. Confirm purity by ¹H NMR and HPLC analysis.
Appearance of unexpected peaks in analytical data (NMR, HPLC) Formation of degradation products such as oligomers or oxidation products.Analyze the sample using LC-MS or GC-MS to identify the impurities. Review storage and handling procedures to identify the source of degradation.

Quantitative Data Summary

The following tables summarize hypothetical degradation data for this compound under various storage conditions to illustrate the importance of proper handling.

Table 1: Effect of Storage Temperature on Purity Over 12 Months (Stored under Nitrogen, in the dark)

TemperaturePurity after 3 months (%)Purity after 6 months (%)Purity after 12 months (%)
25°C (Room Temp)95.288.575.1
4°C99.198.296.5
-20°C>99.8>99.8>99.5

Table 2: Effect of Atmosphere on Purity at 25°C (in the dark)

AtmospherePurity after 3 months (%)Purity after 6 months (%)Purity after 12 months (%)
Air85.370.145.6
Nitrogen95.288.575.1
Argon96.190.380.2

Table 3: Effect of Light Exposure on Purity at 25°C (under Air)

Light ConditionPurity after 1 month (%)Purity after 3 months (%)
Dark92.585.3
Ambient Light80.162.7

Experimental Protocols

Protocol 1: Inert Atmosphere Storage of this compound

Objective: To establish a standard procedure for the long-term storage of this compound under an inert atmosphere to minimize degradation.

Materials:

  • This compound

  • Schlenk flask or amber vial with a septum-sealed cap

  • Source of dry argon or nitrogen gas

  • Schlenk line or glovebox

  • Vacuum pump

  • Parafilm® or Teflon™ tape

Procedure:

  • Place the this compound solid into a clean, dry Schlenk flask or amber vial.

  • If using a Schlenk flask, connect it to a Schlenk line. If using a vial, this procedure is best performed in a glovebox.

  • Schlenk Line Procedure: a. Evacuate the flask under high vacuum for 5-10 minutes to remove air. b. Backfill the flask with dry argon or nitrogen. c. Repeat the evacuate/backfill cycle three times to ensure a completely inert atmosphere. d. After the final backfill, seal the flask tightly with a greased glass stopper or a septum-sealed cap.

  • Glovebox Procedure: a. Inside the glovebox, place the compound in the vial and seal it with a septum-sealed cap.

  • Wrap the sealed container with Parafilm® or Teflon™ tape to provide an additional barrier against moisture and air.

  • Label the container clearly with the compound name, date, and storage conditions.

  • Store the container in a freezer at -20°C and protected from light.

Protocol 2: Monitoring the Stability of this compound by HPLC

Objective: To provide a quantitative method for assessing the purity of this compound and detecting the presence of degradation products over time.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: a. Accurately weigh approximately 10 mg of high-purity this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask to prepare a 1 mg/mL stock solution. b. Prepare a working standard solution of approximately 100 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation: a. Accurately weigh a sample of the stored this compound and prepare a solution of approximately 100 µg/mL in the mobile phase. b. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: a. Inject the standard and sample solutions into the HPLC system. b. Record the chromatograms and integrate the peak areas.

  • Calculation: a. Calculate the purity of the sample by comparing the peak area of this compound in the sample to that of the standard, accounting for the sample weight and dilution. b. Monitor for the appearance of new peaks, which indicate degradation products. The relative percentage of these peaks can be estimated based on their area percentage.

Visualizations

DegradationPathways This compound This compound Polymerization Polymerization This compound->Polymerization Heat, Light, Metal Traces Oxidation Oxidation This compound->Oxidation Oxygen Hydration Hydration This compound->Hydration Water, Acid/Metal Catalyst Oligomers_Polymers Oligomers/Polymers Polymerization->Oligomers_Polymers Carboxylic_Acids Carboxylic Acids Oxidation->Carboxylic_Acids Carbonyl_Compounds Carbonyl Compounds Hydration->Carbonyl_Compounds

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_storage Storage Conditions cluster_sampling Time Points cluster_analysis Analytical Methods Temp Temperature (25°C, 4°C, -20°C) T0 T = 0 Temp->T0 T1 T = 1 month T3 T = 3 months T6 T = 6 months T12 T = 12 months Atmosphere Atmosphere (Air, N2, Ar) Atmosphere->T0 Light Light (Dark, Ambient) Light->T0 HPLC HPLC (Purity Assay) T0->HPLC T1->HPLC T3->HPLC T6->HPLC T12->HPLC NMR 1H NMR (Structural Integrity) T12->NMR GCMS GC-MS (Impurity ID) T12->GCMS Data Data Analysis & Stability Assessment HPLC->Data NMR->Data GCMS->Data

Caption: Workflow for a long-term stability study of this compound.

Optimizing reaction conditions for Sonogashira coupling with 2,3-diethynylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the Sonogashira coupling reaction with 2,3-diethynylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in a Sonogashira coupling?

A1: The primary challenges include:

  • Selectivity Control: Achieving selective mono-alkynylation at either the C2 or C3 position versus di-alkynylation is a significant hurdle. The two ethynyl groups may exhibit different reactivities due to the electronic influence of the pyridine nitrogen.

  • Homocoupling: Like many Sonogashira reactions, the undesired homocoupling of the alkyne (Glaser coupling) can occur, leading to byproduct formation and reduced yield.[1]

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity.

  • Polymerization: The di-functional nature of the substrate can lead to polymerization under certain conditions.

Q2: How can I control the selectivity between mono- and di-coupling?

A2: Controlling selectivity is a key aspect of this reaction. Here are several strategies:

  • Stoichiometry: Use a limited amount of the aryl halide (e.g., 0.9-1.0 equivalents) to favor mono-coupling.

  • Reaction Temperature: Lower reaction temperatures generally favor the mono-coupled product. Start at room temperature and gradually increase if the reaction is too slow.

  • Slow Addition: The slow addition of the aryl halide to the reaction mixture can help maintain a low concentration of the electrophile, favoring mono-substitution.

  • Protecting Groups: Although it adds extra steps, using a protecting group on one of the alkyne functionalities (e.g., a silyl group) is a reliable method to ensure mono-coupling.

Q3: Which catalyst system is recommended for this reaction?

A3: A standard Sonogashira catalyst system consisting of a palladium source and a copper(I) co-catalyst is a good starting point.[1]

  • Palladium Source: Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ with additional phosphine ligands are commonly used. For pyridine-containing substrates, catalysts with bulky, electron-rich phosphine ligands can be advantageous to prevent catalyst inhibition by the pyridine nitrogen.

  • Copper(I) Co-catalyst: CuI is the most common co-catalyst and is generally effective.

  • Ligands: The choice of phosphine ligand can influence the regioselectivity of the coupling with di-substituted substrates. It is worth screening different ligands (e.g., PPh₃, P(o-tol)₃, Xantphos) to optimize the reaction.

Q4: What are the optimal solvent and base for this reaction?

A4:

  • Solvent: A variety of solvents can be used, with the choice often depending on the solubility of the substrates. Common options include THF, DMF, toluene, and amines like triethylamine (which can also act as the base).

  • Base: An amine base is required to neutralize the hydrogen halide formed during the reaction.[1] Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are standard choices. The amine should be distilled and degassed before use to remove any water or oxidizing impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No Reaction or Low Conversion 1. Inactive catalyst. 2. Poor quality of reagents (solvent, base). 3. Reaction temperature is too low. 4. Catalyst inhibition by the pyridine substrate.1. Use a fresh batch of palladium catalyst and CuI. Consider a pre-catalyst that is more air-stable. 2. Use anhydrous, degassed solvent. Distill the amine base. 3. Gradually increase the reaction temperature (e.g., from room temperature to 50-80 °C). 4. Try a different phosphine ligand, potentially a bulkier one, to shield the palladium center.
Formation of Homocoupled (Glaser) Byproduct 1. Presence of oxygen in the reaction mixture. 2. High concentration of copper(I) catalyst.1. Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. 2. Reduce the amount of CuI. Alternatively, consider a copper-free Sonogashira protocol.[1]
Formation of Di-substituted Product Instead of Mono-substituted 1. Excess of aryl halide. 2. High reaction temperature or prolonged reaction time.1. Use a stoichiometric amount or a slight deficiency of the aryl halide. 2. Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it after the formation of the mono-adduct.
Formation of a Black Precipitate (Palladium Black) 1. Catalyst decomposition. 2. Impurities in the solvent (e.g., peroxides in THF).1. Ensure the reaction is performed under strictly anaerobic conditions. 2. Use freshly distilled or inhibitor-free solvents.
Inconsistent Yields 1. Variability in reagent quality. 2. Inconsistent degassing. 3. Moisture in the reaction.1. Use high-purity, well-characterized starting materials. 2. Standardize the degassing procedure (e.g., freeze-pump-thaw cycles or sparging with inert gas for a set time). 3. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere.

Experimental Protocols

General Protocol for Mono-Sonogashira Coupling of this compound

This protocol is a starting point and may require optimization.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene or bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Anhydrous, degassed amine base (e.g., triethylamine)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst (e.g., 2-5 mol%) and CuI (e.g., 3-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add this compound (1.0 eq) and the anhydrous, degassed solvent.

  • Add the anhydrous, degassed amine base.

  • To this mixture, add the aryl halide (0.95 eq) either at once or via a syringe pump over a period of time.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is slow, gently heat the mixture (e.g., to 40-60 °C).

  • Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl), extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Table of Reaction Conditions for Optimization

The following table provides a set of parameters to screen for optimizing the reaction.

Parameter Condition A (for Mono-selectivity) Condition B (for Di-substitution) Condition C (Copper-Free)
Aryl Halide (eq.) 0.952.21.0 - 2.2
Pd Catalyst (mol%) Pd(PPh₃)₄ (3%)PdCl₂(PPh₃)₂ (3%)Pd(OAc)₂ (2%) + Ligand (4%)
CuI (mol%) 5%5%None
Ligand PPh₃PPh₃SPhos or XPhos
Base Et₃NDIPEACs₂CO₃
Solvent THFDMFToluene
Temperature Room Temp → 50 °C80 °C100 °C

Visual Guides

Sonogashira_Workflow General Sonogashira Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup (under inert atmosphere) cluster_workup Workup and Purification prep1 Oven-dry glassware react1 Add Pd catalyst and CuI to flask prep1->react1 prep2 Degas solvents and amine base react2 Add this compound and solvent prep2->react2 react1->react2 react3 Add base react2->react3 react4 Add aryl halide react3->react4 react5 Stir at specified temperature react4->react5 react6 Monitor reaction progress (TLC/LC-MS) react5->react6 workup1 Quench reaction react6->workup1 Upon completion workup2 Extract with organic solvent workup1->workup2 workup3 Dry organic layer workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: General experimental workflow for Sonogashira coupling.

Troubleshooting_Tree Troubleshooting Decision Tree start Low or No Product Formation q1 Is homocoupling (Glaser product) observed? start->q1 a1_yes Yes q1->a1_yes Check TLC/LC-MS a1_no No q1->a1_no sol1 Improve degassing. Consider copper-free conditions. a1_yes->sol1 q2 Is starting material consumed? a1_no->q2 a2_yes Yes (but no desired product) q2->a2_yes a2_no No q2->a2_no sol2 Potential catalyst decomposition. Check solvent quality. Use fresh catalyst. a2_yes->sol2 sol3 Increase temperature. Check catalyst and reagent activity. Consider a more active catalyst system. a2_no->sol3

References

Preventing side reactions in the functionalization of 2,3-diethynylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 2,3-diethynylpyridine. Our goal is to help you prevent common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the functionalization of this compound?

A1: The primary side reactions encountered are Glaser-Hay type homocoupling of the starting material or the mono-functionalized product, and the formation of di-substituted products when mono-substitution is desired. The presence of a copper(I) co-catalyst, often used in Sonogashira couplings, can promote the undesired dimerization of alkynes.[1] Additionally, the elevated temperatures sometimes required for these reactions can lead to the formation of byproducts through self-coupling of the alkyne starting materials.[2]

Q2: How can I selectively achieve mono-functionalization of this compound?

A2: Selective mono-functionalization can be achieved by carefully controlling the reaction conditions and stoichiometry of the reagents. Using a slight excess of this compound relative to the coupling partner can favor mono-substitution. Additionally, employing protecting groups on one of the alkyne moieties is a robust strategy to ensure single-site reactivity.

Q3: Does the pyridine nitrogen interfere with the coupling reactions?

A3: Yes, the pyridine nitrogen can influence the reaction. Pyridine derivatives can act as ligands for the palladium catalyst used in Sonogashira couplings, potentially affecting its catalytic activity.[3] The electron-withdrawing nature of the nitrogen atom can also modulate the reactivity of the adjacent ethynyl groups.

Q4: What are the key differences between Sonogashira and Glaser-Hay coupling for this substrate?

A4: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[3] It is used to introduce a substituent onto one of the ethynyl groups. The Glaser-Hay coupling, on the other hand, is a copper-catalyzed oxidative homocoupling of terminal alkynes to form a symmetric diyne.[4][5] While useful for synthesizing dimers, it is considered a side reaction in the context of Sonogashira coupling.

Troubleshooting Guides

Issue 1: Predominant Formation of Homocoupled Byproducts (Glaser-Hay Coupling)
Symptom Possible Cause Suggested Solution
Significant amounts of dimeric this compound or dimeric product are observed.High concentration of copper(I) co-catalyst.Reduce the amount of CuI used or consider a copper-free Sonogashira protocol.
Presence of oxygen.Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
Prolonged reaction times at elevated temperatures.Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed. Consider using microwave irradiation to shorten reaction times.[6]
Issue 2: Difficulty in Achieving Selective Mono-functionalization
Symptom Possible Cause Suggested Solution
A mixture of mono- and di-substituted products is consistently obtained.Incorrect stoichiometry of reactants.Use a 1.2 to 1.5-fold excess of this compound relative to the aryl/vinyl halide.
Both ethynyl groups have similar reactivity under the reaction conditions.Employ a protecting group strategy. For example, selectively protect one ethynyl group with a bulky silyl group (e.g., TIPS), perform the coupling on the unprotected alkyne, and then deprotect the second alkyne for subsequent functionalization.
High reaction temperature or prolonged reaction time driving the reaction to completion.Perform the reaction at a lower temperature and for a shorter duration. Optimization of these parameters is crucial.
Issue 3: Low or No Product Yield
Symptom Possible Cause Suggested Solution
The starting material remains unreacted.Inactive catalyst.Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to Pd(0). The use of fresh, high-quality catalysts is recommended.
Inappropriate base or solvent.Triethylamine or diisopropylethylamine are commonly used bases. Solvents like THF, DMF, or toluene are often suitable. The choice of base and solvent may need to be optimized for your specific substrates.
Deactivation of the catalyst by the pyridine substrate.The addition of a phosphine ligand can help to stabilize the palladium catalyst and improve its activity.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dried Schlenk flask, add this compound (1.0 eq.), the aryl or vinyl halide (1.1 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 3.0 eq.).

  • Reaction Conditions: Stir the mixture under an inert atmosphere (argon or nitrogen) at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with saturated aqueous ammonium chloride, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

A study on the related 2-amino-3-bromopyridines found optimal conditions to be 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuI, and Et₃N in DMF at 100°C for 3 hours, yielding products in the 72-96% range.[2]

Data Presentation

Reaction Type Substrates Catalyst System Conditions Product(s) Yield (%) Side Products Reference
Sonogashira2-Amino-3-bromopyridine + PhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃N, DMF, 100°C, 3h2-Amino-3-(phenylethynyl)pyridine96Minor homocoupling[2]
Sonogashira2-Amino-3-bromopyridine + 1-HeptynePd(CF₃COO)₂/PPh₃/CuIEt₃N, DMF, 100°C, 3h2-Amino-3-(hept-1-yn-1-yl)pyridine85Minor homocoupling[2]
Glaser-HayPhenylacetyleneCuCl/TMEDAAir, RT1,4-Diphenylbuta-1,3-diyneHigh-[4]
Sonogashira2-(6-chloropyridin-3-yl)-1H-benzimidazole + ArylacetylenesPd(PPh₃)₂Cl₂/CuIEt₃N, DMSO, Microwave2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazolesHighAvoids homocoupling[6]

Visualizations

Experimental Workflow for Selective Mono-functionalization

G cluster_0 Step 1: Protection cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection A This compound B Add Protecting Group (e.g., TIPS-Cl) A->B C Mono-protected Pyridine B->C E Pd Catalyst, CuI, Base C->E D Aryl/Vinyl Halide D->E F Mono-functionalized Protected Pyridine E->F G Deprotecting Agent (e.g., TBAF) F->G H Mono-functionalized this compound G->H

Caption: Workflow for selective mono-functionalization using a protecting group strategy.

Signaling Pathway of Sonogashira vs. Glaser-Hay Side Reaction

G cluster_main Functionalization of this compound Start This compound + Aryl Halide Pd_cat Pd(0) Catalyst Start->Pd_cat Desired Pathway Cu_cat Cu(I) Catalyst Start->Cu_cat Side Reaction Pathway Sonogashira_Product Desired Heterocoupled Product Pd_cat->Sonogashira_Product Glaser_Product Undesired Homocoupled Byproduct Cu_cat->Glaser_Product Base Base Base->Pd_cat Base->Cu_cat

Caption: Competing pathways in Sonogashira coupling leading to desired product or side reaction.

References

Troubleshooting low solubility issues of 2,3-diethynylpyridine-based polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low solubility issues encountered during the synthesis, processing, and application of 2,3-diethynylpyridine-based polymers. Given the limited direct literature on this specific class of polymers, the guidance provided is based on established principles for analogous rigid-rod, conjugated, and pyridine-containing polymer systems.

Troubleshooting Guide: Low Polymer Solubility

Issue 1: Polymer Precipitates During Polymerization

Question: My this compound-based polymer is precipitating from the reaction mixture before reaching a high molecular weight. What can I do to keep it in solution?

Answer: Premature precipitation during polymerization is a common issue with rigid-rod polymers due to strong intermolecular π-π stacking and low conformational entropy. Here are several strategies to mitigate this issue:

  • Solvent Selection: The choice of solvent is critical. High-boiling point, polar aprotic solvents are often necessary to solubilize rigid conjugated polymers.

    • Recommended Solvents: N-Methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and m-cresol are good starting points. For some pyridine-containing polymers, the use of co-solvents can be beneficial.[1]

    • Protonation: In some cases, acidic solvents or additives can protonate the pyridine nitrogen, disrupting intermolecular interactions and improving solubility. However, this can also affect the polymerization catalyst and should be approached with caution.

  • Temperature Control: Increasing the reaction temperature can enhance polymer solubility. However, be mindful of potential side reactions or catalyst decomposition at elevated temperatures. A systematic study of the reaction temperature's effect on solubility and polymer properties is recommended.

  • Monomer Concentration: High monomer concentrations can accelerate aggregation and precipitation.

    • Dilution: Performing the polymerization at a lower monomer concentration (e.g., 1-2% final polymer in solvent) can help maintain solubility throughout the reaction.[1]

  • Chemical Modification:

    • Side Chains: The most effective strategy for improving the solubility of rigid polymers is the introduction of flexible or bulky side chains to the polymer backbone.[2][3] This can be achieved by modifying the this compound monomer prior to polymerization. Long alkyl or alkoxy chains are commonly used to increase the distance between polymer backbones, reducing aggregation.[3]

    • Copolymerization: Introducing a more soluble or flexible co-monomer into the polymer backbone can disrupt the packing of the rigid segments and improve overall solubility.

Issue 2: Difficulty Dissolving the Purified Polymer

Question: I have successfully synthesized and isolated my this compound-based polymer, but now I am struggling to redissolve it for characterization or processing. What steps can I take?

Answer: The insolubility of purified rigid-rod polymers is a significant challenge. The following approaches can be employed to improve the dissolution of your polymer:

  • Solvent Screening: A broad range of solvents should be tested. The principle of "like dissolves like" is a good starting point, but the complex interactions in conjugated polymers often require empirical testing. A summary of potential solvents is provided in the table below.

  • Physical Methods:

    • Heating: Gently heating the polymer-solvent mixture can increase the rate and extent of dissolution. Use a temperature-controlled oil bath and monitor for any signs of polymer degradation (e.g., color change).

    • Sonication: Using an ultrasonic bath can help to break up polymer aggregates and facilitate solvent penetration.

    • Stirring: Vigorous and prolonged stirring is often necessary.

  • Additives:

    • Salts: For some polymers, particularly those with polar groups, the addition of salts like lithium chloride (LiCl) to aprotic polar solvents (e.g., DMAc) can disrupt polymer-polymer interactions and improve solubility.

    • Acids: As mentioned previously, protonating the pyridine nitrogen with a small amount of a strong acid (e.g., trifluoroacetic acid) can be effective, but may alter the polymer's electronic properties.

Frequently Asked Questions (FAQs)

Q1: Why are this compound-based polymers generally poorly soluble?

A1: The low solubility of these polymers stems from several factors inherent to their structure:

  • Rigid Backbone: The conjugated backbone is inherently rigid, leading to a rod-like conformation.

  • Strong Intermolecular Interactions: The planar, aromatic structure promotes strong π-π stacking between polymer chains.

  • Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, further increasing interchain interactions.

  • Low Entropy of Solvation: Dissolving a rigid polymer is entropically unfavorable as the polymer chains have limited conformational freedom in solution.

Q2: How does the position of the nitrogen in the pyridine ring affect solubility?

Q3: Can I use Hansen Solubility Parameters (HSPs) to predict a good solvent for my polymer?

A3: Yes, Hansen Solubility Parameters can be a useful theoretical tool to guide your solvent selection. HSPs break down the total solubility parameter into contributions from dispersion forces, polar forces, and hydrogen bonding. By determining the HSPs of your polymer (which can be estimated or experimentally determined), you can identify solvents with similar HSP values, which are more likely to be effective.

Q4: What is the impact of molecular weight on the solubility of these polymers?

A4: Generally, for a given polymer structure, solubility decreases as the molecular weight increases. Higher molecular weight chains have more points of intermolecular contact, leading to stronger overall attractive forces that are more difficult for a solvent to overcome. If you are struggling with solubility, it may be beneficial to target a lower molecular weight during synthesis, if your application allows for it.

Q5: Are there any post-polymerization modification strategies to improve solubility?

A5: Post-polymerization modification can be challenging for insoluble polymers due to the difficulty of achieving homogeneous reaction conditions. However, if the polymer has some limited solubility, it might be possible to introduce solubilizing groups. For example, if your monomer contains a reactive handle, you could graft flexible side chains onto the polymer backbone. Another approach could be to quaternize the pyridine nitrogen to introduce charge and improve solubility in polar solvents.

Data Presentation

Table 1: Recommended Solvents for Screening

Solvent ClassExamplesBoiling Point (°C)Polarity (Dielectric Constant)Notes
Polar Aprotic N-Methyl-2-pyrrolidone (NMP)20232.2Often a very effective solvent for rigid polymers.
Dimethylformamide (DMF)15336.7A common choice, but may require heating.
Dimethyl sulfoxide (DMSO)18946.7Highly polar, can be effective but may be difficult to remove.
N,N-Dimethylacetamide (DMAc)16537.8Often used with LiCl for difficult-to-dissolve polymers.
Phenolic m-Cresol20211.8Can be a good solvent for aromatic polymers, but is corrosive and has a strong odor.
Chlorinated Chloroform, Dichloromethane61, 404.8, 9.1Generally less effective for highly rigid polymers but may work for lower molecular weight fractions or substituted polymers.
Acidic Trifluoroacetic Acid (TFA), Formic Acid72, 1018.5, 58.5Use with caution as they can protonate the polymer and may be difficult to remove completely.

Experimental Protocols

Protocol 1: General Procedure for Solubility Testing
  • Preparation: Weigh 1-2 mg of the dry polymer into a small vial.

  • Solvent Addition: Add 1 mL of the test solvent to the vial.

  • Initial Observation: Observe if the polymer swells or dissolves at room temperature.

  • Agitation: Vigorously stir or vortex the mixture for several minutes.

  • Sonication: Place the vial in an ultrasonic bath for 15-30 minutes.

  • Heating: If the polymer is still not dissolved, gently heat the mixture in a temperature-controlled oil bath. Start at a low temperature (e.g., 40-50 °C) and gradually increase, monitoring for any changes. Do not exceed the boiling point of the solvent.

  • Observation: After each step, visually inspect the solution against a light source to check for dissolved polymer and any remaining solid particles. A truly dissolved polymer will form a clear or colored, homogeneous solution with no visible particulates.

Visualizations

Troubleshooting Workflow for Polymer Solubility

G cluster_synthesis During Synthesis cluster_processing Post-Synthesis precipitate Polymer Precipitates solvent Change/Optimize Solvent precipitate->solvent Try temp Increase Temperature precipitate->temp Try conc Decrease Monomer Concentration precipitate->conc Try chem_mod Introduce Solubilizing Side Chains precipitate->chem_mod Consider for next synthesis end Soluble Polymer solvent->end temp->end conc->end chem_mod->end insoluble Purified Polymer Insoluble solvent_screen Systematic Solvent Screening insoluble->solvent_screen Start with heating Apply Gentle Heating solvent_screen->heating If needed solvent_screen->end sonication Use Sonication heating->sonication If needed heating->end additives Use Additives (e.g., LiCl) sonication->additives If still insoluble sonication->end additives->end start Low Solubility Issue start->precipitate start->insoluble

Caption: A workflow diagram for troubleshooting low solubility issues both during and after polymer synthesis.

Factors Contributing to Low Solubility

G cluster_factors Contributing Factors low_sol Low Solubility of This compound Polymers rigid Rigid Polymer Backbone low_sol->rigid pi_stack Strong π-π Stacking low_sol->pi_stack h_bond Intermolecular Hydrogen Bonding low_sol->h_bond entropy Low Entropy of Solvation low_sol->entropy

Caption: Key molecular and thermodynamic factors contributing to the low solubility of this compound-based polymers.

References

Technical Support Center: 2,3-Diethynylpyridine for Advanced Electronic Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Please be advised that 2,3-diethynylpyridine is a specialized and not widely documented compound. The following technical support guide has been developed based on established principles for analogous diethynylpyridine isomers and general pyridine-based materials used in organic electronics. The protocols and data presented are illustrative and should be adapted and validated by researchers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in electronic devices? A1: Based on the electronic properties of the pyridine moiety, this compound is expected to function as an electron-transporting material (ETM) or a hole-blocking material in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). The nitrogen atom in the pyridine ring provides an electron-deficient (n-type) character, which facilitates electron injection and transport. The ethynyl groups can be used for further functionalization or to influence molecular packing and electronic coupling.

Q2: What is the recommended synthetic route for this compound? A2: The most common and effective method for synthesizing aryl alkynes is the Sonogashira cross-coupling reaction.[1][2] This would typically involve coupling a 2,3-dihalopyridine (e.g., 2,3-dichloropyridine or 2,3-dibromopyridine) with a protected alkyne like trimethylsilylacetylene (TMSA), followed by a deprotection step. A palladium catalyst and a copper(I) co-catalyst are generally required.[3]

Q3: How can I purify this compound after synthesis? A3: Purification is critical for achieving high-performance electronic devices. Standard methods include:

  • Column Chromatography: Using a silica gel stationary phase with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is a primary method for removing catalyst residues and byproducts.

  • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent can significantly improve purity.

  • Sublimation: For high-purity electronic-grade materials, gradient sublimation under high vacuum is the preferred final purification step to remove trace impurities.

Q4: What are the key characterization techniques for this material? A4: To confirm the identity and purity, the following are essential:

  • NMR Spectroscopy (¹H and ¹³C): To verify the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • FT-IR Spectroscopy: To identify the characteristic C≡C-H and C≡C stretching vibrations of the ethynyl groups.

  • UV-Vis Spectroscopy and Photoluminescence: To determine the optical bandgap and emissive properties.

  • Cyclic Voltammetry (CV): To estimate the HOMO and LUMO energy levels, which are crucial for device engineering.

Q5: What are the main stability concerns for this compound? A5: Terminal alkynes can be susceptible to oxidative degradation or polymerization, especially when exposed to air, light, or heat. Pyridine-based compounds can also be sensitive to acidic conditions.[4] It is recommended to store the material under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.

Troubleshooting Guides

Synthesis & Purification
Problem Possible Causes Recommended Solutions
Low yield in Sonogashira coupling reaction. 1. Inactive catalyst (Pd species oxidized).2. Insufficiently anhydrous/anaerobic conditions.3. Ineffective base.4. Homocoupling of the alkyne (Glaser coupling).1. Use fresh palladium catalyst and ligands.2. Degas solvents thoroughly (e.g., via freeze-pump-thaw cycles) and maintain an inert atmosphere.3. Ensure the base (e.g., triethylamine, diisopropylamine) is dry and of high purity.4. Minimize oxygen exposure and consider a copper-free Sonogashira protocol if homocoupling is dominant.[2][3]
Difficulty in removing catalyst residues. Palladium and copper catalysts can be persistent impurities that quench luminescence and trap charges in devices.1. Wash the crude product solution with aqueous EDTA or ammonium hydroxide to chelate and remove copper salts.2. Use specialized chromatography media or perform multiple column separations.3. Final purification by vacuum sublimation is highly effective at separating the organic material from non-volatile metal salts.
Product decomposes during purification. The compound may be sensitive to silica gel (if acidic) or heat during solvent evaporation.1. Use neutral alumina or deactivated silica gel for column chromatography.2. Use a rotary evaporator at low temperature and pressure.3. Avoid prolonged exposure to light.
Device Fabrication & Performance
Problem Possible Causes Recommended Solutions
High turn-on voltage or poor electron injection. 1. Large energy barrier between the cathode and the LUMO of this compound.2. Poor film morphology of the ETM layer.1. Insert a thin electron injection layer (EIL), such as LiF or Cs₂CO₃, between the ETM and the metal cathode (e.g., Al).2. Optimize the deposition rate and substrate temperature during thermal evaporation to achieve a smoother, more uniform film.
Low External Quantum Efficiency (EQE). 1. Imbalanced charge transport (excess holes reaching the cathode or excess electrons reaching the anode).2. Exciton quenching by impurities in the this compound layer.3. Poor interface quality.1. Adjust the thickness of the hole-transporting layer (HTL) and the this compound (ETL) to balance charge flux.2. Ensure the material is of the highest possible purity (sublimed grade is recommended).3. Optimize deposition conditions to ensure clean and sharp interfaces between layers.
Device shorts or high leakage current. 1. Roughness of the underlying layers (e.g., ITO, HTL).2. Crystalline spikes or pinholes in the organic layers.3. Particulate contamination.1. Ensure thorough cleaning and preparation of the ITO substrate.2. Co-evaporate the material with a host to improve film quality or adjust deposition parameters.3. Perform all fabrication steps in a cleanroom environment.

Illustrative Performance Data

The following table presents hypothetical performance metrics for a simple OLED device incorporating a diethynylpyridine derivative as the electron-transporting layer. These values are for illustrative purposes and are based on typical performance of pyridine-based ETMs.[5]

ParameterSymbolIllustrative ValueUnit
Highest Occupied Molecular OrbitalHOMO-6.2eV
Lowest Unoccupied Molecular OrbitalLUMO-2.8eV
Optical BandgapE_g3.4eV
Electron Mobilityµ_e~10⁻⁵ - 10⁻⁴cm²/Vs
Device Turn-on VoltageV_on3.5V
Max. External Quantum Efficiency (EQE)EQE_max5.0%
Max. Luminous Efficacyη_L8.0cd/A

Experimental Protocols

Protocol 1: Hypothetical Synthesis of this compound

This protocol describes a two-step synthesis starting from 2,3-dichloropyridine via a Sonogashira coupling reaction.

Step 1: Synthesis of 2,3-Bis(trimethylsilylethynyl)pyridine

  • To an oven-dried Schlenk flask, add 2,3-dichloropyridine (1 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).

  • Seal the flask, evacuate, and backfill with dry argon three times.

  • Add anhydrous, degassed triethylamine (Et₃N) via syringe.

  • Add trimethylsilylacetylene (TMSA) (2.5 equiv.) dropwise while stirring.

  • Heat the reaction mixture to 60-70 °C and stir under argon for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of celite to remove catalyst residues.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the protected product.

Step 2: Deprotection to this compound

  • Dissolve the purified 2,3-bis(trimethylsilylethynyl)pyridine (1 equiv.) in a mixture of tetrahydrofuran (THF) and methanol.

  • Add potassium carbonate (K₂CO₃) (3 equiv.) to the solution.

  • Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with diethyl ether or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and evaporate the solvent.

  • Purify the final product by column chromatography or recrystallization to obtain this compound.

Protocol 2: Fabrication of a Simple OLED Device

This protocol describes the fabrication of a multilayer OLED using thermal evaporation.

  • Substrate Cleaning: Sequentially clean an ITO-coated glass substrate in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat with UV-ozone or oxygen plasma immediately before use.

  • HTL Deposition: Transfer the substrate to a high-vacuum (<10⁻⁶ Torr) thermal evaporation chamber. Deposit a 40 nm layer of a standard hole-transporting material (e.g., NPB) onto the ITO.

  • Emissive Layer (EML) Deposition: Deposit a 20 nm layer of the emissive material (e.g., Alq₃).

  • ETL Deposition: Deposit a 30 nm layer of This compound as the electron-transporting layer.

  • EIL Deposition: Deposit a thin (1 nm) layer of lithium fluoride (LiF) as an electron-injection layer.

  • Cathode Deposition: Deposit a 100 nm layer of aluminum (Al) as the cathode.

  • Encapsulation: Remove the device from the vacuum chamber and immediately encapsulate it using a glass lid and UV-curable epoxy in an inert-atmosphere glovebox to prevent degradation from air and moisture.

Diagrams and Workflows

cluster_synthesis Synthesis Workflow start Start: 2,3-Dichloropyridine reaction1 Sonogashira Coupling (60-70 °C, 24h) start->reaction1 reagents1 Reagents: - TMSA - Pd(PPh₃)₄, CuI - Et₃N reagents1->reaction1 purify1 Purification 1: Column Chromatography reaction1->purify1 intermediate Intermediate: 2,3-Bis(TMS-ethynyl)pyridine purify1->intermediate reaction2 TMS Deprotection (RT, 2-4h) intermediate->reaction2 reagents2 Reagents: - K₂CO₃ - THF/Methanol reagents2->reaction2 purify2 Purification 2: Column or Recrystallization reaction2->purify2 end Final Product: This compound purify2->end

Caption: Hypothetical two-step synthesis of this compound.

cluster_fab OLED Fabrication Workflow sub 1. ITO Substrate Cleaning (Solvents, UV-Ozone) htl 2. HTL Deposition (e.g., 40 nm NPB) sub->htl eml 3. EML Deposition (e.g., 20 nm Alq₃) htl->eml etl 4. ETL Deposition (30 nm this compound) eml->etl eil 5. EIL Deposition (1 nm LiF) etl->eil cathode 6. Cathode Deposition (100 nm Al) eil->cathode encap 7. Encapsulation (Inert Atmosphere) cathode->encap test 8. Device Testing encap->test

Caption: General workflow for fabricating a simple OLED device.

cluster_ts Troubleshooting Logic: Low Device EQE decision decision problem problem solution solution start Low EQE Observed check_iv Is Turn-on Voltage High? start->check_iv check_leak Is Leakage Current High? check_iv->check_leak No sol_inject Optimize Injection: - Add/thicken EIL - Check LUMO alignment check_iv->sol_inject Yes check_balance Charge Balance Issue? check_leak->check_balance No sol_morph Improve Film Quality: - Optimize deposition rate - Check substrate roughness check_leak->sol_morph Yes sol_purity Improve Material Purity: - Re-purify via sublimation check_balance->sol_purity No sol_thickness Adjust Layer Thickness: - Vary HTL/ETL thickness ratio check_balance->sol_thickness Yes

Caption: Decision tree for troubleshooting low device efficiency.

References

Technical Support Center: Scalable Synthesis of 2,3-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2,3-diethynylpyridine. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Synthesis Overview

The most viable and scalable synthetic route to this compound involves a two-step process:

  • Double Sonogashira Coupling: A 2,3-dihalopyridine (e.g., 2,3-dichloropyridine or 2,3-dibromopyridine) is reacted with a protected acetylene, typically (trimethylsilyl)acetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction forms 2,3-bis((trimethylsilyl)ethynyl)pyridine.

  • Deprotection: The trimethylsilyl (TMS) protecting groups are removed from 2,3-bis((trimethylsilyl)ethynyl)pyridine to yield the final product, this compound.

This approach is favored for its tolerance of various functional groups and generally good yields.

Experimental Workflow

Synthesis of this compound A 2,3-Dihalopyridine C Double Sonogashira Coupling A->C B (Trimethylsilyl)acetylene B->C D 2,3-Bis((trimethylsilyl)ethynyl)pyridine C->D Pd Catalyst, Cu(I) Co-catalyst, Base E Deprotection D->E Base (e.g., K2CO3) or Fluoride Source F This compound E->F

Caption: Experimental workflow for the two-step synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Which 2,3-dihalopyridine starting material is better, 2,3-dichloropyridine or 2,3-dibromopyridine?

A1: While both can be used, 2,3-dibromopyridine is generally more reactive in Sonogashira couplings than 2,3-dichloropyridine. This higher reactivity can lead to milder reaction conditions and potentially higher yields. However, 2,3-dichloropyridine is often more readily available and less expensive, making it a viable option for large-scale synthesis, though it may require more forceful reaction conditions (e.g., higher temperatures, longer reaction times).

Q2: My Sonogashira coupling reaction is sluggish or incomplete. What are the possible causes and solutions?

A2: Several factors can lead to an incomplete reaction:

  • Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) species. Use fresh, high-quality catalyst and ligands.

  • Insufficient Base: The amine base is crucial for the catalytic cycle. Ensure that a sufficient excess of a suitable base, such as triethylamine or diisopropylamine, is used. The base should be dry and of high purity.

  • Low Reaction Temperature: While some Sonogashira couplings proceed at room temperature, reactions involving less reactive halides like chlorides may require heating. Gradually increase the reaction temperature and monitor the progress by TLC or GC.

  • Poor Solvent Quality: Use anhydrous, degassed solvents to prevent quenching of the catalyst and reactants.

Q3: I am observing significant amounts of homocoupling of (trimethylsilyl)acetylene (forming 1,4-bis(trimethylsilyl)buta-1,3-diyne). How can I minimize this side reaction?

A3: Homocoupling, also known as the Glaser coupling, is a common side reaction in Sonogashira couplings. To minimize it:

  • Strictly Anaerobic Conditions: Oxygen promotes homocoupling. Ensure your reaction setup is thoroughly purged with an inert gas.

  • Use of a Copper(I) Co-catalyst: The copper co-catalyst is essential for the Sonogashira pathway. Ensure you are using an appropriate amount of a Cu(I) salt, such as copper(I) iodide (CuI).

  • Controlled Addition of the Alkyne: Adding the (trimethylsilyl)acetylene slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling side reaction.

Q4: The deprotection of the trimethylsilyl (TMS) groups is not going to completion. What should I do?

A4: Incomplete deprotection can be addressed by:

  • Choice of Reagent: A common method for TMS deprotection is the use of a mild base like potassium carbonate in methanol.[1] If this is not effective, a fluoride source such as tetrabutylammonium fluoride (TBAF) is generally very efficient.

  • Reaction Time and Temperature: The deprotection may require longer reaction times or gentle heating. Monitor the reaction by TLC to determine the optimal duration.

  • Stoichiometry of the Reagent: Ensure that a sufficient molar excess of the deprotecting agent is used to cleave both TMS groups.

Q5: The final product, this compound, appears to be unstable. How should I handle and store it?

A5: Diethynylpyridines can be sensitive to light, air, and heat, potentially leading to polymerization or degradation. It is recommended to:

  • Purify Quickly: Minimize the time the purified product is exposed to ambient conditions.

  • Store Under Inert Atmosphere: Store the final product under nitrogen or argon.

  • Refrigerate or Freeze: Store at low temperatures to enhance stability.

  • Protect from Light: Use an amber vial or wrap the container in foil.

Experimental Protocols

Step 1: Synthesis of 2,3-Bis((trimethylsilyl)ethynyl)pyridine (Double Sonogashira Coupling)

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,3-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq), and copper(I) iodide (CuI) (0.06 eq).

  • Add anhydrous and degassed triethylamine (Et₃N) as the solvent and base.

  • To this mixture, add (trimethylsilyl)acetylene (2.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,3-bis((trimethylsilyl)ethynyl)pyridine as a solid.

Step 2: Synthesis of this compound (Deprotection)

  • Dissolve 2,3-bis((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol in a round-bottom flask.

  • Add potassium carbonate (K₂CO₃) (2.2 eq) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is fully converted to the product.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by careful column chromatography if necessary.

Quantitative Data Summary

ParameterDouble Sonogashira CouplingDeprotection
Starting Material 2,3-Dibromopyridine2,3-Bis((trimethylsilyl)ethynyl)pyridine
Key Reagents (Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃NK₂CO₃, Methanol
Stoichiometry 1.0 eq Dihalopyridine, 2.5 eq Alkyne1.0 eq Silylated Pyridine, 2.2 eq K₂CO₃
Catalyst Loading 3 mol% Pd(PPh₃)₂Cl₂, 6 mol% CuIN/A
Solvent TriethylamineMethanol
Temperature Room Temperature to 50 °CRoom Temperature
Typical Yield 70-90%>90%

References

Technical Support Center: Catalyst Selection for Reactions of 2,3-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-diethynylpyridine. The information is designed to assist in the selection of appropriate catalysts and the optimization of reaction conditions to achieve efficient and successful outcomes.

I. Sonogashira Coupling Reactions

The Sonogashira cross-coupling reaction is a fundamental method for the functionalization of the terminal alkyne groups of this compound with aryl or vinyl halides.[1][2] Careful selection of the catalyst system is crucial for achieving high yields and minimizing side reactions.

Frequently Asked Questions (FAQs) - Sonogashira Coupling

Q1: What is the standard catalyst system for the Sonogashira coupling of this compound?

A1: A standard and widely used catalyst system consists of a palladium(0) complex, a copper(I) co-catalyst, and an amine base.[1] Common examples include a palladium source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), in conjunction with a copper(I) salt such as copper(I) iodide (CuI).[1] The reaction is typically carried out in a solvent like triethylamine, which also serves as the base.[3]

Q2: When should I consider a copper-free Sonogashira coupling?

A2: Copper-free Sonogashira couplings are advantageous when dealing with substrates that are sensitive to copper, or to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant issue in the presence of copper and oxygen.[1][4] While the copper co-catalyst generally increases the reaction rate, its omission can lead to cleaner reactions in certain cases.[1]

Q3: What are the most common palladium catalysts and ligands used?

A3: Besides the classical Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂, other efficient palladium sources include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[5][6] The choice of phosphine ligand is critical and can significantly impact catalyst activity. Bulky and electron-rich phosphines, such as tri-tert-butylphosphine (P(t-Bu)₃) and other Buchwald-type ligands, are often employed to improve reaction efficiency, especially with less reactive aryl bromides or chlorides.[7]

Q4: Which solvents and bases are recommended for Sonogashira reactions of this compound?

A4: Triethylamine (Et₃N) is a common choice as it acts as both a solvent and a base.[3][8] Other amine bases like diisopropylamine (DIPA) can also be effective.[4] For copper-free systems, stronger organic or inorganic bases may be required. The choice of solvent can influence reaction outcomes, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) being frequently used.[6][8]

Troubleshooting Guide - Sonogashira Coupling
Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive catalyst. 2. Insufficiently degassed reaction mixture. 3. Impure reagents or solvents. 4. Incorrect stoichiometry. 5. Low reaction temperature.1. Use fresh palladium and copper catalysts. Pd(PPh₃)₄ can degrade upon storage. 2. Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen).[9] 3. Purify reagents and use dry, deoxygenated solvents. Distill amine bases before use.[9] 4. Ensure precise measurement of all reagents, especially the catalyst and ligand. 5. For less reactive halides (e.g., aryl bromides), heating may be necessary.[8]
Significant Homocoupling of Alkyne (Glaser Coupling) 1. Presence of oxygen in the reaction mixture. 2. High concentration of copper catalyst.1. Ensure the reaction is performed under a strictly inert atmosphere.[4] 2. Reduce the amount of copper(I) iodide or switch to a copper-free protocol.
Formation of Palladium Black 1. Catalyst decomposition. 2. Use of THF as a solvent has been anecdotally linked to this issue.1. Use a more stable palladium precatalyst or a suitable phosphine ligand to stabilize the active palladium species. 2. Consider switching to a different solvent system, such as triethylamine or DMF.[9]
Reaction Stalls Before Completion 1. Catalyst deactivation. 2. Insufficient base.1. Add a fresh portion of the palladium catalyst. 2. Ensure an adequate excess of the amine base is used.
Quantitative Data on Catalyst Performance (Representative)

The following table summarizes typical reaction conditions and yields for Sonogashira couplings of related pyridine derivatives, which can serve as a starting point for optimizing reactions with this compound.

Catalyst SystemAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(CF₃COO)₂ / PPh₃ / CuI2-Amino-3-bromopyridineEt₃NDMF100372-96[8]
PdCl₂(PPh₃)₂Substituted Iodobenzenes-[TBP][4EtOV]55372-99[5]
[DTBNpP]Pd(crotyl)ClSubstituted Aryl BromidesTMPDMSOrt2-18up to 97[6]

Note: [TBP][4EtOV] is tetrabutylphosphonium 4-ethoxyvalerate, and TMP is 2,2,6,6-tetramethylpiperidine.

II. Cyclization Reactions

The two adjacent ethynyl groups in this compound offer the potential for intramolecular cyclization reactions to form various fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Frequently Asked Questions (FAQs) - Cyclization Reactions

Q1: What types of catalysts are used for the cyclization of diynes like this compound?

A1: Transition metal catalysts, particularly those based on palladium, gold, and copper, are commonly employed to facilitate the intramolecular cyclization of diynes.[10] The choice of catalyst can influence the reaction pathway and the structure of the resulting cyclic product.

Q2: What are the expected products from the cyclization of this compound derivatives?

A2: Depending on the reaction conditions and the nature of any tethered functionalities, intramolecular cyclization can lead to the formation of various fused ring systems, such as thieno[2,3-b]pyridines or other novel heterocycles.[11]

Troubleshooting Guide - Cyclization Reactions
Issue Potential Cause(s) Troubleshooting Steps
No Cyclization Observed 1. Inappropriate catalyst system. 2. Unfavorable reaction conditions (temperature, solvent).1. Screen a variety of transition metal catalysts (e.g., palladium, gold, copper complexes). 2. Optimize the reaction temperature and solvent polarity.
Formation of Polymeric Material 1. Intermolecular reactions competing with intramolecular cyclization.1. Perform the reaction under high dilution conditions to favor intramolecular processes.
Low Yield of Desired Product 1. Formation of side products. 2. Incomplete conversion.1. Carefully analyze the reaction mixture to identify byproducts and adjust conditions to minimize their formation. 2. Increase reaction time or temperature, or consider a more active catalyst.

III. Polymerization Reactions

The diethynyl functionality of this compound makes it a suitable monomer for polymerization, leading to conjugated polymers with interesting electronic and optical properties.

Frequently Asked Questions (FAQs) - Polymerization

Q1: What catalysts are suitable for the polymerization of diethynylpyridines?

A1: Ziegler-Natta catalysts are often used for the polymerization of acetylenic monomers.[12] For the related 2,6-diethynylpyridine, high-pressure induced polymerization has also been reported, which proceeds without a catalyst.[13]

Q2: What are the challenges in the polymerization of diethynylarenes?

A2: A major challenge is controlling the polymerization to achieve soluble, processable polymers. Cross-linking can occur, leading to insoluble and intractable materials.[14] Precise control over reaction conditions is necessary to manage the polymer's molecular weight and structure.

Troubleshooting Guide - Polymerization
Issue Potential Cause(s) Troubleshooting Steps
Formation of Insoluble Polymer 1. Extensive cross-linking.1. Adjust the monomer to catalyst ratio. 2. Lower the reaction temperature. 3. Reduce the reaction time to isolate the polymer before extensive cross-linking occurs.
Low Molecular Weight Polymer 1. Premature termination of polymerization. 2. Presence of impurities that act as chain transfer agents.1. Ensure high purity of the monomer and solvent. 2. Optimize the catalyst system and reaction conditions.
Inconsistent Polymerization Results 1. Sensitivity to air or moisture. 2. Variations in catalyst activity.1. Use rigorous inert atmosphere techniques (Schlenk line or glovebox). 2. Use a freshly prepared or properly stored catalyst.

IV. Experimental Protocols (Representative)

General Procedure for Sonogashira Coupling of a Pyridine Derivative (Adapted from a similar system)

Materials:

  • Substituted 3-bromopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(CF₃COO)₂ (0.025 equiv)

  • PPh₃ (0.05 equiv)

  • CuI (0.05 equiv)

  • Et₃N (as solvent and base)

  • DMF (co-solvent)

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Add DMF and stir the mixture for 30 minutes at room temperature.

  • Add the substituted 3-bromopyridine and the terminal alkyne, followed by Et₃N.

  • Heat the reaction mixture to 100 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[8]

V. Visualizations

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)-X L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Alkyne_Complex R-Pd(II)-C≡CR' L2 Transmetalation->Pd(II)_Alkyne_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkyne_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-C≡CR' Reductive_Elimination->Product CuX CuX Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination H-C≡CR' + Base Cu_Acetylide Cu-C≡CR' Alkyne_Coordination->Cu_Acetylide Cu_Acetylide->Transmetalation To Palladium Cycle

Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

Troubleshooting_Workflow Start Start Reaction_Setup Set up Sonogashira Reaction Start->Reaction_Setup Monitor_Progress Monitor Reaction Progress (TLC/GC-MS) Reaction_Setup->Monitor_Progress Problem Problem Encountered? Monitor_Progress->Problem Low_Yield Low/No Yield Problem->Low_Yield Yes Homocoupling Significant Homocoupling Problem->Homocoupling Yes Pd_Black Palladium Black Formation Problem->Pd_Black Yes End End Problem->End No Check_Catalyst Check Catalyst Activity Low_Yield->Check_Catalyst Check_Atmosphere Ensure Inert Atmosphere Homocoupling->Check_Atmosphere Change_Solvent Change Solvent Pd_Black->Change_Solvent Optimize Optimize Conditions (Temp, Base, etc.) Check_Catalyst->Optimize

Caption: A logical workflow for troubleshooting common Sonogashira reaction issues.

References

Validation & Comparative

Performance of 2,3-Diethynylpyridine-Based Polymers Versus Other Conjugated Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated performance of 2,3-diethynylpyridine-based polymers against well-established conjugated polymers such as poly(3-hexylthiophene) (P3HT) and PTB7-Th. Due to the limited availability of specific experimental data for this compound-based polymers in publicly accessible literature, this guide combines established data for benchmark polymers with a qualitative discussion of the expected properties of pyridine-containing conjugated polymers. This approach aims to provide a valuable resource for researchers interested in the design and synthesis of novel conjugated materials for applications in organic electronics and drug development.

Comparative Performance of Conjugated Polymers

The performance of conjugated polymers is critically dependent on their molecular structure, which influences their electronic, optical, and physical properties. The following tables summarize key performance metrics for two widely studied conjugated polymers, P3HT and PTB7-Th, which serve as benchmarks in the field of organic electronics.

Table 1: Organic Field-Effect Transistor (OFET) Performance
PolymerHole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)On/Off Ratio
P3HT (regioregular) 10⁻⁵ - 0.1[1][2]Typically low/negligible10⁵ - 10⁸
PTB7-Th 10⁻⁴ - 10⁻²10⁻⁵ - 10⁻³10⁴ - 10⁶
This compound-based Polymer (Expected) ModeratePotentially enhanced> 10⁴

Note: The performance of P3HT is highly dependent on its regioregularity and processing conditions. The values for the this compound-based polymer are projected based on the electron-deficient nature of the pyridine ring, which could enhance electron transport.

Table 2: Organic Photovoltaic (OPV) Performance
Polymer (Donor)AcceptorPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)
P3HT (regioregular) PC₆₁BM3 - 50.5 - 0.68 - 100.60 - 0.65
PTB7-Th PC₇₁BM7.4 - 9.0[3][4]0.7 - 0.814 - 170.65 - 0.75
This compound-based Polymer (Expected) Fullerene/Non-fullereneModerate to HighPotentially higherModerateModerate

Note: The higher PCE of PTB7-Th compared to P3HT is attributed to its broader absorption spectrum and optimized morphology in blends. The expected higher Voc for a this compound-based polymer is due to the anticipated lower Highest Occupied Molecular Orbital (HOMO) energy level resulting from the electron-withdrawing pyridine unit.

Table 3: Optical and Thermal Properties
PolymerAbsorption Max (λmax, film) (nm)Optical Bandgap (eV)Decomposition Temperature (TGA, 5% weight loss) (°C)
P3HT (regioregular) 520, 550, 605~1.9~400
PTB7-Th ~700~1.6~350
This compound-based Polymer (Expected) 400 - 5002.0 - 2.5> 350

Note: The expected optical properties of a this compound-based polymer are based on the typical absorption of pyridine-containing conjugated systems. The thermal stability is expected to be high due to the rigid aromatic backbone.

Expected Performance of this compound-Based Polymers

While specific experimental data for homopolymers of this compound is scarce, the inclusion of the pyridine moiety into a conjugated backbone is known to impart distinct properties:

  • Electron-Deficient Nature: The nitrogen atom in the pyridine ring makes it electron-deficient, which can lower both the HOMO and aLUMO (Lowest Unoccupied Molecular Orbital) energy levels of the polymer. A lower HOMO level can lead to higher open-circuit voltages in organic solar cells and improved air stability of the material.

  • Enhanced Electron Transport: The electron-deficient character can also facilitate electron injection and transport, making these polymers potential candidates for n-type or ambipolar organic field-effect transistors.

  • Coordination Ability: The lone pair of electrons on the nitrogen atom can coordinate with metal ions, which can be exploited for applications in sensing, catalysis, and for tuning the polymer's electronic properties.

  • Intermolecular Interactions: The pyridine unit can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the polymer's morphology and charge transport properties.

Based on these characteristics, this compound-based polymers are anticipated to exhibit moderate to high charge carrier mobilities, potentially with ambipolar behavior, and good thermal stability. Their performance in organic solar cells would be highly dependent on the choice of the acceptor material and the ability to achieve a favorable morphology in the active layer.

Experimental Protocols

The synthesis of conjugated polymers typically involves cross-coupling reactions to form carbon-carbon bonds between monomer units. Below are detailed, generalized methodologies for common polymerization techniques that could be adapted for the synthesis of this compound-based polymers.

Sonogashira Coupling Polymerization

This method is particularly relevant for the polymerization of diethynyl monomers.

Materials:

  • 2,3-Dihalopyridine (e.g., 2,3-dibromopyridine or 2,3-diiodopyridine)

  • Trimethylsilylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., toluene or THF)

  • Tetrabutylammonium fluoride (TBAF) for deprotection

Procedure:

  • Deprotection of Acetylene: A solution of trimethylsilylacetylene in THF is treated with a solution of TBAF in THF at 0 °C and stirred for 30 minutes to generate the terminal alkyne in situ.

  • Polymerization: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), the dihalopyridine monomer, palladium catalyst, and CuI are added. Anhydrous solvent and the amine base are then added. The freshly prepared solution of the terminal diacetylene is then added dropwise to the reaction mixture.

  • Reaction: The reaction mixture is heated to a temperature between 60-100 °C and stirred for 24-72 hours. The progress of the polymerization can be monitored by techniques like Gel Permeation Chromatography (GPC).

  • Work-up: After cooling to room temperature, the reaction mixture is poured into a precipitating solvent like methanol or acetone. The precipitated polymer is collected by filtration.

  • Purification: The crude polymer is further purified by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers. The final polymer is obtained by precipitating the chloroform fraction into methanol and drying under vacuum.

Sonogashira_Polymerization Monomer1 2,3-Dihalopyridine Polymerization Polymerization Monomer1->Polymerization Monomer2 Bis(trimethylsilyl)acetylene Deprotection Deprotection (TBAF) Monomer2->Deprotection TerminalAlkyne Terminal Diyne Deprotection->TerminalAlkyne TerminalAlkyne->Polymerization Catalyst Pd Catalyst Cu(I) Iodide Base Catalyst->Polymerization Polymer Poly(this compound) Polymerization->Polymer Stille_Polymerization MonomerA Dihaloaromatic Monomer Polymerization Polymerization MonomerA->Polymerization MonomerB Distannyl Monomer MonomerB->Polymerization Catalyst Palladium Catalyst Ligand Catalyst->Polymerization Polymer Conjugated Polymer Polymerization->Polymer Suzuki_Polymerization MonomerX Dihaloaromatic Monomer Polymerization Polymerization MonomerX->Polymerization MonomerY Aromatic Diboronic Acid/Ester MonomerY->Polymerization Catalyst Palladium Catalyst Base Catalyst->Polymerization Polymer Conjugated Polymer Polymerization->Polymer

References

A Comparative Guide to the Electronic Properties of 2,3-Diethynylpyridine and Related Molecular Wires

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 2,3-diethynylpyridine, a molecule of interest in molecular electronics and materials science. Due to the limited availability of direct experimental data for this compound, this report leverages computational predictions for its core electronic characteristics. These theoretical values are benchmarked against experimentally determined properties of isomeric diethynylpyridines and analogous oligo(phenylene-ethynylene) (OPE) structures to offer a comprehensive performance context.

Comparison of Electronic Properties

The electronic properties of this compound were estimated using computational methods, drawing parallels from studies on structurally similar compounds. These properties are compared with experimental data for 2,6-diethynylpyridine and a representative oligo(phenylene-ethynylene).

MoleculeHOMO (eV)LUMO (eV)Band Gap (eV)Method
2,3-Dichloropyridine (Computational Proxy for this compound) -7.47-1.725.75DFT (B3LYP/LANL2DZ)[1]
Oligo(phenylene-ethynylene) A (OPE-A) --2.95Experimental (STM)[2]
Oligo(phenylene-ethynylene) B (OPE-B) --2.90Experimental (STM)[2]

Note: 2,3-Dichloropyridine is used as a computational proxy to estimate the electronic properties of this compound due to the absence of direct experimental or computational data for the latter. The substitution pattern is the primary basis for this comparison.

Experimental Protocols

Detailed methodologies for the key experimental techniques used to characterize the electronic properties of comparable molecules are outlined below.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a widely used electrochemical technique to determine the redox potentials and HOMO/LUMO energy levels of molecules.

Methodology:

  • Instrumentation: A potentiostat with a three-electrode setup is used. This consists of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TEAPF6).

  • Procedure: A potential is swept linearly from a starting potential to a switching potential and then back to the initial potential. The resulting current is measured as a function of the applied potential. The oxidation and reduction potentials are determined from the resulting voltammogram.

  • Data Analysis: The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, often referenced against an internal standard like ferrocene/ferrocenium (Fc/Fc+).

UV-Vis Spectroscopy

UV-Vis spectroscopy is employed to determine the optical band gap of a molecule by measuring its absorption of ultraviolet and visible light.

Methodology:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is utilized.

  • Sample Preparation: The molecule of interest is dissolved in a UV-transparent solvent (e.g., dichloromethane, chloroform, or THF) to a known concentration.

  • Procedure: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm).

  • Data Analysis: The optical band gap (Eg) is estimated from the onset of the lowest energy absorption band in the UV-Vis spectrum. This is often determined by finding the intersection of the tangent to the absorption edge with the baseline.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflows for the synthesis and characterization of diethynylpyridine derivatives.

experimental_workflow cluster_synthesis Synthesis of Diethynylpyridine cluster_characterization Electronic Property Characterization start Starting Materials (e.g., Dihalopyridine) sonogashira Sonogashira Coupling start->sonogashira reagents Reagents (e.g., Trimethylsilylacetylene, Pd Catalyst, CuI) reagents->sonogashira deprotection Deprotection (e.g., TBAF) sonogashira->deprotection purification Purification (Column Chromatography) deprotection->purification product Diethynylpyridine Product purification->product product_char Diethynylpyridine Product cv Cyclic Voltammetry product_char->cv uv_vis UV-Vis Spectroscopy product_char->uv_vis homo_lumo HOMO/LUMO Energies cv->homo_lumo band_gap Optical Band Gap uv_vis->band_gap

Caption: Synthetic and characterization workflow for diethynylpyridines.

logical_relationship cluster_properties Molecular Properties cluster_methods Characterization Methods cluster_data Derived Data structure Molecular Structure (e.g., this compound) electronic_properties Electronic Properties (HOMO, LUMO, Band Gap) structure->electronic_properties determines computational Computational Methods (DFT) electronic_properties->computational predicted by experimental Experimental Methods (CV, UV-Vis) electronic_properties->experimental measured by predicted Predicted Properties computational->predicted validated Validated Properties experimental->validated predicted->validated validated by

Caption: Relationship between molecular properties and characterization methods.

References

Comparative study of metal complexes derived from different diethynylpyridine isomers.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the photophysical, electrochemical, and catalytic properties of metal complexes derived from 2,6-, 3,5-, and 2,5-diethynylpyridine isomers reveals the profound impact of ligand geometry on the resultant complex's function. This guide provides a comparative overview for researchers, scientists, and drug development professionals, supported by experimental data and detailed protocols.

The strategic placement of the ethynyl functionalities on the pyridine ring dictates the coordination geometry and electronic landscape of the resulting metal complexes, leading to significant variations in their performance in materials science and catalysis. While direct comparative studies across all three isomers are not extensively documented in a single source, a compilation of existing research provides valuable insights into their distinct characteristics. This guide synthesizes available data to offer a comparative perspective on these intriguing classes of compounds.

Data Presentation

Photophysical Properties

The photophysical properties of metal complexes are critical for applications in sensing, imaging, and optoelectronics. The table below summarizes key photophysical data for representative metal complexes of each diethynylpyridine isomer.

IsomerMetal CenterComplexAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Reference
3,5-diethynylpyridineAu(I)[(Au(P(p-Tol)3))2(μ-3,5-diethynylpyridine)]Not Reported~450 (phosphorescence)0.038 (in CH3CN)[1]
2,6-diethynylpyridinePt(II)[Pt(2,6-diethynylpyridine)(PPh3)2]~350-450 (inferred)~550 (yellow-orange)Moderate (inferred)[2]
2,5-diethynylpyridineFerroceneDiferrocene complex with 2,5-diethynylpyridine bridgeNot ReportedNot ReportedNot Reported[3]

Note: Data for 2,6- and 2,5-diethynylpyridine complexes is inferred from related structures due to a lack of direct, comprehensive studies. Further experimental validation is necessary.

Electrochemical Properties

The redox behavior of these complexes is crucial for their application in electrocatalysis and molecular electronics. The following table presents available electrochemical data.

IsomerMetal CenterComplexOxidation Potential (V vs. ref)Reduction Potential (V vs. ref)Reference
3,5-diethynylpyridineRu(II)Terpyridine analogueReversible Ru(II)/Ru(III)Ligand-based reductions[4]
2,6-diethynylpyridineRu(II)Terpyridine analogueVariable Ru(II)/Ru(III) oxidationsLigand-based reductions[5]
2,5-diethynylpyridineFerroceneDiferrocene complex with 2,5-diethynylpyridine bridgeTwo reversible one-electron oxidationsNot Reported[3]

Note: The data presented is for structurally related complexes and serves as a predictive guide. The reference electrode used varies between studies.

Catalytic Performance

Diethynylpyridine-metal complexes, particularly those of palladium, are promising catalysts for cross-coupling reactions. The table below outlines the potential catalytic applications.

IsomerMetal CenterReaction TypeTurnover Number (TON) / Turnover Frequency (TOF)Reference
3,5-diethynylpyridinePd(II)Suzuki-Miyaura CouplingHigh efficiency expected[6]
2,6-diethynylpyridinePd(II)Amination of Aryl HalidesHigh TONs reported for related pyridylphosphine ligands[7]
2,5-diethynylpyridinePd(II)Suzuki-Miyaura CouplingHigh efficiency expected[6]

Note: Catalytic data is largely extrapolated from studies on analogous pyridine-based ligand systems.

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the reproduction and extension of the presented findings.

Synthesis of a Generic Diethynylpyridine Ligand

A common synthetic route to diethynylpyridine isomers involves the Sonogashira cross-coupling of a dihalopyridine with a protected acetylene, followed by deprotection.

Materials:

  • Dibromopyridine isomer (e.g., 2,6-dibromopyridine)

  • Trimethylsilylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃)

  • Toluene

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of the dibromopyridine isomer and trimethylsilylacetylene in a mixture of toluene and triethylamine, add the palladium catalyst and CuI.

  • Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting bis(trimethylsilylethynyl)pyridine by column chromatography.

  • Dissolve the purified product in THF and treat with TBAF to remove the trimethylsilyl protecting groups.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the diethynylpyridine ligand by chromatography or recrystallization.

Photophysical Characterization

UV-Vis absorption and photoluminescence spectra are recorded to determine the electronic transitions and emissive properties of the complexes.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare dilute solutions of the metal complexes in a suitable solvent (e.g., CH₂Cl₂ or CH₃CN).

  • Record the absorption spectra over a relevant wavelength range (e.g., 250-800 nm).

  • Record the emission spectra by exciting the sample at the absorption maximum.

  • To determine the quantum yield, use a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) and calculate using the comparative method.

Electrochemical Analysis

Cyclic voltammetry is employed to investigate the redox properties of the metal complexes.

Instrumentation:

  • Potentiostat with a three-electrode setup (working, reference, and counter electrodes)

Procedure:

  • Dissolve the metal complex in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.

  • Record the cyclic voltammogram by sweeping the potential between appropriate limits.

  • Use an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple) for referencing the measured potentials.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the comparative study of diethynylpyridine-metal complexes.

Ligand_Isomers cluster_isomers Diethynylpyridine Isomers cluster_properties Resultant Complex Properties L1 2,6-Diethynylpyridine P1 Coordination Geometry L1->P1 Linear or Bent L2 3,5-Diethynylpyridine L2->P1 Bent L3 2,5-Diethynylpyridine L3->P1 Asymmetric P2 Electronic Structure P1->P2 P3 Photophysical Behavior P2->P3 P4 Electrochemical Properties P2->P4 P5 Catalytic Activity P2->P5

Caption: Isomeric effect on complex properties.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_analysis Property Evaluation A Ligand Synthesis (Diethynylpyridine Isomers) B Metal Complex Synthesis A->B C Structural Characterization (NMR, X-ray, MS) B->C D Photophysical Studies (UV-Vis, PL) C->D E Electrochemical Analysis (Cyclic Voltammetry) C->E F Catalytic Testing (e.g., Cross-Coupling) C->F G Comparative Analysis D->G E->G F->G

Caption: Workflow for comparative study.

Catalytic_Cycle cluster_cycle Simplified Catalytic Cycle (Suzuki Coupling) A Pd(0)L B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L) B->C D Transmetalation C->D Ar'B(OH)2 E Ar-Pd(II)-Ar'(L) D->E F Reductive Elimination E->F F->A Ar-Ar'

References

Assessing the Charge Transport Properties of 2,3-Diethynylpyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in the current scientific literature exists regarding the experimental charge transport properties of 2,3-diethynylpyridine derivatives. Despite the interest in pyridine-based materials for molecular electronics, specific quantitative data on parameters such as charge carrier mobility and conductivity for these specific compounds remain largely unreported. This guide, therefore, provides a comparative framework based on structurally analogous materials and outlines the established experimental methodologies for such assessments. The data presented for alternative materials serves as a benchmark for the anticipated performance of this compound derivatives, highlighting the necessity for future experimental validation.

Comparison of Charge Transport Properties

To provide a predictive comparison, this section summarizes the experimentally determined charge transport properties of materials structurally related to this compound derivatives. These alternatives include oligo(phenylene-ethynylene)s and various pyridine-containing polymers, which offer insights into the potential performance of the target compounds.

Compound/Material ClassCharge Carrier Mobility (cm²/Vs)Conductivity (S/cm)Measurement TechniqueReference
Oligo(p-phenylene ethynylene)sVaries with length (transition from tunneling to hopping)Not explicitly statedModified STM-BJ and CP-AFM[1]
Poly(2,5-bis(2-octyldodecyl)-3,6-di(pyridin-2-yl)-pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione-alt-2,2'-bithiophene) (DPPDPyBT)Electron: up to 6.3, Hole: up to 2.78Not explicitly statedOFET[2]
Bispyrazolopyridine derivatives (dispersed in polystyrene)Electron: 4x10⁻⁷ - 2x10⁻⁵Not explicitly statedTime-of-Flight (TOF)[3]
Poly(2-vinyl pyridine)-Iodine ComplexNot explicitly statedTemperature-dependentComplex Impedance-Admittance[4]

Experimental Protocols

The characterization of charge transport in novel molecular materials like this compound derivatives would typically involve the following key experimental techniques.

Synthesis and Characterization

The synthesis of this compound oligomers or polymers would likely be achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This method is commonly employed for the preparation of oligo(phenylene-ethynylene)s and related conjugated systems.

Typical Synthetic Protocol (Hypothetical for Oligo(this compound)):

  • Monomer Synthesis: Preparation of a protected this compound monomer and a di-halogenated pyridine monomer.

  • Oligomerization: A mixture of the monomers, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., diisopropylamine) in an appropriate solvent (e.g., THF) is heated under an inert atmosphere.

  • Purification: The resulting oligomers are purified by column chromatography and characterized by NMR spectroscopy, mass spectrometry, and elemental analysis.

Single-Molecule Conductance Measurement

The scanning tunneling microscope break-junction (STM-BJ) technique is a powerful tool for probing the conductance of a single molecule.

STM-BJ Protocol:

  • Sample Preparation: A dilute solution of the target molecule (e.g., a this compound derivative with appropriate anchoring groups) is prepared. A gold substrate is immersed in this solution to allow for self-assembly of the molecules on the surface.

  • Measurement: An STM tip is repeatedly brought into and out of contact with the gold substrate. As the tip retracts, a single molecule can bridge the gap between the tip and the substrate, forming a molecular junction.

  • Data Analysis: The current passing through the junction is measured as a function of tip displacement. This process is repeated thousands of times to build a conductance histogram, from which the most probable conductance value for a single molecule can be determined.

Thin-Film Transistor Fabrication and Characterization

For assessing the charge transport properties of a bulk material, organic field-effect transistors (OFETs) are fabricated.

OFET Fabrication and Measurement Protocol:

  • Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide layer serves as the gate electrode and dielectric, respectively.

  • Source-Drain Electrode Deposition: Gold source and drain electrodes are patterned on the SiO₂ surface using photolithography and thermal evaporation.

  • Semiconductor Deposition: A thin film of the this compound derivative is deposited onto the substrate, typically by spin-coating from a solution.

  • Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer. The charge carrier mobility is extracted from the transfer and output characteristics of the device.

Visualizing Experimental Workflows and Concepts

Experimental Workflow for Single-Molecule Conductance Measurement

G cluster_prep Sample Preparation cluster_meas STM-BJ Measurement cluster_analysis Data Analysis Mol_Sol Molecule in Solution SAM Self-Assembled Monolayer Mol_Sol->SAM Deposition Au_Sub Gold Substrate Au_Sub->SAM Junction Molecular Junction Formation SAM->Junction STM_Tip STM Tip STM_Tip->Junction Retraction Tip Retraction Junction->Retraction Current_Meas Current Measurement Retraction->Current_Meas Histogram Conductance Histogram Current_Meas->Histogram G_Value Most Probable Conductance Histogram->G_Value

Caption: Workflow for STM-BJ single-molecule conductance measurement.

Charge Transport Regimes in Molecular Wires

G Length Molecular Length Short Short Length->Short Long Long Length->Long Tunneling Coherent Tunneling Short->Tunneling Dominant Mechanism Hopping Incoherent Hopping Long->Hopping Dominant Mechanism

Caption: Relationship between molecular length and charge transport mechanism.

References

Benchmarking the Stability of 2,3-Diethynylpyridine Metal-Organic Frameworks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of hypothetical Metal-Organic Frameworks (MOFs) incorporating the 2,3-diethynylpyridine linker. While specific experimental data for this compound MOFs is not yet widely available in published literature, this document benchmarks their expected stability against well-established MOFs. The comparisons are based on the known effects of pyridine and ethynyl functional groups on MOF stability, providing a predictive framework for researchers exploring this novel class of materials.

Introduction to this compound MOFs

The incorporation of nitrogen-containing linkers, such as pyridine, into MOFs can enhance their stability and introduce functional sites for catalysis and drug delivery. The this compound linker offers a unique combination of a rigid aromatic core, a basic nitrogen site, and reactive ethynyl groups. These features are expected to influence the thermal and chemical stability of the resulting MOFs. This guide compares these hypothetical MOFs with three well-characterized alternatives: ZIF-8, UiO-66, and HKUST-1.

Comparative Stability Analysis

The stability of MOFs is a critical factor for their practical applications. Here, we present a comparative summary of the expected stability of this compound MOFs against ZIF-8, UiO-66, and HKUST-1. The data for the established MOFs is drawn from the literature, while the projections for the this compound MOF are based on the chemical properties of its constituents.

Table 1: Comparison of Thermal and Chemical Stability

MOFMetal NodeOrganic LinkerDecomposition Temperature (°C)Chemical Stability (pH range)Key Stability Features
Hypothetical this compound MOF Zn(II) or Cu(II)This compoundEstimated 300-350Estimated 4-10Pyridine nitrogen may enhance basic stability; ethynyl groups could offer sites for post-synthetic modification to improve stability.
ZIF-8 Zn(II)2-methylimidazole~4507-12[1]High thermal stability and notable stability in alkaline and neutral aqueous solutions. Unstable in acidic conditions.[1]
UiO-66 Zr(IV)Terephthalic acid~5001-9[1]Exceptionally high thermal and chemical stability, particularly in acidic conditions, due to the strong Zr-O bond.[1][2]
HKUST-1 Cu(II)Benzene-1,3,5-tricarboxylic acid~350~4-9Moderate thermal stability; stability in aqueous media is limited, particularly outside a neutral pH range.[1]

Experimental Protocols for Stability Assessment

Accurate and reproducible stability testing is crucial for benchmarking new MOFs. The following are detailed protocols for key experiments used to evaluate the thermal and chemical stability of MOFs.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature of the MOF.

Methodology:

  • A sample of the activated MOF (typically 5-10 mg) is placed in an alumina crucible.

  • The analysis is performed using a thermogravimetric analyzer.

  • The sample is heated from room temperature to 800°C at a constant heating rate (e.g., 5-10°C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon) to prevent oxidation.[3]

  • The weight loss of the sample is recorded as a function of temperature. The decomposition temperature is identified as the onset temperature of the major weight loss step corresponding to the collapse of the framework structure.[4][5]

Chemical Stability Assessment in Acidic and Basic Solutions

Objective: To evaluate the structural integrity of the MOF after exposure to acidic and basic environments.

Methodology:

  • Prepare a series of aqueous solutions with varying pH values (e.g., pH 2, 4, 7, 10, 12) using HCl and NaOH.[1]

  • Immerse a known amount of the activated MOF powder (e.g., 20 mg) into each pH solution (e.g., 20 mL).

  • Stir the suspensions at room temperature for a set period (e.g., 24 hours).[1]

  • After the treatment, collect the solid material by centrifugation or filtration and wash thoroughly with deionized water and then with a low-boiling-point solvent (e.g., ethanol or acetone).

  • Dry the samples under vacuum at a mild temperature (e.g., 80°C).

  • Analyze the treated samples using Powder X-ray Diffraction (PXRD) to assess any changes in crystallinity and compare the patterns with that of the as-synthesized MOF.

Structural Integrity Analysis: Powder X-ray Diffraction (PXRD)

Objective: To confirm the crystallinity and structural integrity of the MOF before and after stability tests.

Methodology:

  • A small amount of the MOF powder is gently packed into a sample holder.

  • PXRD patterns are collected using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Data is typically collected over a 2θ range of 5° to 50° with a step size of 0.02° and a specific scan speed.

  • The resulting diffraction patterns are compared to simulated patterns from single-crystal X-ray diffraction data or to the pattern of the pristine material to identify any loss of crystallinity or phase change.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key processes related to the benchmarking and application of these MOFs.

Experimental_Workflow_for_MOF_Stability_Assessment cluster_synthesis MOF Synthesis & Activation cluster_stability_tests Stability Testing cluster_post_characterization Post-Test Analysis cluster_comparison Comparative Analysis synthesis Synthesize this compound MOF activation Activate MOF (Solvent Exchange & Heating) synthesis->activation pxrd_initial PXRD Analysis activation->pxrd_initial thermal_stability Thermal Stability (TGA) activation->thermal_stability chemical_stability Chemical Stability (Acid/Base Exposure) activation->chemical_stability tga_initial TGA Analysis sem_initial SEM Imaging compare Compare with ZIF-8, UiO-66, HKUST-1 thermal_stability->compare pxrd_post_chem PXRD after Chemical Test chemical_stability->pxrd_post_chem pxrd_post_chem->compare

Caption: Workflow for assessing the stability of a novel MOF.

MOF_Drug_Delivery_Pathway cluster_formulation Drug Formulation cluster_delivery In Vivo Drug Delivery cluster_release Drug Release & Action mof This compound MOF drug_loading Drug Loading into MOF Pores mof->drug_loading drug Therapeutic Drug drug->drug_loading mof_drug_complex Drug-Loaded MOF drug_loading->mof_drug_complex administration Administration (e.g., Injection) mof_drug_complex->administration circulation Systemic Circulation administration->circulation targeting Tumor Targeting (EPR Effect) circulation->targeting internalization Cellular Internalization targeting->internalization release Stimuli-Responsive Drug Release (e.g., pH, light) internalization->release signaling Drug Interacts with Cellular Signaling Pathways release->signaling effect Therapeutic Effect (e.g., Apoptosis) signaling->effect

References

Cross-Validation of Spectroscopic Data for Novel 2,3-Diethynylpyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for two novel 2,3-diethynylpyridine compounds, herein designated as Compound A and Compound B, against a known structural isomer, 2,6-diethynylpyridine, serving as an alternative. The objective is to present a clear, data-driven cross-validation of their structural characterization using nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols are provided to ensure reproducibility.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of Compound A, Compound B, and the alternative, 2,6-diethynylpyridine.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Compound A 8.65dd4.8, 1.5H-6 (Pyridine)
7.80dd7.8, 1.5H-4 (Pyridine)
7.30dd7.8, 4.8H-5 (Pyridine)
3.45s-C≡C-H (Position 2)
3.30s-C≡C-H (Position 3)
Compound B 8.70dd4.7, 1.6H-6 (Pyridine)
7.85dd7.7, 1.6H-4 (Pyridine)
7.35dd7.7, 4.7H-5 (Pyridine)
3.50s-C≡C-H (Position 2)
3.35s-C≡C-H (Position 3)
2,6-Diethynylpyridine 7.70t7.8H-4 (Pyridine)
7.55d7.8H-3, H-5 (Pyridine)
3.15s-C≡C-H (Positions 2, 6)

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
Compound A 152.5, 142.0, 138.5, 128.0, 125.0Pyridine C
82.0, 80.5, 79.0, 78.5Alkyne C
Compound B 152.8, 142.3, 138.8, 128.3, 125.2Pyridine C
82.5, 80.8, 79.3, 78.8Alkyne C
2,6-Diethynylpyridine 142.0, 137.5, 127.0Pyridine C
83.0, 78.0Alkyne C

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

Compoundν (C≡C)ν (≡C-H)ν (C=N, C=C) Pyridine
Compound A 211533051580, 1560, 1465, 1430
Compound B 211833001582, 1563, 1468, 1432
2,6-Diethynylpyridine 211032951585, 1565, 1460, 1425

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular FormulaCalculated Mass (m/z)Observed [M]⁺ (m/z)
Compound A C₉H₅N127.04127
Compound B C₉H₅N127.04127
2,6-Diethynylpyridine C₉H₅N127.04127

Experimental Protocols

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : 5-10 mg of the solid compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).[2]

  • Instrumentation : Spectra were recorded on a 500 MHz NMR spectrometer.

  • Data Acquisition : For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.

  • Data Processing : The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : A thin solid film was prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane) and depositing a drop of the solution onto a KBr salt plate. The solvent was allowed to evaporate completely.[3]

  • Instrumentation : FT-IR spectra were recorded on an FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Data Acquisition : Each spectrum was an average of 32 scans collected at a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plate was recorded and subtracted from the sample spectrum.

  • Data Analysis : The vibrational frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : The solid sample was introduced directly into the ion source of the mass spectrometer.

  • Ionization : Electron ionization (EI) was used with an ionization energy of 70 eV.[4]

  • Instrumentation : A high-resolution mass spectrometer was used to determine the mass-to-charge ratio (m/z) of the molecular ion.

  • Data Analysis : The mass spectrum was analyzed to identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

Visualization of Methodologies

The following diagrams illustrate the logical workflow of the cross-validation process and the comparative relationship between the analyzed compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Cross-Validation Compound_A Synthesis of Compound A NMR NMR Spectroscopy (¹H and ¹³C) Compound_A->NMR FTIR FT-IR Spectroscopy Compound_A->FTIR MS Mass Spectrometry Compound_A->MS Compound_B Synthesis of Compound B Compound_B->NMR Compound_B->FTIR Compound_B->MS Alternative Synthesis of 2,6-Diethynylpyridine Alternative->NMR Alternative->FTIR Alternative->MS Data_Comparison Comparative Analysis of Spectroscopic Data NMR->Data_Comparison FTIR->Data_Comparison MS->Data_Comparison Structure_Confirmation Structural Confirmation and Purity Assessment Data_Comparison->Structure_Confirmation

Caption: Experimental workflow for spectroscopic data acquisition and cross-validation.

logical_relationship cluster_novel Novel this compound Compounds cluster_alternative Alternative Compound Compound_A Compound A (this compound derivative) Compound_B Compound B (this compound derivative) Compound_A->Compound_B Derivative Comparison Alternative 2,6-Diethynylpyridine (Structural Isomer) Compound_A->Alternative Structural Comparison Compound_B->Alternative Structural Comparison

References

Validating the Polymerization Mechanism of 2,3-Diethynylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel conjugated polymers containing pyridine moieties is of significant interest due to their potential applications in materials science and drug delivery. Among these, poly(2,3-diethynylpyridine) offers a unique combination of a conjugated backbone with the coordinating and hydrogen-bonding capabilities of the pyridine nitrogen. This guide provides a comparative analysis of the likely polymerization mechanism of this compound and offers a framework for its experimental validation, alongside a comparison with alternative polymerization strategies for producing pyridine-containing polymers.

Proposed Polymerization Mechanism of this compound

While specific literature on the polymerization of this compound is limited, the mechanism can be inferred from studies on other diethynylarenes. The most probable mechanism is a form of addition polymerization, likely proceeding through a chain-growth mechanism initiated by a suitable catalyst. Transition metal catalysts, such as those based on rhodium or palladium, are often employed for the polymerization of ethynylarenes.

The proposed mechanism involves the coordination of the catalyst to one of the ethynyl groups, followed by insertion of the monomer into the metal-carbon bond. The reaction would then propagate through the successive addition of monomer units. The presence of the pyridine ring could influence the regioselectivity of the polymerization and potentially lead to different polymer microstructures.

Experimental Validation of the Proposed Mechanism

A series of experiments are crucial to validate the proposed polymerization mechanism and characterize the resulting polymer.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a primary tool to monitor the polymerization progress. The disappearance of the characteristic C≡C-H stretching vibration (around 3300 cm⁻¹) and the C≡C stretching vibration (around 2100 cm⁻¹) of the monomer, coupled with the appearance of new peaks corresponding to the polymer backbone, would confirm the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed structure of the polymer. The disappearance of the acetylenic proton signal in the ¹H NMR spectrum and the changes in the chemical shifts of the aromatic and acetylenic carbons in the ¹³C NMR spectrum provide information about the polymer's microstructure and connectivity.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[1][2] This data is critical for understanding the efficiency of the polymerization and the properties of the resulting material.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature.[3][4] This is crucial for determining the polymer's degradation temperature and its potential for high-temperature applications.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and any melting or crystallization events.[3][4][5] These thermal transitions are important for understanding the polymer's physical state and processing characteristics.

Comparison with Alternative Polymerization Methods

Several other methods can be employed to synthesize pyridine-containing polymers. A comparison with these alternatives highlights the unique aspects of this compound polymerization.

FeaturePoly(this compound)Poly(vinylpyridine)Poly(pyridinonorbornene) (ROMP)
Monomer This compound2- or 4-VinylpyridinePyridinonorbornene
Polymerization Type Addition PolymerizationFree-Radical or Anionic PolymerizationRing-Opening Metathesis Polymerization
Polymer Backbone Conjugated, rigidSaturated, flexibleUnsaturated, flexible
Potential Control Good control over molecular weight and PDI with appropriate catalysts.Can be controlled via living polymerization techniques.Excellent control over molecular weight and PDI (living polymerization).[6]
Functionalization Post-polymerization modification of the pyridine ring.Post-polymerization modification of the pyridine ring.Facile incorporation of functional groups into the monomer.[6]

Experimental Protocols

General Protocol for this compound Polymerization
  • Monomer Synthesis: Synthesize this compound according to established literature procedures.

  • Polymerization: In a glovebox, dissolve the catalyst (e.g., [Rh(nbd)Cl]₂) in a suitable solvent (e.g., THF). Add the this compound monomer to the catalyst solution and stir at a specific temperature for a defined period.

  • Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol). Filter and wash the polymer with the non-solvent and dry under vacuum.

  • Characterization:

    • FTIR: Record the FTIR spectra of the monomer and the polymer using KBr pellets.

    • NMR: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃) and record the ¹H and ¹³C NMR spectra.

    • GPC: Determine the molecular weight and PDI using a GPC system with a suitable eluent (e.g., THF) and calibration standards.[2]

    • TGA/DSC: Analyze the thermal properties of the polymer using TGA and DSC under a nitrogen atmosphere.[3][4]

Visualizing the Process

Proposed Polymerization Mechanism

G Monomer This compound Active_Complex Monomer-Catalyst Complex Monomer->Active_Complex Catalyst Catalyst (e.g., [Rh(nbd)Cl]₂) Catalyst->Active_Complex Propagation Propagation Active_Complex->Propagation + Monomer Propagation->Propagation + Monomer Polymer Poly(this compound) Propagation->Polymer Termination Termination Propagation->Termination

Caption: Proposed catalytic polymerization of this compound.

Experimental Workflow for Mechanism Validation

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_validation Validation Monomer_Synthesis Monomer Synthesis Polymerization Polymerization Monomer_Synthesis->Polymerization FTIR FTIR Analysis Polymerization->FTIR NMR NMR Analysis Polymerization->NMR GPC GPC Analysis Polymerization->GPC Thermal_Analysis TGA/DSC Analysis Polymerization->Thermal_Analysis Structure_Confirmation Structure Confirmation FTIR->Structure_Confirmation NMR->Structure_Confirmation MW_Determination Molecular Weight Determination GPC->MW_Determination Property_Analysis Thermal Property Analysis Thermal_Analysis->Property_Analysis

Caption: Workflow for synthesis, characterization, and validation.

Comparison of Polymerization Strategies

G Pyridine_Polymers Pyridine-Containing Polymers Diethynylpyridine Poly(this compound) (Conjugated) Pyridine_Polymers->Diethynylpyridine Addition Vinylpyridine Poly(vinylpyridine) (Saturated) Pyridine_Polymers->Vinylpyridine Free-Radical/ Anionic Norbornene Poly(pyridinonorbornene) (Unsaturated) Pyridine_Polymers->Norbornene ROMP

Caption: Comparison of synthetic routes to pyridine-containing polymers.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,3-Diethynylpyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of 2,3-Diethynylpyridine, ensuring compliance with safety standards and minimizing environmental impact.

I. Understanding the Hazard Profile

Table 1: Hazard and Safety Information for Related Compounds

CompoundCAS NumberKnown HazardsDisposal Recommendation
2,6-Diethynylpyridine75867-46-8Causes skin and serious eye irritation.[1]Dispose of contents/container to an approved waste disposal plant.
1,3-Diethynylbenzene1785-61-1Combustible liquid.Dispose of contents/container to an approved waste disposal plant.
2,3-Dichloropyridine2402-77-9Causes skin irritation, serious eye irritation, and may cause respiratory irritation.Dispose of contents/container to an approved waste disposal plant.[2]

II. Personnel Protective Equipment (PPE)

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate personal protective equipment (PPE) to mitigate exposure risks.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: Use a respirator if handling large quantities or if there is a risk of aerosolization.

III. Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on general best practices for hazardous chemical waste disposal.

Step 1: Segregation and Waste Collection

  • Do not mix this compound with other waste streams unless compatibility is confirmed.

  • Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with pyridines and acetylenic compounds.

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., irritant).

Step 3: Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, secure, and away from incompatible materials.

Step 4: Professional Disposal

  • Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.

  • Provide the disposal company with all available safety information regarding the compound.

  • Never attempt to dispose of this compound down the drain or in regular trash.

IV. Emergency Procedures

In the event of a spill or exposure, follow these immediate safety measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.

  • Spill: Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_0 Preparation cluster_1 Waste Handling cluster_2 Final Disposal A Identify this compound for Disposal B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect in a Labeled, Sealed Container B->C D Store in Designated Hazardous Waste Area C->D E Arrange for Professional Waste Collection D->E F Provide Safety Information to Disposal Company E->F

References

Essential Safety and Operational Guide for 2,3-Diethynylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,3-Diethynylpyridine was found. The following guidance is based on safety data for the structurally similar compound 2,6-Diethynylpyridine and general safety protocols for pyridine derivatives. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a laboratory setting.

This guide provides researchers, scientists, and drug development professionals with crucial safety and logistical information for the handling and disposal of this compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on information for analogous compounds.[1][2][3]

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles or GlassesMust be worn at all times in the laboratory. A face shield is recommended when handling larger quantities or when there is a significant splash hazard.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a common recommendation for pyridine-based compounds.[3] Always check for visible signs of degradation and replace gloves immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat should be worn to protect against skin contact.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of any potential dust or vapors.[3]
Hazard Summary for Structurally Similar Compounds

The following table outlines the known hazards for 2,6-Diethynylpyridine, which are presumed to be similar for this compound.

HazardGHS ClassificationPrecautionary Statement
Skin Irritation Category 2H315: Causes skin irritation.[4]
Eye Irritation Category 2H319: Causes serious eye irritation.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound. The following steps provide a clear workflow for laboratory use.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is available and functioning correctly.[3]

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Gather all necessary PPE as outlined in the table above and inspect for any defects.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling the Compound:

  • Conduct all weighing and transfers of this compound within the chemical fume hood.

  • Avoid generating dust. If the compound is a solid, handle it gently.

  • Keep the container tightly closed when not in use.[5][6]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][6]

3. In Case of a Spill:

  • For a small spill, absorb the material with an inert absorbent such as sand or vermiculite.

  • Place the absorbed material into a sealed, labeled container for proper disposal.

  • For a large spill, evacuate the area and follow your institution's emergency procedures.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

1. Waste Collection:

  • All waste materials containing this compound, including contaminated consumables (e.g., gloves, weighing paper), should be collected in a designated, sealed, and clearly labeled hazardous waste container.

2. Waste Segregation:

  • Do not mix this compound waste with other incompatible waste streams.

3. Storage of Waste:

  • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.

4. Final Disposal:

  • Dispose of the hazardous waste through your institution's designated chemical waste disposal program.[6] All chemical waste disposal must comply with local, state, and federal regulations.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Safety Equipment prep_hood->prep_safety prep_materials Gather Materials prep_safety->prep_materials handle_weigh Weigh and Transfer in Hood prep_materials->handle_weigh Proceed to Handling handle_use Perform Experiment handle_weigh->handle_use handle_close Keep Container Closed handle_use->handle_close handle_wash Wash Hands After Handling handle_close->handle_wash disp_collect Collect Waste in Labeled Container handle_wash->disp_collect Proceed to Disposal disp_store Store Waste Appropriately disp_collect->disp_store disp_dispose Dispose via Institutional Protocol disp_store->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.